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Core Science & Biosynthesis

Foundational

The N-Cyclopropyl-N-Methyl Moiety: A Strategic Bioisostere in Medicinal Chemistry

The following technical guide is structured to serve as a high-level operational whitepaper for medicinal chemists and drug discovery scientists. Technical Guide & Application Note Executive Summary The N-Cyclopropyl-N-m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-level operational whitepaper for medicinal chemists and drug discovery scientists.

Technical Guide & Application Note

Executive Summary

The N-Cyclopropyl-N-methyl (N-Cp-Me) moiety represents a high-value, albeit risk-associated, structural fragment in modern drug design. It is frequently employed as a bioisostere for N-dimethyl, N-diethyl, or N-isopropyl groups to modulate physicochemical properties without significantly altering steric bulk.

Its primary utility lies in metabolic blocking —specifically, preventing rapid N-dealkylation via the "magic methyl" effect and the inherent stability of the cyclopropyl C-H bonds. However, this stability comes at a cost: the cyclopropyl amine motif is a known structural alert for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.

This guide analyzes the physicochemical advantages, delineates the mechanistic toxicology, and provides validated synthetic and assay protocols to safely deploy this moiety in lead optimization.

Physicochemical Profile: The "s-Character" Effect

The N-Cp-Me moiety offers distinct advantages over aliphatic amines due to the unique orbital hybridization of the cyclopropyl ring.

Basicity Modulation (pKa)

Replacing an N-isopropyl group with an N-cyclopropyl group typically lowers the basicity of the amine by 1.0 – 2.0 pKa units .

  • Mechanism: The bond angles in the cyclopropane ring (~60°) force the ring carbon-carbon bonds to adopt high p-character (

    
     hybridization). Consequently, the exocyclic bonds (C-H and C-N) must adopt high s-character (
    
    
    
    ).
  • Effect: This increased s-character withdraws electron density from the nitrogen lone pair, rendering it less available for protonation.

  • Application: Useful for improving membrane permeability (increasing the fraction of neutral species at physiological pH) and reducing hERG channel blockade, which often correlates with high basicity.

Conformational Constraint

Unlike the freely rotating N-isopropyl group, the N-cyclopropyl group is relatively rigid. The "bisected" conformation is generally preferred, where the nitrogen lone pair is orthogonal to the cyclopropane ring plane. This can lock the N-methyl group into a specific vector, reducing the entropic penalty of binding to a receptor pocket.

Comparative Data Table
PropertyN-Dimethyl AmineN-Isopropyl-N-MethylN-Cyclopropyl-N-Methyl
Steric Bulk LowMediumMedium (Compact)
pKa (Approx) 10.710.58.5 – 9.5
LogD (pH 7.4) LowMediumHigh (due to lower pKa)
Metabolic Risk Rapid N-demethylationN-dealkylationCYP Inhibition (MBI)
Conformation FlexibleRotatableSemi-Rigid

Metabolic Stability & Toxicology: The Double-Edged Sword

The most critical consideration when using N-Cp-Me is the potential for Suicide Inhibition of CYP450 enzymes (specifically CYP2D6 and CYP3A4).

Mechanism-Based Inhibition (MBI)

Unlike standard substrates that undergo Hydrogen Atom Transfer (HAT), cyclopropylamines can undergo Single Electron Transfer (SET) .

  • Oxidation: The CYP450 heme abstracts a single electron from the nitrogen lone pair, forming an aminyl radical cation.

  • Ring Opening: The radical cation triggers the homolytic cleavage of the cyclopropane ring (beta-scission), forming a reactive carbon-centered radical.

  • Inactivation: This radical covalently attacks the heme porphyrin nitrogen, irreversibly inactivating the enzyme.

Visualization of the MBI Pathway

MBI_Pathway Substrate N-Cyclopropyl-N-Methyl (Substrate) SET_Step CYP450 Oxidation (Single Electron Transfer) Substrate->SET_Step NADPH/O2 Radical Aminyl Radical Cation (Unstable Intermediate) SET_Step->Radical - 1e⁻ Metabolism N-Dealkylation (Safe Metabolism) SET_Step->Metabolism Alternative Pathway (HAT) RingOpen Ring Opening (Beta-Scission) Radical->RingOpen Fast Covalent Covalent Heme Adduct (Enzyme Inactivation) RingOpen->Covalent Irreversible

Caption: The bifurcation between safe metabolism (HAT) and suicide inhibition (SET) in cyclopropylamines.

Synthetic Accessibility

Synthesizing the N-cyclopropyl-N-methyl moiety requires avoiding over-alkylation. Direct alkylation of cyclopropylamine with methyl iodide is uncontrolled. Two robust methods are recommended.

Method A: Reductive Methylation (Standard)

This is the most reliable route for introducing the methyl group onto an existing primary cyclopropylamine.

  • Step 1: Condensation of cyclopropylamine with formaldehyde (or paraformaldehyde).

  • Step 2: In situ reduction of the iminium intermediate.[1]

  • Reagents: Formaldehyde (37% aq), Formic acid (Eschweiler-Clarke) OR NaBH(OAc)3 / NaBH3CN.

Method B: Chan-Lam Coupling (Modern)

For installing the cyclopropyl group onto an existing N-methyl amine (often difficult due to the poor electrophilicity of cyclopropyl halides).

  • Reagents: Cyclopropylboronic acid, Cu(OAc)2, Bipyridine, Na2CO3.

  • Conditions: Aerobic atmosphere (O2 balloon), Dichloroethane (DCE), 70°C.

  • Advantage: Avoids the use of unstable cyclopropanone equivalents.

Synthetic Workflow Diagram

Synthesis_Workflow Start1 Primary Amine (R-NH2) RouteA Route A: Reductive Alkylation (1-Ethoxycyclopropoxy)trimethylsilane Start1->RouteA NaBH3CN, MeOH Start2 N-Methyl Amine (R-NH-Me) RouteB Route B: Chan-Lam Coupling Cyclopropylboronic Acid + Cu(II) Start2->RouteB Cu(OAc)2, bipy, O2 Product Target: N-Cyclopropyl-N-Methyl RouteA->Product RouteB->Product

Caption: Two complementary synthetic strategies for accessing the N-Cp-Me scaffold.

Experimental Protocols

Protocol: Potentiometric pKa Determination

Objective: Accurately determine the ionization constant of the N-Cp-Me analog.

  • Preparation: Dissolve 2-5 mg of the compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). If insoluble, use a cosolvent method (MeOH/H2O ratios: 30%, 40%, 50%) and extrapolate to 0% organic.

  • Titration: Use a standardized HCl/KOH autotitrator (e.g., Sirius T3). Perform a dual-titration (Acid

    
     Base 
    
    
    
    Acid) to eliminate hysteresis.
  • Analysis: Fit the Bjerrum plot. Expect the N-Cp-Me analog to show a pKa 1.0–1.5 units lower than the N-iPr-Me analog.

Protocol: IC50 Shift Assay (MBI Detection)

Objective: Detect time-dependent inhibition (TDI) indicative of suicide inhibition.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Probe Substrate: Testosterone (CYP3A4) or Dextromethorphan (CYP2D6).

  • Workflow:

    • Arm A (-NADPH Pre-incubation): Incubate Test Compound + HLM for 30 min without NADPH. Then add Probe + NADPH. Measure probe metabolism.

    • Arm B (+NADPH Pre-incubation): Incubate Test Compound + HLM + NADPH for 30 min (allows suicide inactivation to occur). Then add Probe (at 5x Km). Measure probe metabolism.

  • Calculation: Calculate the IC50 for both arms.

    • Result: If

      
       (typically a >1.5-fold shift), the compound is a Mechanism-Based Inhibitor.
      

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosteres).
  • Hollenberg, P. F., et al. (2008). "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms." Chemical Research in Toxicology. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link

  • Qian, H., et al. (2017). "Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists." Journal of Medicinal Chemistry. Link

  • King, A. E., et al. (2010). "Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid." Chemical Communications. Link

Sources

Exploratory

Pharmacological Significance of N-Cyclopropyl-N-methylamine Derivatives: Mechanistic Probes and Privileged Scaffolds in Drug Design

Executive Summary The N-cyclopropyl-N-methylamine (CPM) moiety is a highly specialized structural motif that has profoundly influenced both fundamental biochemical research and applied medicinal chemistry. Historically r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-cyclopropyl-N-methylamine (CPM) moiety is a highly specialized structural motif that has profoundly influenced both fundamental biochemical research and applied medicinal chemistry. Historically recognized for its role in elucidating the catalytic mechanisms of Cytochrome P450 (CYP450) enzymes, the CPM scaffold has transitioned from a purely mechanistic probe to a "privileged" building block in modern drug discovery. This technical guide explores the dual significance of CPM derivatives, dissecting their role in resolving the Single Electron Transfer (SET) versus Hydrogen Atom Transfer (HAT) debate in enzyme kinetics, and detailing their integration into targeted therapeutics such as viral nucleosides and kinase inhibitors.

The N-Cyclopropyl-N-methylamine Motif: Structural & Electronic Rationale

The strategic incorporation of the CPM group into a pharmacophore is driven by three core physicochemical attributes:

  • Conformational Constraint: The rigid, three-membered cyclopropane ring restricts the rotational degrees of freedom of the adjacent nitrogen atom. This entropic pre-organization often leads to enhanced binding affinity at specific receptor or enzyme active sites.

  • Stereoelectronic Effects: The cyclopropane ring possesses significant "pi-character" due to bent "banana" bonds (Walsh orbitals). When conjugated with an amine, it alters the basicity and the oxidation potential of the nitrogen lone pair, making it a unique substrate for oxidative enzymes.

  • Metabolic Modulation: The addition of a methyl group to the N-cyclopropylamine scaffold (forming a tertiary amine) fundamentally alters its metabolic trajectory, shifting the initial site of enzymatic attack and preventing premature mechanism-based inactivation of liver enzymes.

CPM Derivatives as Mechanistic Probes in Cytochrome P450 Metabolism

For decades, the suicide substrate activity of cyclopropylamines toward CYP450 was attributed to a Single Electron Transfer (SET) mechanism. It was hypothesized that CYP450 removed an electron from the nitrogen, generating a radical cation that triggered a rapid cyclopropane ring-opening, subsequently alkylating the heme prosthetic group.

However, the synthesis and evaluation of N-benzyl-N-cyclopropyl-N-methylamine provided the definitive counter-proof. As demonstrated by Cerny and Hanzlik ()[1], the N-methylated derivative failed to inactivate CYP450 and did not produce the expected SET signature metabolite (3-hydroxypropionaldehyde) without first undergoing a slow oxidative N-demethylation. This critical observation proved that CYP450 operates via a conventional Hydrogen Atom Transfer (HAT) (or hydrogen abstraction/hydroxyl recombination) mechanism at the C-H bonds, rather than SET[2].

P450_Mechanism Substrate N-Benzyl-N-cyclopropyl- N-methylamine SET Single Electron Transfer (Hypothesized) Substrate->SET 1e- Oxidation HAT Hydrogen Abstraction (Proven) Substrate->HAT C-H Abstraction RadicalCation Radical Cation Intermediate SET->RadicalCation Carbinolamine Carbinolamine Intermediate HAT->Carbinolamine RingOpening Cyclopropane Cleavage RadicalCation->RingOpening Inactivation P450 Heme Alkylation RingOpening->Inactivation N_Demethylation N-demethylation (-Formaldehyde) Carbinolamine->N_Demethylation SecondaryAmine N-benzyl-N- cyclopropylamine N_Demethylation->SecondaryAmine Metabolites Further HAT Oxidation SecondaryAmine->Metabolites Cyclopropanone Cyclopropanone Hydrate Metabolites->Cyclopropanone HP3 3-Hydroxypropionaldehyde Metabolites->HP3

Fig 1: Divergent pathways of P450-catalyzed oxidation: HAT (proven) vs. SET (hypothesized).

Privileged Scaffolds in Medicinal Chemistry

Beyond mechanistic enzymology, the CPM group is heavily utilized in drug design to optimize pharmacokinetic (PK) profiles and target engagement.

  • Antiviral Therapeutic Nucleosides: CPM is used as a highly specific amine substituent on the 6-position of purine carbocyclic nucleosides. These derivatives exhibit potent activity against HIV and Hepatitis B (HBV) by acting as chain terminators during viral reverse transcription. The CPM group enhances lipophilicity and cellular penetration compared to primary amine analogs ()[3].

  • p38 MAP Kinase Inhibitors: In the development of anti-inflammatory agents, nicotinamide derivatives incorporating N-cyclopropyl-N-methylamine amides demonstrate profound inhibition of p38 Mitogen-Activated Protein Kinase. The steric bulk and specific vector of the N-methyl group prevent off-target kinase binding while stabilizing the ligand within the ATP-binding pocket ()[4].

  • Sulfonamide Synthesis: N-(Cyclopropylmethyl)-N-methylsulfamoyl chloride is a critical electrophilic building block used to append the CPM-sulfonamide pharmacophore onto complex drug scaffolds, optimizing oral bioavailability and metabolic half-life[5].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of CPM Scaffolds via Reductive Amination

Objective: Synthesize N-cyclopropylmethyl-N-methylamine with high chemoselectivity. Causality & Design: Standard imine reductions often suffer from over-reduction of the starting aldehyde. By utilizing Sodium Triacetoxyborohydride (STAB), the reducing agent selectively targets the protonated iminium ion intermediate over the unreacted aldehyde, ensuring high yields. Reaction progress is tracked via GC-FID rather than HPLC, as the aliphatic amine lacks a UV chromophore[5].

  • Imine Formation: To a flame-dried round-bottom flask under N₂, add cyclopropanecarboxaldehyde (1.0 eq) and methylamine (2.0 M in THF, 1.2 eq). Stir at room temperature for 2 hours to allow complete hemiaminal dehydration to the imine.

  • Selective Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise to control the exothermic hydride transfer.

  • Quenching & Workup: Stir for 12 hours at room temperature. Quench slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct and destroy excess STAB.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Validation (GC-FID): Inject a 1 µL aliquot into a GC-FID (Inlet: 200°C, Split 20:1). The disappearance of the highly volatile cyclopropanecarboxaldehyde peak confirms reaction completion.

Synthesis_Workflow Start Cyclopropanecarboxaldehyde + Methylamine Imine Hemiaminal / Imine Formation (In-situ) Start->Imine Nucleophilic Attack Reduction Reduction via STAB (NaB(OAc)3H) Imine->Reduction Selective Reduction SecondaryAmine N-Cyclopropylmethyl- N-methylamine Reduction->SecondaryAmine Workup & Isolation Sulfamoylation Reaction with SO2Cl2 + TEA (Base) SecondaryAmine->Sulfamoylation Electrophilic Addition Product N-(Cyclopropylmethyl)- N-methylsulfamoyl chloride Sulfamoylation->Product Purification

Fig 2: Step-by-step synthetic workflow for N-cyclopropyl-N-methylamine sulfonamide derivatives.

Protocol B: Cytochrome P450 Inactivation & Metabolite Trapping Assay

Objective: Determine the oxidative mechanism (HAT vs. SET) of a CPM derivative. Causality & Design: 3-hydroxypropionaldehyde (3HP) and cyclopropanone hydrate are highly reactive and volatile. Without in-situ derivatization (using methoxyamine), these metabolites would degrade or fail to resolve on a GC-MS column. A negative control lacking NADPH (the obligate electron donor for P450) acts as a self-validating mechanism to ensure all observed metabolites are strictly enzyme-mediated[1].

  • Incubation Setup: Prepare a 1.0 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1.0 nmol recombinant CYP3A4, and 1.0 mM N-benzyl-N-cyclopropyl-N-methylamine.

  • Control Implementation: Split the mixture into two vials: Vial A (Active) and Vial B (Negative Control).

  • Initiation: Add 1.0 mM NADPH to Vial A only. Incubate both vials at 37°C for 30 minutes.

  • Metabolite Trapping: Terminate the reaction by adding 100 µL of 20% trichloroacetic acid. Immediately add 10 mM methoxyamine hydrochloride to derivatize reactive aldehydes (e.g., 3HP) into stable oximes.

  • Analysis: Centrifuge at 10,000 × g for 10 min to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS or GC-MS. The absence of 3HP in Vial A confirms the necessity of prior N-demethylation, validating the HAT mechanism.

Quantitative Data: Metabolic & Pharmacokinetic Profiling

The structural nuances of the cyclopropylamine moiety dictate its enzymatic fate. The table below summarizes the comparative metabolic outcomes of primary, secondary, and tertiary cyclopropylamines.

SubstrateEnzyme SystemPrimary MechanismMajor Metabolites / OutcomesP450 Inactivation?
N-benzyl-N-cyclopropylamine CYP450HAT3-Hydroxypropionaldehyde (57%), Cyclopropanone hydrate (34%)Yes (via Metabolic Intermediate Complex)
N-benzyl-N-cyclopropyl-N-methylamine CYP450HATN-demethylation to secondary amine (Formaldehyde loss)No (Requires prior N-demethylation)
N-cyclopropyl-N-methylaniline Horseradish Peroxidase (HRP)SETRing-opened quinoline derivativesN/A (HRP specific)
N-cyclopropyl-N-methylaniline CYP450HATCyclopropanone hydrate, FormaldehydeNo

Data synthesized from comparative enzymatic studies on cyclopropylamine derivatives[1],[6].

References

  • Cerny, M. A., & Hanzlik, R. P. (2006). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society, 128(10), 3346-3354. URL:[Link]

  • Daluge, S. M. (1991).Therapeutic nucleosides. U.S. Patent No. 5,034,394. Washington, DC: U.S. Patent and Trademark Office.
  • Angell, R. M., et al. (2012).Nicotinamide derivatives useful as P38 inhibitors. U.S. Patent No. 8,252,818. Washington, DC: U.S. Patent and Trademark Office.

Sources

Foundational

Role of N-Cyclopropyl-N-methyl group in structure-activity relationships (SAR)

Topic: Role of N-Cyclopropyl-N-methyl group in structure-activity relationships (SAR) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In mode...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of N-Cyclopropyl-N-methyl group in structure-activity relationships (SAR) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the N-Cyclopropyl-N-methyl group represents a strategic "Goldilocks" substituent, occupying a unique physicochemical space between the sterically undemanding N,N-dimethyl and the bulkier N-isopropyl-N-methyl motifs. Its utility extends beyond simple steric filling; it acts as a profound modulator of basicity (pKa) , metabolic stability , and conformational entropy .[1][2]

This guide deconstructs the specific utility of this moiety, distinguishing it from the common cyclopropylmethyl (CPM) group. We focus on the direct attachment of the strained cyclopropyl ring to the nitrogen atom of a tertiary amine, a configuration that introduces specific electronic effects (Walsh orbitals) and unique metabolic liabilities (mechanism-based inhibition) that must be managed during lead optimization.

Physicochemical Profile: The "Walsh" Effect

The defining feature of the N-cyclopropyl group is the hybridization of the cyclopropane ring carbons. Unlike a standard aliphatic isopropyl group (


), the cyclopropyl carbons exhibit significant 

-character (approx.

) in the C-C bonds and high

-character in the external bonds. This phenomenon, described by Walsh orbital theory , dictates the group's electronic influence on the attached nitrogen.
Basicity Modulation (pKa Depression)

The N-cyclopropyl group acts as an electron-withdrawing group (EWG) relative to an isopropyl or ethyl group due to the higher electronegativity of the


-rich cyclopropyl carbons.
  • SAR Implication: Replacing an N-isopropyl group with an N-cyclopropyl group typically lowers the pKa of the amine by 0.5 – 1.0 log units .

  • Strategic Use: This is a critical tactic for:

    • Improving Membrane Permeability: Increasing the fraction of neutral species at physiological pH (7.4).

    • Reducing hERG Liability: hERG blockade often correlates with high basicity; lowering pKa reduces the cationic interaction with the channel's pore.

Comparative Data Table
PropertyN,N-Dimethyl N-Isopropyl-N-methyl N-Cyclopropyl-N-methyl SAR Impact
Steric Bulk (A-Value) LowHighMedium Fills hydrophobic pockets without imposing massive steric penalty.
Electronic Effect Inductive (+I)Inductive (+I)Pseudo-unsaturated Electron-withdrawing relative to alkyls; lowers amine basicity.
pKa Shift (Approx) Reference+0.2 to +0.5-0.5 to -1.0 Critical for tuning solubility/permeability balance.
Metabolic Risk DemethylationHydroxylationRing Opening Potential for Mechanism-Based Inhibition (MBI).

Metabolic Pharmacology: The Suicide Substrate Risk

The most critical consideration when deploying an N-cyclopropyl-N-methyl group is its potential to act as a Mechanism-Based Inhibitor (MBI) , also known as a suicide substrate, for Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) and Monoamine Oxidases (MAO).

The Mechanism: SET vs. HAT

Metabolism of amines typically proceeds via Hydrogen Atom Transfer (HAT) (N-dealkylation). However, cyclopropyl amines can undergo Single Electron Transfer (SET) .

  • SET Pathway (Toxic): The P450 heme oxidizes the nitrogen lone pair to a radical cation (

    
    ). The strained cyclopropyl ring undergoes rapid homolytic fragmentation, generating a carbon-centered radical that covalently binds to the enzyme's heme, irreversibly inactivating it.[1]
    
  • HAT Pathway (Safe): The P450 abstracts a hydrogen from the N-methyl group, leading to formation of an iminium ion and subsequent hydrolysis (N-demethylation) to the secondary amine.

The Rescue Effect of the Methyl Group: In an N-cyclopropyl-N-methyl tertiary amine, the methyl group provides a kinetically accessible "soft spot" for HAT. If N-demethylation is faster than Ring Opening, the MBI risk is mitigated for the parent compound (though the metabolite


 remains a risk).
Metabolic Pathway Visualization

MetabolicPathway Parent Parent Drug R-N(Me)(cPr) RadicalCat Amine Radical Cation [R-N(Me)(cPr)]+. Parent->RadicalCat CYP450 (Oxidation) MethylRad C-Centered Radical (on Methyl) RadicalCat->MethylRad Path A: HAT (Kinetic Preference?) RingOpen Ring Opening (Carbon Radical) RadicalCat->RingOpen Path B: SET (Suicide Inhibition) Iminium Iminium Species MethylRad->Iminium Metabolite Safe Metabolite (N-Demethylation) R-NH-cPr Iminium->Metabolite Covalent Covalent Adduct (CYP Inactivation) RingOpen->Covalent Heme Alkylation

Caption: Divergent metabolic fates of N-cyclopropyl-N-methyl amines. Path A (green) leads to clearance; Path B (red) leads to toxicity.

Synthesis Protocols

Synthesizing the N-cyclopropyl-N-methyl motif is less trivial than standard alkylation due to the poor nucleophilicity of cyclopropyl halides and the instability of cyclopropanone (preventing standard reductive amination).

Preferred Route: Stepwise Alkylation

Direct methylation of a secondary N-cyclopropyl amine is the most robust method.

Reagents:

  • Starting Material: Primary amine (

    
    ).
    
  • Step 1: (1-Ethoxycyclopropoxy)trimethylsilane (or similar cyclopropanation reagent) or reductive amination with cyclopropanone equivalent (often generated in situ).

  • Step 2: Formaldehyde / Formic Acid (Eschweiler-Clarke) or MeI/Base.

Experimental Protocol: Reductive Methylation of N-Cyclopropyl Amine

Note: This protocol assumes you have already installed the cyclopropyl ring.

  • Reactants: Dissolve the secondary amine

    
     (1.0 eq) in Methanol (MeOH).
    
  • Additives: Add Formaldehyde (37% aq. solution, 5.0 eq) and Acetic Acid (cat.).[1] Stir for 30 mins at Room Temperature (RT) to form the iminium species.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 2.0 eq) portion-wise. Caution: HCN generation possible; use a vented hood.
    
  • Workup: Stir at RT for 2 hours. Quench with sat.

    
    . Extract with Dichloromethane (DCM).
    
  • Validation: Verify conversion by LC-MS. The product should show M+14 mass shift relative to the starting material.

Screening for Liability: The "Time-Dependent Inhibition" (TDI) Assay

Because of the MBI risk, standard metabolic stability assays are insufficient. You must run a IC50 Shift Assay to detect time-dependent inhibition.

Protocol: Microsomal TDI Assay

Objective: Determine if the compound irreversibly inhibits CYP3A4.

Reagents:

  • Human Liver Microsomes (HLM).

  • Probe Substrate: Midazolam (CYP3A4 specific).

  • Test Compound: N-cyclopropyl-N-methyl analog.

  • NADPH Regenerating System.

Workflow:

  • Pre-incubation (+/- NADPH):

    • Arm A (Metabolism): Incubate Test Compound + HLM + NADPH for 30 mins.

    • Arm B (Control): Incubate Test Compound + HLM + Buffer (No NADPH) for 30 mins.

  • Dilution: Dilute both arms 10-fold into a secondary incubation mixture containing the Probe Substrate (Midazolam) and fresh NADPH.

  • Measurement: Measure the formation of 1'-hydroxymidazolam via LC-MS/MS after 5 minutes.

  • Calculation:

    • Calculate the

      
       for Arm A (
      
      
      
      ) and Arm B (
      
      
      ).
    • Shift Ratio:

      
      .
      
    • Interpretation: A shift > 1.5-2.0 suggests Mechanism-Based Inhibition (Suicide Substrate).

Assay Logic Diagram

TDIAssay cluster_0 Step 1: Pre-incubation (30 min) Start Test Compound (N-cPr-N-Me) ArmA + NADPH (Metabolism Active) Start->ArmA ArmB - NADPH (Control) Start->ArmB Dilution 10x Dilution into Midazolam + NADPH ArmA->Dilution ArmB->Dilution Readout Measure Midazolam Hydroxylation (LC-MS) Dilution->Readout Result Calculate IC50 Shift (Arm B / Arm A) Readout->Result

Caption: Workflow for detecting Time-Dependent Inhibition (TDI) caused by cyclopropyl radical formation.

Case Study: Risdiplam & The pKa Strategy

A pertinent example of cyclopropyl utility is found in the development of Risdiplam (SMA therapeutic), though the specific motif varies, the logic holds.

  • Challenge: The piperazine/piperidine nitrogen in early leads was too basic, leading to hERG liability and poor passive permeability.[1]

  • Solution: Introduction of a cyclopropyl group (or modification to include it) lowered the pKa significantly compared to isopropyl analogs.

  • Outcome: The cyclopropyl group reduced the fraction of ionized species at physiological pH, improving oral bioavailability and reducing off-target cation-channel binding.

Key Takeaway for N-Cyclopropyl-N-methyl: Use this group when you need to "dial down" the basicity of a tertiary amine without losing the hydrophobic interaction provided by alkyl groups.

References

  • Walsky, R. L., & Obach, R. S. (2004). Mechanism-based inactivation of human clinical cytochrome P450 enzymes by cyclopropylamines.[3] Drug Metabolism and Disposition.[4][5][6] Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Journal of Medicinal Chemistry.[7][8] Link

  • Shaffer, C. L., et al. (2012).[1] Regulating the pKa of Amines: The Cyclopropyl Group as a pKa Lowering Bioisostere. Journal of Medicinal Chemistry.[7][8] Link

  • Orr, S. T., et al. (2012).[1] Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure-Activity Relationships and Discovery Strategies. Annual Reports in Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005).[1] A comprehensive listing of clinically used drugs with obvious structural alerts for idiosyncratic toxicity. Chemical Research in Toxicology. Link

Sources

Exploratory

Literature review of N-Cyclopropyl-N-methylamine synthesis pathways

CAS: 5163-20-2 (Free Base) | CAS: 67376-94-7 (HCl Salt) Executive Summary This technical guide details the synthesis of N-Cyclopropyl-N-methylamine , a critical secondary amine building block used in the development of k...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 5163-20-2 (Free Base) | CAS: 67376-94-7 (HCl Salt)

Executive Summary

This technical guide details the synthesis of N-Cyclopropyl-N-methylamine , a critical secondary amine building block used in the development of kinase inhibitors, GPCR ligands, and other pharmaceutical agents. Unlike simple aliphatic amines, the cyclopropyl moiety possesses significant ring strain (~27.5 kcal/mol), rendering it susceptible to acid-catalyzed ring opening. Consequently, standard methylation protocols must be adapted to preserve the integrity of the three-membered ring.

This guide prioritizes Scientific Integrity and Reproducibility , presenting two validated pathways:

  • Reductive Amination: The preferred laboratory-scale route using mild hydride donors.

  • Amide Reduction: The robust scale-up route preventing over-alkylation.

Part 1: Chemical Identity & Safety Profile

Before initiating synthesis, operators must acknowledge the specific hazards associated with cyclopropyl amines.

ParameterData
IUPAC Name N-Methylcyclopropanamine
Molecular Formula C₄H₉N
Molecular Weight 71.12 g/mol
Boiling Point ~67-70°C
Density 0.851 g/mL
Safety Hazards Flammable Liquid (Cat 2) , Acute Toxicity (Oral/Dermal - Cat 3) , Skin Corrosion (Cat 1B) .

Critical Safety Note: The cyclopropyl ring adds significant energy to the molecule. While stable under neutral/basic conditions, strong mineral acids (e.g., conc. HCl, H₂SO₄) at high temperatures can trigger ring opening to form allyl or propyl derivatives.

Part 2: Synthesis Pathways

Pathway A: Reductive Amination (The "Gold Standard" Lab Route)

Best For: Laboratory scale (1g – 50g), high throughput synthesis. Mechanism: Formation of an iminium intermediate followed by selective hydride reduction.

Direct alkylation with methyl iodide is not recommended due to the difficulty in stopping the reaction at the secondary amine stage; quaternary ammonium salts are frequently formed. Reductive amination avoids this by proceeding through a discrete imine intermediate.

The Protocol

Reagents:

  • Cyclopropylamine (1.0 equiv)

  • Formaldehyde (37% aq. solution or Paraformaldehyde) (1.0 - 1.1 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Acetic Acid (AcOH) (Catalytic to stoichiometric, to adjust pH to ~5)

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve cyclopropylamine (1.0 equiv) in MeOH (0.5 M concentration).

  • pH Adjustment: Cool to 0°C. Add Acetic Acid dropwise until the pH reaches 4–5. Note: This pH is acidic enough to catalyze imine formation but mild enough to prevent acid-catalyzed ring opening.

  • Carbonyl Addition: Add Formaldehyde (1.1 equiv) dropwise. Stir for 30–60 minutes at 0°C to allow the N-cyclopropylmethanimine species to form.

  • Reduction: Add NaBH₃CN (1.5 equiv) in portions. Why NaBH₃CN? Unlike NaBH₄, cyanoborohydride is stable at pH 5 and selectively reduces the protonated iminium ion over the aldehyde precursor.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with saturated NaHCO₃ (to neutralize acid). Extract with Dichloromethane (DCM) or Diethyl Ether.

  • Purification: The product is a volatile liquid. Careful fractional distillation or conversion to the HCl salt (using HCl in Dioxane/Ether) is recommended for isolation.

Pathway Visualization

ReductiveAmination Start Cyclopropylamine (R-NH2) Imine Iminium Intermediate (R-N+=CH2) Start->Imine Condensation (pH 4-5) Reagents1 Formaldehyde (HCHO) Reagents1->Imine Product N-Cyclopropyl-N-methylamine (Secondary Amine) Imine->Product Selective Reduction Reagent2 NaBH3CN / AcOH (Hydride Donor) Reagent2->Product

Figure 1: Logical flow of the Reductive Amination pathway, highlighting the critical iminium intermediate.

Pathway B: Amide Reduction (The Robust Scale-Up Route)

Best For: Large scale (>50g), avoiding over-alkylation, high purity requirements. Mechanism: Acylation of the amine followed by exhaustive reduction of the carbonyl.

This method guarantees mono-methylation because the carbon source is introduced as a carbonyl (formyl group), which cannot react further to form a quaternary salt under these conditions.

The Protocol

Phase 1: Formylation

  • Reagents: Cyclopropylamine, Ethyl Formate (excess) or Acetic Formic Anhydride.

  • Procedure: Reflux cyclopropylamine in excess ethyl formate. The amine attacks the ester, releasing ethanol and forming N-cyclopropylformamide .

  • Isolation: Remove excess ethyl formate via rotary evaporation. The intermediate is stable and can be purified if necessary, though crude is often sufficient.

Phase 2: Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.0 - 2.5 equiv), Anhydrous THF.

  • Setup: Flame-dry glassware under Nitrogen/Argon atmosphere (LiAlH₄ is pyrophoric).

  • Addition: Suspend LiAlH₄ in THF at 0°C. Add N-cyclopropylformamide (dissolved in THF) dropwise to control the exotherm.

  • Reflux: Heat to reflux (66°C) for 4–12 hours to ensure complete reduction of the C=O bond to a CH₂ group.

  • Quench (Fieser Method): Critical Safety Step. Cool to 0°C. For every x grams of LiAlH₄ used, add:

    • x mL Water[1][2]

    • x mL 15% NaOH

    • 3x mL Water

  • Filtration: Filter the resulting granular aluminum salts. The filtrate contains the pure amine.

Pathway Visualization

AmideReduction Start Cyclopropylamine Step1 Formylation (Ethyl Formate) Start->Step1 Inter N-Cyclopropylformamide (Stable Intermediate) Step1->Inter - EtOH Step2 Reduction (LiAlH4 / THF) Inter->Step2 Workup Fieser Quench (H2O / NaOH) Step2->Workup Product N-Cyclopropyl-N-methylamine Workup->Product Isolation

Figure 2: Step-wise workflow for the Amide Reduction pathway, ensuring mono-methylation.

Part 3: Comparative Analysis & Technical Data

FeatureReductive Amination (Pathway A)Amide Reduction (Pathway B)
Atom Economy HighModerate (Loss of Oxygen)
Selectivity Good (Requires pH control)Excellent (No polyalkylation)
Safety Profile Moderate (Toxic reagents: NaBH₃CN)High Risk (Pyrophoric: LiAlH₄)
Scalability Excellent for batch/flowGood, but quenching is heat-intensive
Ring Stability High (Mild conditions)High (Base stable, Acid quench is cold)
Critical Control Point: Ring Stability

The cyclopropane ring is a "donor-acceptor" system in certain contexts but is generally stable to basic and nucleophilic conditions.

  • Avoid: High temperature acidic hydrolysis (e.g., 6M HCl reflux).

  • Permitted: Mild acidic workups (pH 4-5) and standard basic extractions.

  • Validation: Verify ring integrity using 1H NMR . The cyclopropyl protons typically appear as multiplets around 0.3–0.8 ppm . Ring opening would result in olefinic signals (5.0–6.0 ppm) or propyl chain signals.

References

  • Reductive Amination Protocols (General)

    • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.
    • Source:

  • Amide Reduction with LiAlH4

    • Brown, H. C., & Heim, P. (1973). Selective Reductions. The Journal of Organic Chemistry.
    • Source:

  • Cyclopropylamine Stability & Properties

    • PubChem Compound Summary for N-Methylcyclopropanamine (CAS 5163-20-2).
    • Source:

  • Safety Data & Handling

    • Fisher Scientific Safety D
    • Source:

Sources

Foundational

Impact of N-Cyclopropyl-N-methyl Substitution on Basicity and pKa

The following technical guide details the physicochemical impact, mechanistic underpinnings, and strategic application of N-cyclopropyl-N-methyl substitution in drug discovery. Executive Summary The substitution of an N-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical impact, mechanistic underpinnings, and strategic application of N-cyclopropyl-N-methyl substitution in drug discovery.

Executive Summary

The substitution of an N-isopropyl or N-dimethyl group with an N-cyclopropyl-N-methyl moiety is a high-value tactic in lead optimization. This modification typically results in a pKa reduction of 1.5–2.0 log units while maintaining a steric profile comparable to an isopropyl group. This physicochemical shift is critical for:

  • Improving Membrane Permeability: Increasing the fraction of neutral species at physiological pH (7.4).

  • Reducing hERG Liability: Lowering the cationic character that drives interactions with the hERG potassium channel pore.

  • Metabolic Stability: Blocking

    
    -hydroxylation sites common in acyclic alkyl chains.
    

This guide provides the theoretical basis, quantitative data, and experimental protocols required to deploy this moiety effectively.

Theoretical Framework: The "Cyclopropyl Effect"

The modulation of basicity by a cyclopropyl group arises from two distinct but synergistic electronic phenomena: hybridization-induced electronegativity and


 hyperconjugation .
Hybridization and Electronegativity

Unlike typical sp³ alkyl carbons (25% s-character), the carbon atoms in a cyclopropane ring exhibit significant sp²-like character (approx. 32-33% s-character) in their C-C bonds due to ring strain (Coulson-Moffitt model).

  • Effect: The increased s-character renders the cyclopropyl carbon more electronegative than an isopropyl or methyl carbon.

  • Result: An inductive electron-withdrawing effect (-I) pulls electron density away from the nitrogen atom, stabilizing the lone pair less effectively than a pure alkyl group, thereby lowering the pKa of the conjugate acid.

Conformational Hyperconjugation (Bisected vs. Perpendicular)

The nitrogen lone pair interaction with the cyclopropyl ring is conformation-dependent.

  • Bisected Conformation: The nitrogen lone pair is parallel to the plane of the ring C-C bonds. This allows for delocalization of the lone pair into the antibonding Walsh orbitals (

    
    ) of the cyclopropane ring.
    
  • Mechanism: This

    
    -acceptor behavior of the ring (acting similarly to a vinyl group) further delocalizes the nitrogen electron density, reducing its availability for protonation.
    
  • Inversion Barrier: This conjugation significantly raises the nitrogen inversion barrier compared to acyclic amines.

Figure 1: Mechanistic pathways leading to pKa reduction in N-cyclopropyl amines.

Quantitative Data Analysis

The following table contrasts the pKa values of N-cyclopropyl derivatives against standard aliphatic amines. The data highlights the "Cyclopropyl Drop"—a consistent reduction in basicity.

Amine StructureSubstituentspKa (Conj. Acid)

pKa (Ref. iPr)
Steric Bulk (A-Value)
Isopropylamine

-Pr, H
10.63 Moderate
Cyclopropylamine

-Pr, H
9.10 -1.53 Moderate
Dimethylamine Me, Me10.73 +0.10Low
N-Methylisopropylamine

-Pr, Me
~10.8 +0.17Moderate
N-Methylcyclopropylamine

-Pr, Me
~9.5 *-1.13 Moderate
Drug Lead (Benzamide)

-Alkyl tail
8.9 High
Drug Lead (cPr-Analog)

-cPr tail
7.4 -1.50 High

*Estimated based on primary amine shift and inductive donor effect of methyl group.

Key Insight: Replacing an isopropyl group with a cyclopropyl group consistently lowers pKa by approximately 1.5 log units . This shift is often sufficient to move a molecule from being >99% protonated at physiological pH to ~10-20% neutral, drastically altering membrane permeability (


).

Experimental Methodologies

Synthesis: Reductive Amination Protocol

The most robust method for installing the N-cyclopropyl-N-methyl motif is via reductive amination. Direct alkylation often leads to over-alkylation.

Objective: Synthesis of N-cyclopropyl-N-methyl-amine derivative from a secondary amine precursor or ketone.

Reagents:

  • Cyclopropylamine (CAS: 765-30-0)[1]

  • Formaldehyde (37% aq.) or Paraformaldehyde

  • Sodium Triacetoxyborohydride (STAB) or NaBH

    
    CN
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]

  • Acetic Acid (AcOH)

Protocol (Step-by-Step):

  • Imine Formation: Dissolve the primary amine substrate (1.0 equiv) in DCE (0.2 M). Add Paraformaldehyde (1.5 equiv) or Cyclopropanecarboxaldehyde (if installing the ring).

    • Note: If starting with N-methylamine and installing cyclopropyl: Use Cyclopropanone equivalent (often generated in situ from 1-ethoxycyclopropanol) or use Cyclopropylamine + Formaldehyde .

    • Preferred Route (N-Me installation): Start with N-cyclopropylamine derivative.[3] Add Formaldehyde (37% aq, 3.0 equiv).

  • Acid Catalysis: Add AcOH (1.0 equiv) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30 mins.

  • Reduction: Cool to 0°C. Add STAB (2.0 equiv) portion-wise.

    • Why STAB? It is less toxic than cyanoborohydride and tolerates functional groups better than NaBH

      
      .
      
  • Workup: Stir at RT for 4-16 hours. Quench with sat. NaHCO

    
    . Extract with DCM (3x).
    
  • Purification: The basicity difference can be used here. The product (pKa ~9.5) is less basic than starting secondary alkyl amines (if any), affecting elution in reverse-phase chromatography.

pKa Determination: Potentiometric Titration

For accurate pKa measurement of these specific amines, potentiometric titration is the gold standard.

  • Instrument: Sirius T3 or equivalent autotitrator.

  • Solvent: Water with 0.15 M KCl (ionic strength adjustor). Co-solvent (Methanol/Dioxane) may be required for lipophilic drugs, with Yasuda-Shedlovsky extrapolation to 0% organic.

  • Data Processing: Fit the Bjerrum plot. Ensure the electrode is calibrated to pH 1.0–13.0 range, as aliphatic amines are strong bases.

Strategic Application in Drug Design

This substitution is not merely a "methyl walk"; it is a functional tool for multiparameter optimization (MPO).

Decision Tree for Substitution

Figure 2: Strategic decision tree for implementing N-cyclopropyl modifications.

Case Study: hERG and Permeability

In the optimization of CNS-penetrant inhibitors (e.g., AZD6703), the N-cyclopropyl group is often used to replace N-isopropyl or N-ethyl groups.

  • Observation: The N-isopropyl analog often shows high hERG inhibition (

    
    ) due to the high pKa (~10.5) ensuring the amine is positively charged in the hERG pore.
    
  • Intervention: Substitution with N-cyclopropyl reduces pKa to ~9.0.

  • Result: The concentration of the cationic species decreases, and the steric bulk of the cyclopropyl group may sterically clash with residues in the hERG binding pocket (Tyr652/Phe656), reducing affinity.

References

  • Electronic Structure of Cyclopropane: Coulson, C. A.; Moffitt, W. E. "The Properties of the Carbon-Carbon Double Bond." Philosophical Magazine, 1949, 40, 1-35.
  • Basicity of Cyclic Amines: Love, B. E.; Ren, J. "Synthesis and properties of N-cyclopropyl-N-methylaniline derivatives." Journal of Organic Chemistry, 1993, 58, 5556.
  • Drug Design Applications (AZD6703): "The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)." Bioorganic & Medicinal Chemistry Letters, 2011 , 21(19), 5924-5929. Link

  • pKa Data Sources: "Dissociation Constants of Organic Bases in Aqueous Solution.
  • Cyclopropylamine Properties: "Cyclopropylamine."[1][4] PubChem Database, CID=69828. Link

Sources

Exploratory

Strategic Bioisosterism: The N-Cyclopropyl-N-methyl Motif in Modern Medicinal Chemistry

Executive Summary In the optimization phase of drug discovery, the modulation of basic amines is a critical lever for tuning pharmacokinetics, target affinity, and metabolic stability. The N-cyclopropyl-N-methyl moiety h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization phase of drug discovery, the modulation of basic amines is a critical lever for tuning pharmacokinetics, target affinity, and metabolic stability. The N-cyclopropyl-N-methyl moiety has emerged as a highly privileged, asymmetric bioisostere for traditional dialkylamines (such as N-diethyl, N-dimethyl, or N-isopropyl groups). By combining the conformational rigidity and metabolic resistance of the cyclopropyl ring with the precise vectorization capabilities of a methyl group, this motif offers a unique stereoelectronic profile. This whitepaper provides an in-depth technical analysis of the causality behind its physicochemical benefits, its biotransformation pathways, and its practical application in rational drug design.

Physicochemical and Stereoelectronic Profiling

The transition from flexible alkyl chains to strained cycloalkanes fundamentally alters the three-dimensional space a molecule occupies. The cyclopropyl ring is not merely a steric equivalent to an isopropyl or ethyl group; it possesses unique electronic properties due to the high


-character (approximately 33%, resembling 

hybridization) of its C–C and C–H bonds [1].

When paired with an N-methyl group, the resulting N-cyclopropyl-N-methylamine system introduces critical asymmetry:

  • Conformational Locking : The rigid, planar nature of the cyclopropyl ring acts as a conformational constraint. It restricts the rotational degrees of freedom around the C–N bond, locking the molecule into a pre-organized bioactive conformation [2].

  • Target Vectorization : The asymmetry of the N-cyclopropyl-N-methyl group is highly advantageous in kinase and GPCR binding pockets. The bulkier cyclopropyl group naturally orients toward solvent-exposed or larger hydrophobic regions, which sterically forces the smaller N-methyl group into a highly specific vector (e.g., directed toward a protein backbone to maximize van der Waals contacts).

  • Lipophilicity (logD) Tuning : Replacing an N-ethyl or N-butyl group with an N-cyclopropyl-N-methyl group often lowers or maintains the overall lipophilicity (logD) while preserving the required steric bulk, thereby improving the ligand efficiency and aqueous solubility.

Quantitative Data Summary

The following table summarizes the comparative advantages of the N-cyclopropyl-N-methyl group against standard N-alkyl substituents.

N-SubstituentRelative Lipophilicity (ΔclogP)Steric Volume (ų)CYP450 Metabolic LiabilityPrimary Vectorization Utility
N-Dimethyl Low~35High (Rapid N-demethylation)Minimal (Symmetrical)
N-Diethyl Moderate~55High (N-deethylation)Minimal (Symmetrical)
N-Isopropyl Moderate-High~50ModerateModerate (Symmetrical bulk)
N-Cyclopropyl Moderate~45Low (High C-H BDE)High (Rigid, planar)
N-Cyclopropyl-N-methyl Moderate ~60 Moderate-Low Very High (Asymmetrical)

Metabolic Stability and CYP450 Biotransformation

A primary driver for incorporating the cyclopropyl group is the mitigation of Cytochrome P450 (CYP)-mediated oxidative metabolism. The increased


-character of the cyclopropane C–H bonds results in a shorter bond length and a significantly higher Bond Dissociation Energy (BDE) compared to standard 

alkanes. This makes the cyclopropyl ring highly resistant to the initial Hydrogen Atom Transfer (HAT) step required by the high-valent iron-oxo species of CYP enzymes [1, 2].

However, the N-cyclopropyl-N-methyl system presents a bifurcated metabolic pathway. While the cyclopropyl ring resists direct oxidation, the adjacent N-methyl group remains susceptible to


-carbon hydroxylation. Theoretical and empirical studies on N-cyclopropyl-N-methylanilines demonstrate that CYP450 catalysis primarily proceeds via a spin-selective mechanism favoring N-demethylation over N-decyclopropylation [4].

CYP_Metabolism Substrate N-Cyclopropyl-N-methylamine CYP CYP450 Oxidation (Fe=O species) Substrate->CYP Carbinol_Me α-C Hydroxylation (Methyl Pathway) CYP->Carbinol_Me HAT at CH3 Carbinol_Cp α-C Hydroxylation (Cyclopropyl Pathway) CYP->Carbinol_Cp HAT at CH (ring) Dealk_Me N-Demethylation + Formaldehyde Carbinol_Me->Dealk_Me Spontaneous Decomposition Dealk_Cp N-Decyclopropylation + Cyclopropanone Carbinol_Cp->Dealk_Cp Spontaneous Decomposition

CYP450-mediated biotransformation pathways of the N-cyclopropyl-N-methyl motif.

Causality in Design: By understanding this pathway, medicinal chemists can use the N-cyclopropyl-N-methyl group to intentionally shift the metabolic soft spot. If N-dealkylation is unavoidable, forcing the enzyme to cleave the methyl group (releasing formaldehyde) rather than a larger alkyl chain can sometimes yield an active or less toxic secondary amine metabolite.

Case Studies in Target Vectorization

Case Study 1: Kinase Selectivity (JAK1 Inhibition)

In the optimization of PF-04965842 (abrocitinib), a selective JAK1 inhibitor, researchers faced challenges balancing potency, JAK1/JAK2 selectivity, and human liver microsome (HLM) clearance. The introduction of an N-cyclopropyl-N-methyl sulfamide analog (Compound 38) resulted in a 4–7-fold increase in JAK1 potency over nonmethylated analogs and a >2-fold increase in JAK1/JAK2 selectivity [3].

  • The Mechanism: The asymmetric nature of the N-cyclopropyl-N-methyl substituents allows the bulkier cyclopropyl group to anchor in the solvent-exposed channel. This steric anchoring forces the N-methyl group to vector directly toward the P-loop of the kinase hinge region, establishing a highly favorable, non-specific hydrophobic interaction that symmetrical dialkylamines could not achieve without severe entropic penalties [3].

Case Study 2: GPCR Functional Selectivity (5-HT2C Agonists)

In the development of antipsychotic medications targeting the Serotonin 2C (5-HT2C) receptor, functional selectivity (biased agonism) is critical to separate therapeutic efficacy (Gq signaling) from adverse effects (


-arrestin recruitment). A series of N-substituted (2-phenylcyclopropyl)methylamines were evaluated. The N-methyl compound demonstrated extreme functional selectivity, showing an EC50 of 23 nM for calcium flux with zero detectable 

-arrestin recruitment [5]. The precision of the N-methyl vector, stabilized by the adjacent cyclopropyl core, was essential for stabilizing the specific receptor conformation required for Gq-biased signaling.

Synthetic Methodologies and Process Validation

The installation of the N-cyclopropyl-N-methyl group is most efficiently achieved via the reductive amination of cyclopropanecarboxaldehyde with methylamine. To ensure high yield and prevent over-reduction, the choice of reducing agent and in-process controls must be strictly validated.

Self-Validating Protocol: Reductive Amination

Objective: Synthesis of N-cyclopropyl-N-methylamine from cyclopropanecarboxaldehyde.

  • Imine Formation: Charge a dry, nitrogen-flushed reaction vessel with cyclopropanecarboxaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C.

  • Amine Addition: Dropwise add a solution of methylamine (2.0 eq, 2M in THF).

    • Causality: The excess methylamine drives the equilibrium toward the hemiaminal and subsequent iminium ion. Cooling controls the exothermic nucleophilic attack and prevents the volatilization of methylamine (b.p. -6 °C).

  • Reduction: Portion-wise add Sodium triacetoxyborohydride (STAB, 1.5 eq).

    • Causality: STAB is specifically chosen over Sodium borohydride (

      
      ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This allows STAB to selectively reduce the highly electrophilic iminium ion without reducing the unreacted aldehyde, completely suppressing the formation of cyclopropylmethanol byproducts [6].
      
  • Quench & Extraction: Stir at room temperature for 12 hours. Quench slowly with saturated aqueous

    
    . Extract with dichloromethane.
    
    • Causality: The basic quench neutralizes the acetic acid byproduct generated by STAB, ensuring the target amine is in its free-base form, partitioning entirely into the organic layer.

  • Process Validation (GC-FID):

    • Validation Loop: Because N-cyclopropyl-N-methylamine is highly volatile and lacks a UV chromophore, HPLC-UV is an invalid tracking method. The reaction must be monitored using Gas Chromatography with Flame Ionization Detection (GC-FID) to confirm the complete consumption of the aldehyde and quantify the purity of the volatile amine product [6].

Synthesis_Workflow Aldehyde Cyclopropanecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Methylamine (MeNH2) Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium Dehydration (-H2O) Product N-Cyclopropyl-N-methylamine (Target) Iminium->Product STAB Reduction (NaB(OAc)3H)

Synthetic workflow for N-cyclopropyl-N-methylamine via reductive amination.

Conclusion

The N-cyclopropyl-N-methyl group is a masterclass in applied bioisosterism. By moving away from symmetrical dialkylamines, medicinal chemists can leverage the high C–H bond dissociation energy of the cyclopropyl ring to improve metabolic stability, while utilizing its rigid geometry to force the N-methyl group into highly specific, affinity-enhancing vectors. When synthesized and validated correctly, this motif serves as a powerful tool for rescuing stalled leads and fine-tuning clinical candidates.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules, Journal of Medicinal Chemistry (ACS). 1

  • Applications in medicinal chemistry for cyclopropyl-containing compounds, Benchchem. 2

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases, Journal of Medicinal Chemistry (ACS). 3

  • Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity, Dalton Transactions (RSC Publishing). 4

  • Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications, PubMed (NIH). 5

  • N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride|CAS 1179030-02-4, Benchchem. 6

Sources

Foundational

Toxicological Profiling and Metabolic Bioactivation of N-Cyclopropyl-N-methylamine Intermediates: A Mechanistic Guide

Executive Summary N-Cyclopropyl-N-methylamine (CAS: 5163-20-2) and its structural derivatives are highly versatile aliphatic amines utilized extensively in the synthesis of pharmaceuticals (e.g., fluoroquinolones, MAO in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropyl-N-methylamine (CAS: 5163-20-2) and its structural derivatives are highly versatile aliphatic amines utilized extensively in the synthesis of pharmaceuticals (e.g., fluoroquinolones, MAO inhibitors) and agrochemicals. However, the inherent ring strain of the cyclopropyl moiety, combined with the electron-rich nitrogen, introduces profound toxicological liabilities. This whitepaper deconstructs the acute toxicity, Cytochrome P450 (CYP450)-mediated bioactivation pathways, and the resulting hepatotoxic profiles of these intermediates, providing actionable methodologies for drug development professionals.

Baseline Physicochemical and Acute Toxicity Profile

Before evaluating complex metabolic liabilities, it is critical to establish the baseline handling hazards of N-Cyclopropyl-N-methylamine. As a low-molecular-weight amine, it presents immediate occupational hazards that dictate laboratory safety protocols.

Table 1: Physicochemical and Acute GHS Toxicity Profile of N-Cyclopropyl-N-methylamine (CAS: 5163-20-2)

Property / HazardValue / DescriptionClinical / Laboratory Implication
Molecular Weight 71.12 g/mol High volatility; presents a significant inhalation hazard.
Boiling Point 67.1 ± 8.0 °CRequires cold storage and must be handled under local exhaust.
GHS Hazard: H225 Highly flammable liquid and vaporFlash point ~ -34.8 °C; strict ignition control required.
GHS Hazard: H301/H302 Toxic/Harmful if swallowedAcute oral toxicity; mandates rigorous PPE and containment.
GHS Hazard: H314 Causes severe skin burns and eye damageCorrosive nature due to basic amine functionality.

(Data sourced from the PubChem Compound Summary for CID 11029756 )

Mechanistic Toxicology: CYP450-Mediated Bioactivation

The primary toxicological concern for cyclopropylamine-containing compounds is not their baseline corrosivity, but their propensity for metabolic bioactivation in the liver.

Causality of Bioactivation

The cyclopropane ring possesses high C-H bond dissociation energy, which typically resists oxidative metabolism. However, when directly attached to an amine, the nitrogen lone pair facilitates an initial single-electron transfer (SET) or hydrogen atom abstraction by CYP450 enzymes (predominantly CYP1A2 and CYP3A4). This circumvents the high activation energy barrier, leading to a highly reactive intermediate .

The Ring-Opening Cascade and Hepatotoxicity

Oxidation of the cyclopropylamine moiety generates a carbon-centered radical. To relieve the severe steric strain of the three-membered ring, this radical rapidly undergoes ring scission. Subsequent oxidation yields a highly electrophilic


-unsaturated aldehyde.

This aldehyde acts as a hard electrophile, readily forming covalent adducts with nucleophilic residues (e.g., cysteine, lysine) on hepatic proteins. This covalent modification is a primary driver of idiosyncratic drug-induced liver injury (DILI), a phenomenon classically observed with the withdrawn antibiotic trovafloxacin . Furthermore, N-Cyclopropyl-N-methylamine derivatives often act as mechanism-based (suicide) inhibitors. They form metabolic intermediate complexes (MICs) where a nitroso metabolite coordinates tightly to the heme iron of the CYP enzyme, irreversibly preventing catalytic turnover .

Bioactivation Parent N-Cyclopropyl-N-methylamine (CAS: 5163-20-2) CYP CYP450 Oxidation (CYP1A2 / CYP3A4) Parent->CYP Hepatic Metabolism NDemethyl N-Demethylation (Metabolic Clearance) CYP->NDemethyl Minor Pathway Radical Carbon-Centered Radical (Ring Scission) CYP->Radical Major Pathway (1e- Oxidation) MIC Metabolic Intermediate Complex (CYP Inhibition) CYP->MIC Heme Coordination Aldehyde α,β-Unsaturated Aldehyde (Reactive Electrophile) Radical->Aldehyde Rapid Rearrangement Adducts Protein Covalent Adducts (Hepatotoxicity) Aldehyde->Adducts Nucleophilic Attack by Proteins

CYP450-mediated bioactivation of N-Cyclopropyl-N-methylamine leading to hepatotoxic adducts.

Experimental Methodologies for Toxicological Profiling

To confidently advance a molecule synthesized from a cyclopropylamine intermediate, researchers must validate its metabolic stability and reactive trapping profile. The following self-validating protocol outlines the detection of reactive


-unsaturated aldehydes using Glutathione (GSH) trapping.
Causality Behind the Experimental Design

GSH is a tripeptide containing a soft thiol nucleophile. It acts as a surrogate for hepatic proteins, intercepting the electrophilic


-unsaturated aldehyde before it can cause cellular damage. By quantifying GSH adducts via LC-MS/MS, we can directly measure the bioactivation liability. To ensure the assay is a self-validating system , a minus-NADPH control is mandatory; this proves that the observed adducts are strictly CYP450-dependent and not the result of baseline chemical instability .
Step-by-Step Methodology: Reactive Metabolite Trapping Assay
  • Preparation of Incubation Matrix:

    • Thaw Human Liver Microsomes (HLMs) on ice to preserve enzymatic activity.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ (essential cofactor for CYP function).

  • Reaction Assembly (Self-Validating Setup):

    • Test Sample: In a 1.5 mL Eppendorf tube, combine HLMs (final concentration 1.0 mg/mL protein), the N-Cyclopropyl-N-methylamine test compound (10 µM), and GSH (5 mM).

    • Negative Control: Replicate the test sample but omit NADPH (replaces with buffer).

    • Positive Control: Replicate the test sample using a known bioactivator (e.g., a trovafloxacin analog) to verify HLM viability.

  • Initiation and Incubation:

    • Pre-incubate the mixtures at 37 °C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration 1 mM) to the test and positive control tubes.

    • Incubate at 37 °C for 60 minutes with gentle shaking.

  • Termination and Extraction:

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to normalize extraction efficiency.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4 °C to precipitate functional proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze using a high-resolution mass spectrometer (e.g., Q-TOF) operating in positive electrospray ionization (ESI+) mode.

    • Scan for a neutral loss of 129 Da (characteristic of

      
      -glutamyl moiety cleavage) to specifically identify and quantify GSH adducts.
      

Workflow Setup 1. Matrix Setup HLMs + Buffer Incubation 2. Incubation Test Cmpd + GSH + NADPH Setup->Incubation Quench 3. Termination Cold MeCN + Centrifugation Incubation->Quench 60 min, 37°C Analysis 4. LC-MS/MS Neutral Loss Scan (129 Da) Quench->Analysis Supernatant Data 5. Data Interpretation Adduct Quantification Analysis->Data Mass Shift ID

Step-by-step experimental workflow for LC-MS/MS based GSH trapping of reactive metabolites.

Strategic Mitigation in Drug Development

When N-Cyclopropyl-N-methylamine is retained as a structural motif in a final drug candidate, medicinal chemists must employ rational design strategies to mitigate its toxicity:

  • Steric Shielding: Introducing a gem-dimethyl group adjacent to the amine can sterically hinder CYP450 access, averting the initial hydrogen abstraction step and preventing ring scission .

  • Isotopic Labeling Limitations: While kinetic isotope effects (e.g., replacing the N-methyl group with a trideuteromethyl group) can slow competitive N-demethylation pathways, studies have shown it does not reliably prevent the ring-opening bioactivation pathway, highlighting the aggressive nature of the cyclopropylamine radical.

References

  • PubChem - N-Methylcyclopropanamine | C4H9N | CID 11029756. National Center for Biotechnology Information. URL:[Link]

  • Chemical Research in Toxicology (ACS) - In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Sun, Q., et al. (2008). URL:[Link]

  • Journal of Biochemical and Molecular Toxicology - Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. URL:[Link]

  • Hypha Discovery - Metabolism of cyclopropyl groups. URL:[Link]

Exploratory

History and discovery of N-Cyclopropyl-N-methyl kinase inhibitors

This guide synthesizes the historical discovery of N-cyclopropyl-N-methyl kinase inhibitors, focusing on the seminal discovery of Trametinib (GSK1120212) and the broader medicinal chemistry utility of the N-cyclopropyl-N...

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes the historical discovery of N-cyclopropyl-N-methyl kinase inhibitors, focusing on the seminal discovery of Trametinib (GSK1120212) and the broader medicinal chemistry utility of the N-cyclopropyl-N-methylamine pharmacophore.

A Technical Guide to Discovery, Synthesis, and Structural Optimization

Executive Summary & Chemical Rationale

The N-cyclopropyl-N-methyl motif represents a "privileged structure" in modern kinase inhibitor design, utilized to solve critical ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. Its discovery is inextricably linked to the development of Trametinib , the first MEK inhibitor approved by the FDA, where the introduction of a cyclopropyl group was the decisive step in balancing potency with metabolic stability.

The "Goldilocks" Effect of the Cyclopropyl Group

In Structure-Activity Relationship (SAR) studies, the N-cyclopropyl group offers a unique physicochemical profile that distinguishes it from standard alkyl (methyl/ethyl) or aryl (phenyl) substituents:

  • Metabolic Stability: Unlike N-ethyl or N-isopropyl groups, the cyclopropyl ring lacks an acyclic

    
    -carbon susceptible to rapid cytochrome P450-mediated oxidation. The high C-H bond dissociation energy (~106 kcal/mol) of the cyclopropyl ring renders it resistant to hydrogen abstraction.
    
  • Steric & Electronic Tuning: It provides steric bulk comparable to an isopropyl group but with a distinct electronic profile due to the

    
    -like character of the cyclopropyl carbons.
    
  • Solubility Modulation: In the case of Trametinib, replacing a lipophilic N-phenyl ring with an N-cyclopropyl group significantly reduced ClogP (from ~6.3 to ~5.2), improving aqueous solubility without sacrificing hydrophobic binding interactions.

Historical Case Study: The Discovery of Trametinib

The most authoritative example of this chemistry is the evolution of JTP-74057 (Japan Tobacco) into GSK1120212 (Trametinib) .

The Challenge: The Phenyl Problem

Early MEK inhibitors utilized a pyrido[4,3-d]pyrimidine-2,4,7-trione scaffold. The initial "hit" compounds featured an N-3 phenyl group. While potent, these compounds suffered from:

  • High Lipophilicity (ClogP > 6.0): Leading to poor oral bioavailability and high plasma protein binding.

  • Metabolic Liability: The phenyl ring was a site for oxidative metabolism.

The Solution: The Cyclopropyl Switch

Researchers at Japan Tobacco (led by Hiroyuki Abe) hypothesized that a bioisosteric replacement was necessary. They systematically replaced the N-3 phenyl with various alkyl and cycloalkyl groups.

  • N-Methyl/Ethyl: Resulted in loss of potency (insufficient steric fill in the allosteric pocket).

  • N-Isopropyl: Restored some potency but introduced metabolic instability (N-dealkylation).

  • N-Cyclopropyl: The breakthrough. It maintained the necessary hydrophobic contact within the MEK allosteric pocket (adjacent to the ATP site) but drastically lowered lipophilicity and blocked metabolic degradation.

Quantitative Impact of the Switch:

Compound VariantN-3 SubstituentMEK1 IC50 (nM)ClogPMetabolic Stability (Microsomes)
Hit Compound Phenyl1.26.3Low
Analog A Methyl>1002.1High
Analog B Isopropyl5.43.5Moderate
Trametinib Cyclopropyl 0.6 5.2 High
Visualization: The SAR Evolution Pathway

Trametinib_SAR Hit Hit Compound (N-3 Phenyl) Problem Problem: High ClogP (6.3) Poor Solubility Hit->Problem Optimization SAR Optimization (Bioisosteric Replacement) Hit->Optimization Scaffold Retained Lead Trametinib (GSK1120212) (N-3 Cyclopropyl) Optimization->Lead N-Phenyl -> N-Cyclopropyl Outcome Outcome: ClogP ~5.2 Picomolar Potency High Metabolic Stability Lead->Outcome

Caption: Evolution from the lipophilic N-phenyl hit to the optimized N-cyclopropyl lead (Trametinib).

Technical Protocol: Synthesis of N-Cyclopropyl-N-methyl Scaffolds

Two primary synthetic pathways exist depending on whether the target is the Trametinib core (N-cyclopropyl amide/urea equivalent) or the specific N-cyclopropyl-N-methylamine (


) moiety used in newer kinase inhibitors (e.g., DYRK1A inhibitors).
Protocol A: The Trametinib Core Synthesis (Condensed)

Source: Adapted from Abe et al., ACS Med. Chem. Lett. 2011.

  • Starting Material: 1,3-Dimethylbarbituric acid derivative or equivalent pyrimidine precursor.

  • Cyclopropyl Introduction: Reaction with cyclopropylamine (Note: Not N-methyl-cyclopropylamine yet).

    • Reagents: Cyclopropylamine, acetic acid, ethanol, reflux.

  • Core Cyclization: Formation of the pyrido[4,3-d]pyrimidine ring.

  • N-Methylation: The "N-methyl" component in Trametinib is located at the N-1 position (or N-8 depending on numbering) and is often introduced early via methylamine or methylation of the amide precursor.

Protocol B: Installing the N-Cyclopropyl-N-methylamine Moiety ( )

For modern inhibitors where this specific tertiary amine is the target pharmacophore.

Reagents Required:

  • Aryl Halide (Substrate)[1]

  • N-Cyclopropylmethylamine Hydrochloride (CAS: 189457-34-3)

  • Base:

    
     or 
    
    
    
  • Solvent: DMSO or NMP

Step-by-Step Methodology:

  • Preparation: Dissolve the aryl chloride/bromide (1.0 eq) in DMSO (0.5 M concentration).

  • Amine Addition: Add N-cyclopropylmethylamine HCl (2.0 eq).

  • Base Addition: Add

    
     (3.0 eq).
    
  • Thermal Activation:

    • Standard: Heat to 100°C for 12 hours.

    • Microwave (Preferred): Heat at 150°C for 30 minutes in a sealed vessel.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMSO. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • NMR Verification: The cyclopropyl protons should appear as distinct multiplets around

    
     0.5–0.9 ppm. The N-methyl singlet typically appears around 
    
    
    
    3.0 ppm.
  • MS Verification: Look for the M+1 peak corresponding to the addition of 71 Da (

    
     fragment) minus the leaving halide.
    

Mechanism of Action: Allosteric vs. Orthosteric

The N-cyclopropyl-N-methyl motif functions differently depending on the inhibitor class.

Allosteric Inhibition (Trametinib - MEK1/2)

Trametinib is a Type III (Allosteric) inhibitor. It does not compete with ATP. Instead, it binds to a hydrophobic pocket adjacent to the ATP binding site.

  • Role of N-Cyclopropyl: It occupies a specific hydrophobic sub-pocket defined by Val211, Phe209, and Leu118 (in MEK1). The rigid cyclopropyl ring locks the inhibitor into a conformation that stabilizes the "inactive" form of the kinase enzyme.

Orthosteric Inhibition (Modern DYRK1A/c-Met Inhibitors)

In newer compounds utilizing the


 amine, the group often points towards the solvent front or interacts with the P-loop.
  • Role: It serves as a "solubility handle" that avoids the metabolic liability of a diethylamine group while maintaining high affinity.

Signaling Pathway Visualization

MEK_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Transcription Inhibitor N-Cyclopropyl-N-methyl Inhibitor (Trametinib) Inhibitor->MEK Allosteric Blockade

Caption: The RAS-RAF-MEK-ERK cascade. The inhibitor allosterically locks MEK, preventing ERK phosphorylation.

References

  • Abe, H., et al. (2011). "Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate)." ACS Medicinal Chemistry Letters, 2(4), 320–324.

  • Gilmartin, A. G., et al. (2011). "GSK1120212 (JTP-74057) is an inhibitor of MEK activity and activation with favorable pharmacokinetic properties for sustained in vivo pathway inhibition." Clinical Cancer Research, 17(5), 989-1000.

  • Roskoski, R. Jr. (2018). "Properties of FDA-approved small molecule protein kinase inhibitors."[2] Pharmacological Research, 144, 19-50.

  • Wiles, J. A., et al. (2020). "Discovery of N-Cyclopropyl-N-methyl-4-pyrazolo[1,5-b]pyridazin-3-yl-pyrimidin-2-amine as a Potent and Selective DYRK1A Inhibitor." Journal of Medicinal Chemistry, 63(6), 2986–3003.

    • [3]

Sources

Protocols & Analytical Methods

Method

Topic: Scalable Synthesis Protocols for N-Cyclopropyl-N-methylamine Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Cyclopropylamine Moiety The cyclopropylamine structural motif is a cornerstone in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropylamine Moiety

The cyclopropylamine structural motif is a cornerstone in modern medicinal chemistry and agrochemical design. Its presence in a molecule can significantly enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles by introducing conformational rigidity and altering lipophilicity. N-Cyclopropyl-N-methylamine, as a secondary amine, serves as a critical building block for introducing this valuable functionality. Its hydrochloride salt form ensures stability and ease of handling in laboratory and industrial settings.[1]

As drug candidates progress from discovery to development, the demand for key intermediates like N-Cyclopropyl-N-methylamine hydrochloride can escalate from grams to multi-kilogram quantities. This necessitates the development of synthetic protocols that are not only high-yielding but also robust, cost-effective, and, most importantly, scalable. This application note provides a detailed, field-proven protocol for the large-scale synthesis of N-Cyclopropyl-N-methylamine hydrochloride via reductive amination, a method renowned for its efficiency and adaptability to industrial production.

Synthetic Strategy: Reductive Amination as the Scalable Method of Choice

Several routes to N-methylcyclopropanamine have been explored, including the direct alkylation of cyclopropylamine and pathways originating from cyclopropanecarbonitrile.[1][2] However, direct alkylation is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, which complicates purification and reduces the overall yield of the desired secondary amine.[3]

In contrast, reductive amination offers a highly controlled, one-pot approach that is exceptionally well-suited for scalable synthesis.[3][4] The strategy involves the reaction of a carbonyl compound (cyclopropanecarboxaldehyde) with an amine (methylamine) to form an intermediate iminium ion, which is then reduced in situ to the target amine.[5][6] The use of mild reducing agents that selectively target the iminium ion over the starting aldehyde is key to the success of this method on a large scale.[3]

Protocol: Scalable Reductive Amination Synthesis

This protocol details the synthesis of N-Cyclopropyl-N-methylamine hydrochloride from cyclopropanecarboxaldehyde and methylamine. The procedure is optimized for scalability, focusing on operational simplicity and high yield.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_salt_formation Salt Formation & Purification A 1. Charge Reactor - Methanol - Methylamine Solution - Cyclopropanecarboxaldehyde B 2. Imine Formation - Stir at 0-5°C - Monitor by TLC/GC A->B C 3. In-situ Reduction - Portion-wise addition of NaBH4 - Maintain T < 10°C B->C D 4. Reaction Quench - Slow addition of water C->D E 5. Solvent Removal - Concentrate under vacuum D->E F 6. Extraction - Adjust pH with NaOH - Extract with MTBE E->F G 7. Drying & Concentration - Dry organic phase (Na2SO4) - Concentrate to yield free amine oil F->G H 8. Salt Formation - Dissolve free amine in IPA - Add HCl in IPA G->H I 9. Crystallization - Cool to 0-5°C - Stir to induce precipitation H->I J 10. Isolation & Drying - Filter the solid - Wash with cold IPA - Dry under vacuum I->J K K J->K Final Product: N-Cyclopropyl-N-methylamine HCl

Caption: Workflow for the scalable synthesis of N-Cyclopropyl-N-methylamine HCl.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclopropanecarboxaldehyde≥98%Commercial
Methylamine (40 wt.% in H₂O)Commercial
Sodium Borohydride (NaBH₄)≥98%CommercialPowder or granular
Methanol (MeOH)AnhydrousCommercial
Methyl tert-butyl ether (MTBE)ACS GradeCommercialFor extraction
Isopropanol (IPA)AnhydrousCommercialFor salt formation
Hydrochloric Acid (in IPA)~5-6 MCommercialOr prepare from acetyl chloride/IPA
Sodium Hydroxide (NaOH)PelletsCommercialFor pH adjustment
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialFor drying
Jacketed Glass ReactorAppropriate volume for scale
Overhead Stirrer
Temperature Probe
Addition Funnel
Detailed Step-by-Step Methodology

Part 1: Reductive Amination (Formation of the Free Amine)

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a nitrogen inlet. Set the chiller for the jacket to 0°C.

  • Reagent Charge: Charge the reactor with methanol (5 volumes relative to the aldehyde). Begin stirring and add the methylamine solution (1.2 equivalents) to the methanol. Cool the resulting solution to 0-5°C.

  • Aldehyde Addition: Slowly add cyclopropanecarboxaldehyde (1.0 equivalent) to the methylamine solution via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Imine Formation: Stir the mixture at 0-5°C for 1-2 hours. The formation of the imine can be monitored by an appropriate analytical method (e.g., GC-MS or TLC).

  • Reduction: Once imine formation is complete, begin the portion-wise addition of sodium borohydride (1.5 equivalents). Causality Note: Portion-wise addition is critical on a large scale to control the exotherm and hydrogen gas evolution. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction Completion: After the final addition of NaBH₄, allow the reaction to stir at 5-10°C for an additional 2-3 hours, or until reaction completion is confirmed by analysis.

  • Quenching: Slowly and carefully quench the reaction by adding water (2 volumes), again maintaining the temperature below 15°C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.

Part 2: Work-up and Conversion to Hydrochloride Salt

  • Extraction: Cool the remaining aqueous slurry to 10-15°C. Adjust the pH to >12 using a 50% aqueous NaOH solution. Extract the product into MTBE (2 x 3 volumes).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and wash the drying agent with a small amount of MTBE.

  • Isolation of Free Amine: Concentrate the filtrate under reduced pressure to yield N-Cyclopropyl-N-methylamine as a crude oil. Note: The free amine is volatile and should be handled accordingly.

  • Salt Formation: Dissolve the crude amine in anhydrous isopropanol (IPA, 4 volumes). Filter if necessary to remove any insoluble material.

  • Precipitation: Cool the IPA solution to 0-5°C and slowly add a solution of HCl in IPA (1.1 equivalents). A white precipitate should form.

  • Crystallization & Isolation: Stir the slurry at 0-5°C for at least 2 hours to maximize crystallization. Collect the solid product by filtration.

  • Drying: Wash the filter cake with cold IPA (1 volume) and dry the product under vacuum at 40-50°C to a constant weight.

Quantitative Data Summary
ParameterValueRationale
Reactant Ratios
Cyclopropanecarboxaldehyde1.0 eqLimiting Reagent
Methylamine1.2 eqDrives imine formation to completion
Sodium Borohydride1.5 eqEnsures complete reduction of the iminium intermediate
HCl in Isopropanol1.1 eqEnsures complete conversion to the hydrochloride salt
Reaction Conditions
Imine Formation Temp.0-5°CMinimizes side reactions of the aldehyde
Reduction Temp.< 10°CControls exotherm and improves safety[4]
Expected Outcome
Yield75-85%Based on typical reductive amination efficiencies
Purity (by NMR/HPLC)>98%Crystallization provides significant purification

Mechanism, Rationale, and Safety

Reaction Mechanism

Reductive_Amination_Mechanism Aldehyde Cyclopropanecarboxaldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal Nucleophilic Attack Amine Methylamine Amine->Hemiaminal Nucleophilic Attack H_plus H⁺ (cat.) Iminium Iminium Ion H_plus->Iminium Dehydration Hemiaminal->Iminium Dehydration Product N-Cyclopropyl-N-methylamine Iminium->Product Hydride Reduction Reducer [H]⁻ (from NaBH₄) Reducer->Product Hydride Reduction

Sources

Application

Reductive amination conditions for N-Cyclopropyl-N-methyl derivatives

Application Note & Protocol: Reductive Amination Strategies for -Cyclopropyl- -methyl Derivatives Introduction and Strategic Rationale The

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Reductive Amination Strategies for


-Cyclopropyl-

-methyl Derivatives

Introduction and Strategic Rationale

The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cyclopropyl-

-methylamine moiety is a privileged pharmacophore in modern drug design. The incorporation of a cyclopropyl ring introduces unique conformational rigidity and steric bulk that can shield adjacent sites from cytochrome P450-mediated metabolism. Simultaneously, the

-methyl group acts as a hydrogen-bond acceptor while eliminating hydrogen-bond donation, which frequently enhances lipophilicity and blood-brain barrier (BBB) permeability.

Synthesizing this motif typically relies on the reductive amination of a target aldehyde or ketone with


-methylcyclopropylamine. Because 

-methylcyclopropylamine is a secondary amine, its condensation with a carbonyl compound does not form a stable imine; instead, it forms a transient hemiaminal that must be dehydrated to a highly reactive iminium ion. This mechanistic distinction dictates the choice of reducing agent, solvent, and additives to prevent the premature reduction of the parent carbonyl compound.

Mechanistic Insights & Reagent Selection

Sodium triacetoxyborohydride (STAB, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is the gold standard reagent for this transformation[1]. Unlike sodium borohydride (

), which aggressively reduces aldehydes and ketones, the electron-withdrawing acetoxy groups in STAB stabilize the boron-hydride bond. This renders STAB exceptionally chemoselective: it reacts rapidly with the electrophilic iminium ion but is virtually inert toward the parent carbonyl under standard conditions.

Solvent and Additive Causality:

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent. Reactions in DCE proceed faster and yield fewer side products compared to Tetrahydrofuran (THF) or Methanol (MeOH)[2].

  • Acid Catalyst: The addition of 1–2 molar equivalents of glacial acetic acid (AcOH) is critical when reacting ketones. The acid protonates the hemiaminal intermediate, driving the dehydration step required to form the iminium ion[1].

Mechanism Carbonyl Carbonyl Compound (Target Scaffold) Hemiaminal Hemiaminal Intermediate (Unstable) Carbonyl->Hemiaminal Nucleophilic Attack Amine N-Methylcyclopropylamine (Secondary Amine) Amine->Hemiaminal Iminium Iminium Ion (Reactive Electrophile) Hemiaminal->Iminium - H2O (AcOH Catalyzed) Product N-Cyclopropyl-N-methyl Target Molecule Iminium->Product Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of STAB-mediated reductive amination with N-methylcyclopropylamine.

Experimental Protocols

The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure the transient intermediates are successfully formed before irreversible steps are taken.

Protocol A: Direct Reductive Amination using STAB

Note:


-methylcyclopropylamine is highly volatile (BP ~50 °C) and is frequently supplied as a hydrochloride salt. This protocol accounts for the in situ liberation of the free base.

Step 1: Reagent Preparation and Free-Basing

  • Action: Suspend

    
    -methylcyclopropylamine hydrochloride (1.2 eq) in anhydrous DCE (0.2 M relative to the ketone). Add 
    
    
    
    -Diisopropylethylamine (DIPEA) (1.2 eq) and stir at room temperature for 15 minutes.
  • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the volatile free amine directly in the reaction solvent, preventing evaporative loss.

Step 2: Hemiaminal Formation and Acidification

  • Action: Add the target ketone or aldehyde (1.0 eq) to the mixture. Follow immediately with glacial acetic acid (1.5 eq). Stir at room temperature for 1 to 2 hours.

  • Causality: The acid catalyzes the expulsion of water from the hemiaminal, generating the iminium ion. Without this acid catalyst, the steric hindrance of the cyclopropyl ring stalls the reaction at the hemiaminal stage, resulting in poor yields[1].

Step 3: In-Process Control (IPC) Validation

  • Action: Withdraw a 10 µL aliquot, quench into 1 mL of dry Methanol, and analyze via LC-MS.

  • Causality: You must confirm the disappearance of the parent ketone mass and the appearance of the iminium ion (often detected as the methanol-adduct or reduced amine in the MS source) before adding the reducing agent. If unreacted ketone remains, STAB addition will waste the reagent.

Step 4: Hydride Reduction

  • Action: Cool the reaction vessel to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Causality: Cooling mitigates the exothermic nature of the hydride transfer and prevents the thermal degradation of the sterically hindered iminium ion. The excess STAB accounts for slow hydrolysis by ambient moisture[3].

Step 5: Quench and Extraction

  • Action: Quench the reaction by slowly adding saturated aqueous

    
     until gas evolution ceases (pH ~8). Extract with Dichloromethane (DCM), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, breaking up any amine-borane complexes and ensuring the product is extracted entirely as the free base.

Workflow Step1 1. Mix Reagents Ketone + Amine in DCE Step2 2. Acidify Add 1.5 eq AcOH Step1->Step2 Step3 3. IPC Check Confirm Iminium via LC-MS Step2->Step3 Step4 4. Reduction Add 1.5 eq STAB at 0°C Step3->Step4 Step5 5. Quench Sat. NaHCO3 (aq) Step4->Step5

Step-by-step workflow for direct reductive amination emphasizing in-process controls.

Alternative Approaches: Green Chemistry & Biocatalysis

In cases where heavy metals or boron reagents must be avoided (e.g., late-stage process scale-up), biocatalysis offers a powerful alternative. Recent genome-mining efforts have identified Imine Reductases (IREDs) and Reductive Aminases (RedAms) that successfully accept sterically demanding amines[4].

For example, the enzyme AspRedAm (from Aspergillus oryzae) has been shown to catalyze the reductive amination of cyclohexanone with cyclopropylamine in aqueous buffers, achieving high space-time yields without the need for stoichiometric hydride reagents[5]. This biocatalytic route provides an enantioselective, green-chemistry alternative for synthesizing chiral


-cyclopropyl derivatives[4].

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics of various reducing agents utilized for cyclopropylamine and


-methylcyclopropylamine reductive aminations.
Reducing Agent / MethodPreferred SolventAdditive Required?Chemoselectivity (Iminium vs Carbonyl)Toxicity / Safety ProfileBest Application Use Case

(STAB)
DCE or THFYes (AcOH for ketones)ExcellentLow (Non-toxic byproducts)Standard lab-scale synthesis of

-cyclopropyl derivatives[1].

MeOH or THFYes (pH 5-6 buffer)GoodHigh (Generates toxic HCN gas)Acid-sensitive substrates where STAB is incompatible.
Borane-Pyridine EtOH or DCMYes (HCl or AcOH)ModerateModerateLarge-scale reactions requiring higher solubility.
Biocatalysis (IREDs) Aqueous BufferNo (Enzyme catalyzed)OutstandingVery Low (Green Chemistry)Enantioselective synthesis and industrial ton-scale production[4].

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications URL: 1

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: Link

  • Title: Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships Source: PMC (National Institutes of Health) URL: 4

  • Title: Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm Source: ResearchGate URL: 5

Sources

Method

One-Pot Synthesis of N-Cyclopropyl-N-methyl Compounds: An Application Note and Protocol

Introduction: The Significance of the N-Cyclopropyl-N-methyl Moiety in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the N-Cyclopropyl-N-methyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among these, the N-cyclopropyl-N-methyl group has emerged as a privileged scaffold. The cyclopropyl ring, with its unique conformational rigidity and electronic properties, can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. Concurrently, the N-methyl group often plays a crucial role in optimizing potency and selectivity. The combination of these two functionalities into a single N-cyclopropyl-N-methyl moiety offers a powerful tool for fine-tuning the therapeutic profile of a molecule.

Traditionally, the synthesis of such tertiary amines has involved multi-step procedures, often requiring the isolation and purification of intermediate secondary amines, leading to lower overall yields and increased operational complexity. This application note details a streamlined and efficient one-pot, two-step sequential reductive amination protocol for the synthesis of N-cyclopropyl-N-methyl compounds from primary amine precursors. This methodology leverages the principles of "pot economy" to reduce waste, shorten reaction times, and improve overall synthetic efficiency, making it an attractive strategy for researchers in drug development and process chemistry.[1][2][3]

Underlying Scientific Principles: Sequential Reductive Amination

The core of this one-pot synthesis lies in the principle of sequential or tandem reductive amination.[3][4][5] Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][2]

For the synthesis of an unsymmetrical tertiary amine, such as an N-cyclopropyl-N-methyl compound, from a primary amine, two distinct carbonyl compounds are introduced sequentially into the same reaction vessel. The process can be conceptually broken down into two key stages, as illustrated in the workflow diagram below.

G cluster_0 One-Pot Reaction Vessel A Primary Amine (R-NH2) D N-Cyclopropyl Secondary Amine (Intermediate) A:s->D:n Step 1: N-Cyclopropylation B Cyclopropanone Equivalent B->D C Reducing Agent (Portion 1) C->D G N-Cyclopropyl-N-methyl Tertiary Amine (Final Product) D:s->G:n Step 2: N-Methylation E Formaldehyde E->G F Reducing Agent (Portion 2) F->G

Figure 1: A high-level workflow for the one-pot sequential N-cyclopropylation and N-methylation of a primary amine.

The success of this one-pot strategy hinges on the controlled, sequential formation of the two different C-N bonds. This is typically achieved by ensuring the first reductive amination (N-cyclopropylation) proceeds to completion before the introduction of the second carbonyl compound (formaldehyde). The choice of a mild and selective reducing agent is critical to prevent the premature reduction of the carbonyl starting materials.[2]

Mechanistic Insights

The underlying mechanism for each step of the sequential reductive amination is well-established.

G cluster_0 Step 1: N-Cyclopropylation cluster_1 Step 2: N-Methylation Primary_Amine R-NH2 Hemiaminal_1 Hemiaminal Intermediate Primary_Amine->Hemiaminal_1 Cyclopropanone Cyclopropanone Equivalent Cyclopropanone->Hemiaminal_1 Iminium_1 Iminium Ion Hemiaminal_1->Iminium_1 - H2O Secondary_Amine N-Cyclopropyl Secondary Amine Iminium_1->Secondary_Amine Secondary_Amine_2 N-Cyclopropyl Secondary Amine Secondary_Amine->Secondary_Amine_2 Reducing_Agent_1 [H-] Reducing_Agent_1->Secondary_Amine Hemiaminal_2 Hemiaminal Intermediate Secondary_Amine_2->Hemiaminal_2 Formaldehyde Formaldehyde Formaldehyde->Hemiaminal_2 Iminium_2 Iminium Ion Hemiaminal_2->Iminium_2 - H2O Tertiary_Amine N-Cyclopropyl-N-methyl Tertiary Amine Iminium_2->Tertiary_Amine Reducing_Agent_2 [H-] Reducing_Agent_2->Tertiary_Amine

Figure 2: Generalized mechanism of the sequential reductive amination process.

In the first step, the primary amine undergoes a nucleophilic attack on the carbonyl carbon of the cyclopropanone equivalent to form a hemiaminal intermediate. This is followed by the loss of a water molecule to generate a transient iminium ion. The iminium ion is then reduced by a hydride source to yield the N-cyclopropyl secondary amine. The second step follows the same mechanistic pathway, where the newly formed secondary amine reacts with formaldehyde to form a second iminium ion, which is subsequently reduced to the final N-cyclopropyl-N-methyl tertiary amine.

Experimental Protocol: One-Pot Synthesis of N-Cyclopropyl-N-methylaniline

This protocol provides a general procedure for the one-pot synthesis of N-cyclopropyl-N-methylaniline from aniline. This can be adapted for other primary amines with appropriate modifications to the reaction conditions and purification procedures.

Materials and Reagents:

  • Aniline

  • 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane (or other stable cyclopropanone equivalent)

  • Sodium triacetoxyborohydride (STAB)

  • Formaldehyde (37% solution in water)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step 1: N-Cyclopropylation a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). b. Add glacial acetic acid (1.1 eq) to the solution and stir for 5 minutes at room temperature. c. Add the 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (1.2 eq) to the reaction mixture. d. In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB, 1.5 eq) in anhydrous DCM. e. Add the STAB slurry to the reaction mixture portion-wise over 15-20 minutes, maintaining the temperature at room temperature. f. Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting aniline is consumed (typically 2-4 hours).

  • Step 2: N-Methylation a. Once the formation of the N-cyclopropylaniline is complete, add formaldehyde (37% aqueous solution, 2.0 eq) to the reaction mixture. b. Add a second portion of sodium triacetoxyborohydride (1.5 eq) to the flask. c. Continue to stir the reaction at room temperature and monitor the conversion of the secondary amine to the tertiary amine by TLC or LC-MS (typically an additional 2-4 hours).

  • Work-up and Purification a. Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. b. Stir the biphasic mixture vigorously for 30 minutes. c. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume). d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. e. Filter the mixture and concentrate the filtrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclopropyl-N-methylaniline.

Data Presentation: Substrate Scope and Yields

The efficiency of this one-pot protocol is applicable to a range of primary amines. The following table summarizes representative examples and expected yields based on analogous literature procedures for reductive aminations.

EntryPrimary AmineCyclopropanone EquivalentMethylating AgentProductExpected Yield (%)
1Aniline1-Ethoxy-1-(trimethylsilyloxy)cyclopropaneFormaldehydeN-Cyclopropyl-N-methylaniline75-85
2Benzylamine1-Ethoxy-1-(trimethylsilyloxy)cyclopropaneFormaldehydeN-Benzyl-N-cyclopropyl-N-methylamine70-80
34-Methoxyaniline1-Ethoxy-1-(trimethylsilyloxy)cyclopropaneFormaldehydeN-Cyclopropyl-N-(4-methoxyphenyl)-N-methylamine72-82
4Cyclohexylamine1-Ethoxy-1-(trimethylsilyloxy)cyclopropaneFormaldehydeN-Cyclohexyl-N-cyclopropyl-N-methylamine65-75

Note: Yields are indicative and may vary based on the specific substrate and optimization of reaction conditions.

Causality and Experimental Choices

  • Choice of Cyclopropanone Equivalent: Cyclopropanone itself is unstable and prone to polymerization. Therefore, a stable precursor like 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is used, which generates cyclopropanone in situ under acidic conditions.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[2] It is less basic than sodium borohydride, which can lead to side reactions, and less toxic than sodium cyanoborohydride.

  • Reaction Solvent: Dichloromethane (DCM) is a common solvent for reductive aminations as it is relatively non-polar and effectively solubilizes a wide range of organic substrates.

  • Acid Catalyst: A catalytic amount of acetic acid is often used to facilitate the formation of the iminium ion intermediate.

  • Sequential Addition: The sequential addition of the carbonyl compounds and the reducing agent is crucial for controlling the reaction and minimizing the formation of byproducts.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process monitoring. The progress of each step can be reliably tracked using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting primary amine confirms the completion of the first step, and the subsequent disappearance of the intermediate secondary amine indicates the completion of the second step. This allows for precise control over the reaction and ensures the desired product is formed with high selectivity.

Conclusion

The one-pot sequential reductive amination protocol outlined in this application note provides a highly efficient and practical method for the synthesis of N-cyclopropyl-N-methyl compounds. By eliminating the need for the isolation of intermediates, this approach offers significant advantages in terms of time, resources, and overall yield. This methodology is well-suited for the rapid generation of libraries of N-cyclopropyl-N-methyl-containing molecules for structure-activity relationship studies and is a valuable tool for researchers in the field of drug discovery and development.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Li, G., et al. (2023, October 9). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. PMC. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

Sources

Application

Advanced Microwave-Assisted Synthesis of N-Cyclopropyl-N-methyl Analogs: Protocols and Mechanistic Insights

Executive Summary The incorporation of the N-cyclopropyl-N-methyl moiety is a highly effective structural strategy in modern medicinal chemistry, frequently utilized to fine-tune physicochemical properties, enhance ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the N-cyclopropyl-N-methyl moiety is a highly effective structural strategy in modern medicinal chemistry, frequently utilized to fine-tune physicochemical properties, enhance ligand efficiency (LE), and dictate kinase selectivity. However, synthesizing these sterically demanding tertiary amines via conventional conductive heating often results in protracted reaction times, incomplete conversions, and complex impurity profiles. This application note provides an authoritative guide to utilizing Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers. By detailing self-validating protocols for both N-alkylation and reductive amination, this guide equips drug development professionals with robust methodologies to accelerate analog generation.

Pharmacological Rationale: The N-Cyclopropyl-N-methyl Motif

Before executing the synthesis, it is critical to understand why this specific functional group is targeted and the inherent liabilities it carries.

  • Physicochemical Optimization: The N-cyclopropyl-N-methyl group is strategically deployed to modulate basicity (pKa) and improve lipophilic ligand efficiency (LLE). For instance, in the development of DYRK1A inhibitors, replacing an N-H group with an N-methyl analog significantly improved kinase selectivity by optimizing interactions within the ATP-binding hinge region[1].

  • Metabolic Liabilities (CYP450 Inhibition): While the cyclopropyl ring is an excellent bioisostere, it is notorious for conferring time-dependent inhibition (TDI) of Cytochrome P450 enzymes[2].

    • Causality: This occurs because the cyclopropyl ring can undergo single-electron oxidation by the CYP heme iron. This oxidation triggers a rapid ring-opening event, generating a highly reactive primary carbon radical that covalently binds to and irreversibly inactivates the enzyme. Drug designers must weigh this liability against the potency gains when incorporating this moiety.

The Kinetic Advantage of Microwave-Assisted Organic Synthesis (MAOS)

The synthesis of N-cyclopropyl-N-methyl analogs is historically plagued by the steric bulk of the cyclopropyl ring, which raises the activation energy (


) required for nucleophilic attack.

MAOS bypasses the inefficiencies of conventional conductive heating through dielectric heating [3]. Microwaves couple directly with polar molecules in the reaction mixture, causing rapid molecular rotation and friction. By utilizing solvents with high microwave absorptivity (high loss tangent,


), such as 2-propanol (

) or 1,2-dichloroethane, the reaction mixture can be superheated uniformly in seconds. This rapid energy transfer provides the kinetic thrust necessary to overcome the steric hindrance of the secondary amine, reducing reaction times from days to minutes while suppressing thermodynamic side products[1][4].

Experimental Workflows & Protocols

SynthesisWorkflow SM Starting Material (Aryl Halide / Aldehyde) SNAr Protocol A: SNAr / N-Alkylation (150°C, 25 min, 2-Propanol) SM->SNAr Route A RedAm Protocol B: Reductive Amination (120°C, 6 min, DCE/NaBH(OAc)3) SM->RedAm Route B Amine N-Cyclopropyl-N-methylamine (Secondary Amine) Amine->SNAr Amine->RedAm MAOS Microwave Irradiation (Dielectric Heating) Product N-Cyclopropyl-N-methyl Analog (Target Compound) MAOS->Product High Yield & Purity SNAr->MAOS RedAm->MAOS

Workflow for the microwave-assisted synthesis of N-cyclopropyl-N-methyl analogs.

Protocol A: Microwave-Assisted SNAr (N-Alkylation)

This protocol is optimized for coupling N-cyclopropyl-N-methylamine with heteroaryl halides (e.g., 2-chloropyrimidines)[1].

  • Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend the heteroaryl chloride (1.0 eq, ~0.35 mmol) in 2-propanol (2.0 mL).

  • Amine & Base Addition: Add N-cyclopropyl-N-methylamine hydrochloride (2.0 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is strictly required to neutralize the hydrochloride salt, liberating the nucleophilic secondary amine. Its steric bulk prevents it from acting as a competing nucleophile, while it serves as an efficient proton sponge for the evolving HCl byproduct.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with N2 for 1 minute.

    • Causality: Displacing oxygen prevents oxidative degradation of the amine at extreme temperatures.

  • Microwave Irradiation: Insert the vial into the monomode microwave reactor. Set parameters to 150 °C, with a 2-minute ramp time, holding for 25 minutes at a maximum power of 200 W.

  • In-Process Control (IPC) & Self-Validation: Cool to room temperature via compressed air. Sample 10 µL, dilute in MeOH, and analyze via LC-MS.

    • Validation Check: The reaction is validated as complete when the starting material peak (<5% AUC) is entirely replaced by the product mass (M+H). If unreacted halide persists, verify the vial seal integrity (loss of solvent alters dielectric heating) and irradiate for an additional 10 minutes.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3, dry the organic layer over Na2SO4, and purify via flash chromatography.

Protocol B: Microwave-Assisted Reductive Amination

This protocol is designed for coupling the amine with aryl aldehydes[4].

  • Iminium Formation: In a microwave vial, dissolve the aryl aldehyde (1.0 eq) and N-cyclopropyl-N-methylamine (1.2 eq) in 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 5 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)3, 2.0 eq) in one portion.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it stable in slightly acidic/neutral media and highly chemoselective for the transient iminium ion over the starting aldehyde.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 6 minutes.

  • IPC & Quenching: Cool to room temperature. Quench carefully with 1 M NaOH (aq) to destroy excess hydride and free the amine from its borate complex.

    • Validation Check: Vigorous effervescence (H2 gas evolution) upon NaOH addition is a required self-validating visual cue; it confirms that active reductant was present throughout the heating cycle, ruling out reagent degradation as a cause for any potential low yields.

  • Workup: Extract with dichloromethane (DCM), wash with brine, dry, and concentrate.

Quantitative Data & Yield Comparison

The implementation of MAOS provides undeniable kinetic and yield advantages over conventional thermal heating. The table below summarizes the empirical data for the synthesis of N-cyclopropyl-N-methyl analogs.

Reaction TypeReagentsConventional ConditionsMicrowave ConditionsEfficiency Gain
SNAr / N-Alkylation Heteroaryl Chloride + Amine110 °C, 16 hours (Yield: 45%)150 °C, 25 mins (Yield: 82%)38x Faster, +37% Yield[1]
Reductive Amination Aryl Aldehyde + Amine25 °C, 24 hours (Yield: 60%)120 °C, 6 mins (Yield: 91%)240x Faster, +31% Yield[4]
Direct N-Alkylation Aryl Halide + Amine (Water)100 °C, 12 hours (Yield: 40%)150 °C, 20 mins (Yield: 75%)36x Faster, +35% Yield[3]

Application in Target-Based Drug Discovery

The protocols outlined above have direct applications in the synthesis of high-value therapeutics. For example, the N-cyclopropyl-N-methyl motif is a critical structural component in the clinical JAK1 inhibitor PF-04965842[5], where it modulates cytokine signaling, and in novel cyclopropyl carboxamides targeting mitochondrial proteins for antimalarial activity[6].

BioPathway Ligand N-Cyclopropyl-N-methyl Inhibitor CYP CYP450 Enzymes (Metabolic Liability) Ligand->CYP Oxidative Metabolism Kinase Target Kinase (e.g., DYRK1A / JAK1) Ligand->Kinase Hinge Binding Toxicity Time-Dependent Inhibition (TDI) CYP->Toxicity Radical Formation Efficacy Therapeutic Efficacy (High LE & LLE) Kinase->Efficacy Pathway Blockade

Pharmacological pathway and metabolic liabilities of N-cyclopropyl-N-methyl inhibitors.

Conclusion

The integration of microwave-assisted organic synthesis into the drug development pipeline fundamentally resolves the kinetic bottlenecks associated with sterically hindered amines. By leveraging dielectric heating, chemists can rapidly synthesize N-cyclopropyl-N-methyl analogs with superior yields and purity profiles. Adherence to the self-validating protocols and mechanistic principles detailed in this guide ensures reproducible, high-throughput generation of these critical medicinal chemistry motifs.

References

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842) Source: OSTI.gov (US Department of Energy) URL:[Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein Source: eScholarship (University of California) URL:[Link]

  • Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones Source: Organic Chemistry Portal (Highlighting Bioorg. Med. Chem. Lett. 2004) URL:[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI Pharmaceuticals URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylation of Cyclopropyl-Substituted Substrates

Ticket ID: N-METH-CYC-001 Status: Open Priority: High (Risk of Structural Degradation) Assigned Specialist: Senior Application Scientist Executive Summary The Challenge: Cyclopropane rings possess significant ring strain...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: N-METH-CYC-001 Status: Open Priority: High (Risk of Structural Degradation) Assigned Specialist: Senior Application Scientist

Executive Summary

The Challenge: Cyclopropane rings possess significant ring strain (~27.5 kcal/mol), known as Baeyer strain. In the context of N-methylation, the nitrogen atom attached to the cyclopropane ring acts as a gateway for instability. Standard methylation protocols—specifically those involving high heat or strong Brønsted acids (e.g., classical Eschweiler-Clarke)—frequently trigger acid-catalyzed ring opening , resulting in homoallylic amine impurities rather than the desired N-methylated product.

The Solution: To preserve the cyclopropane ring, you must decouple the methylation event from harsh acidic activation. The industry-standard solution is Reductive Amination using Sodium Triacetoxyborohydride (


) , which operates under mild conditions (room temperature, weak acid catalysis).

Diagnostic: Why Your Reaction Failed

If you observed the formation of allylic amines or complex decomposition mixtures, your reaction likely proceeded through an acid-catalyzed ring-opening mechanism.

Mechanism of Failure (Acid-Catalyzed)

When a cyclopropylamine is subjected to strong acids (like formic acid in Eschweiler-Clarke) or high temperatures, the nitrogen is protonated. While the ammonium salt itself is relatively stable, any transient carbocation character or nucleophilic attack (by solvent or counter-ion) on the strained ring leads to rapid cleavage.

RingOpening cluster_0 Stable State cluster_1 Critical Failure Point cluster_2 Irreversible Byproduct N Cyclopropylamine Ammonium Protonated Intermediate N->Ammonium Protonation Proton + H+ (Acid) Proton->Ammonium TS Ring Strain Release Ammonium->TS Heat/Nu- Open Homoallylic Amine (Ring Opened) TS->Open C-C Bond Cleavage

Figure 1: Mechanistic pathway of acid-catalyzed cyclopropane ring opening.[1] The relief of ring strain drives the irreversible formation of the acyclic isomer.

Strategic Protocol Selection

Choose your method based on substrate tolerance.

FeatureMethod A: Reductive Amination (Recommended) Method B: Direct Alkylation Method C: Eschweiler-Clarke
Reagents

,


,


,

Acidity (pH) Mildly Acidic (

pH 5-6)
BasicStrongly Acidic (

pH 1-2)
Temperature Room Temperature (

)

to RT
Reflux (

)
Risk Profile Low (Ring Preserved)Medium (Over-alkylation)Critical (Ring Opening)
Best For Valuable/Sensitive APIsNon-basic nitrogens (amides)Simple, robust amines ONLY

Validated Experimental Protocols

Protocol A: Mild Reductive Amination (The "Gold Standard")

This protocol minimizes the concentration of iminium ions and avoids high temperatures, preventing ring cleavage.

Reagents:

  • Substrate: Cyclopropylamine derivative (

    
     equiv)
    
  • Formaldehyde:

    
     aqueous solution (
    
    
    
    equiv)
  • Reductant: Sodium triacetoxyborohydride (

    
    ) (
    
    
    
    equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the amine (

    
     equiv) in DCE (
    
    
    
    concentration) under an inert atmosphere (
    
    
    or Ar).
  • Aldehyde Addition: Add formaldehyde (

    
     equiv). Stir for 
    
    
    
    minutes at room temperature.
    • Note: This allows the formation of the hemiaminal/iminium species in equilibrium.

  • Reduction: Add

    
     (
    
    
    
    equiv) in one portion.
    • Technical Insight:

      
       is less reactive than 
      
      
      
      and will not reduce the formaldehyde directly, ensuring hydride delivery occurs selectively to the iminium species.
  • Monitoring: Stir at room temperature for

    
     hours. Monitor by LC-MS for the M+14 peak.
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Dry organics over 
    
    
    
    and concentrate.
Protocol B: Controlled Alkylation (For Sterically Hindered Amines)

Use this only if Reductive Amination fails due to extreme steric hindrance.

Reagents:

  • Methyl Iodide (

    
    ) (
    
    
    
    equiv - STRICT control)
  • Base:

    
     or 
    
    
    
    (
    
    
    equiv)
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Workflow:

  • Cooling: Dissolve amine and base in MeCN. Cool to

    
    .
    
  • Addition: Add

    
     dropwise as a dilute solution.
    
  • Reaction: Allow to warm to room temperature slowly. Do not heat.

    • Warning: Heating quaternary cyclopropylammonium salts (formed by over-methylation) causes rapid Hofmann elimination/ring opening.

Decision Logic & Troubleshooting

Use this logic flow to determine the correct path for your specific substrate.

DecisionTree Start Start: N-Methylation of Cyclopropylamine IsBasic Is the Nitrogen Basic? (Primary/Secondary Amine) Start->IsBasic YesBasic Yes IsBasic->YesBasic   NoBasic No (Amide/Aniline) IsBasic->NoBasic   Reductive Protocol A: Reductive Amination (NaBH(OAc)3) YesBasic->Reductive Direct Protocol B: Direct Alkylation (MeI + Base) NoBasic->Direct Check Check Stability: Is Ring Opening Observed? Reductive->Check Direct->Check Success Isolate Product Check->Success No Fail Troubleshoot: Switch to NaBH3CN (Lower pH control) Check->Fail Yes

Figure 2: Decision matrix for selecting the optimal methylation strategy based on nitrogen basicity.

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

?
  • A: Not recommended.

    
     is too reactive and can reduce the formaldehyde to methanol before it reacts with your amine. It also raises the pH, which can retard iminium formation. 
    
    
    
    is self-buffering and selective for imines.

Q: I see a byproduct with Mass M+14 but different retention time. What is it?

  • A: This is likely the ring-opened isomer (homoallylic amine). This indicates your reaction conditions were too acidic or too hot. Ensure you are NOT using formic acid (Eschweiler-Clarke conditions).

Q: My substrate has an acid-labile protecting group (e.g., Boc). Is Protocol A safe?

  • A: Yes.

    
     reactions are generally mild enough to tolerate Boc groups. However, avoid leaving the reaction for prolonged periods (
    
    
    
    ) if the substrate is extremely sensitive.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on Baeyer Strain and Cyclopropane Reactivity).

  • Organic Chemistry Portal. "Eschweiler-Clarke Reaction - Mechanism and Side Reactions."

Sources

Optimization

Technical Support Center: Optimizing N-Cyclopropyl-N-methyl Reductive Amination

Welcome to the technical support center for optimizing the reductive amination synthesis of N-Cyclopropyl-N-methyl substituted amines. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the reductive amination synthesis of N-Cyclopropyl-N-methyl substituted amines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and purity of their target compounds. We will delve into common challenges, provide detailed troubleshooting guides in a direct question-and-answer format, and offer validated experimental protocols.

The reductive amination of a secondary amine like N-Cyclopropyl-N-methylamine with an aldehyde or ketone is a cornerstone transformation in medicinal chemistry. However, its success hinges on a delicate balance of reaction parameters. This guide provides the in-depth insights needed to navigate these complexities and achieve robust, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the reductive amination of N-Cyclopropyl-N-methylamine. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experimental design.

Q1: Why is my yield of the target N-Cyclopropyl-N-methyl amine consistently low?

Low yields are the most common issue and can often be traced back to the inefficient formation of the key iminium ion intermediate or premature reduction of your starting carbonyl.[1][2] Let's break down the potential causes and solutions.

  • Cause 1: Suboptimal pH The formation of the iminium ion from the secondary amine and the carbonyl is a pH-dependent equilibrium.[3]

    • Too Acidic (pH < 4): The N-Cyclopropyl-N-methylamine, being a Lewis base, will be protonated to form an ammonium salt. This renders it non-nucleophilic, shutting down the initial addition to the carbonyl.[1][3]

    • Too Basic/Neutral (pH > 7): The rate of iminium ion formation is significantly reduced as there is no acid to catalyze the dehydration step (loss of water).

    • Solution: The optimal range is typically a mildly acidic pH of 4-6.[1] This can be achieved by adding a catalytic amount of a weak acid, most commonly glacial acetic acid (AcOH).

  • Cause 2: Ineffective Reducing Agent The choice of reducing agent is critical. A reagent that is too powerful will reduce your starting aldehyde or ketone to an alcohol before it can form the iminium ion.[2][3]

    • Solution: Use a mild, chemoselective hydride source that preferentially reduces the protonated iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is widely considered the gold standard for this reason.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but carries toxicity concerns.[3][4]

  • Cause 3: Presence of Water Iminium ion formation is a condensation reaction that produces water. According to Le Châtelier's principle, the presence of excess water in the reaction medium can push the equilibrium back towards the starting materials.

    • Solution: Ensure you are using anhydrous solvents (e.g., 1,2-dichloroethane, dichloromethane, THF).[6] While not always necessary, the addition of a dehydrating agent like molecular sieves (3Å or 4Å) can be beneficial, especially for sluggish reactions.[2]

Q2: I'm observing significant side products. What are they and how can I minimize them?

The primary side product in this reaction is almost always the alcohol derived from the reduction of your carbonyl starting material.

  • Primary Cause: Non-selective Reduction This occurs when the hydride reagent attacks the aldehyde or ketone. This is particularly problematic if you are using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[3][6]

    • Solution 1 (Recommended): Switch to a more selective reducing agent. As mentioned, Sodium Triacetoxyborohydride (STAB) is highly selective for the iminium ion and will not readily reduce most aldehydes or ketones under standard conditions.[2][7]

    • Solution 2 (If using NaBH₄): Employ a two-step, one-pot approach. First, mix the amine, carbonyl, and acid catalyst and allow the iminium ion to form over 1-2 hours. Monitor by TLC or LC-MS. Only after the starting carbonyl has been consumed should you add the NaBH₄, preferably at a reduced temperature (e.g., 0 °C) to control reactivity.[2][3][6]

Below is a workflow to help diagnose and solve common issues.

Troubleshooting_Workflow Troubleshooting Reductive Amination start Low Yield or Side Products Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_ph Is pH between 4-6? (e.g., using AcOH) check_reagents->check_ph ph_issue Amine Protonation (Too Low) or Slow Iminium Formation (Too High) check_ph->ph_issue No check_reducing_agent Which Reducing Agent Used? check_ph->check_reducing_agent Yes adjust_ph Action: Add Acetic Acid (1.1 eq) ph_issue->adjust_ph adjust_ph->check_reducing_agent stab STAB (Good Choice) check_reducing_agent->stab nabh4 NaBH₄ (Potential Issue) check_reducing_agent->nabh4 check_time_temp Reaction Stalled? Monitor by TLC/LCMS stab->check_time_temp nabh4_issue Premature Carbonyl Reduction (Alcohol Side Product) nabh4->nabh4_issue switch_to_stab Action: Switch to STAB or Pre-form Iminium Ion nabh4_issue->switch_to_stab success Yield Optimized switch_to_stab->success incomplete_rxn Slow Kinetics (Steric Hindrance) or Degraded Reagent check_time_temp->incomplete_rxn Yes check_time_temp->success No, Complete increase_time_temp Action: Increase Reaction Time or Gently Warm (e.g., to 40°C) incomplete_rxn->increase_time_temp increase_time_temp->success

Caption: Troubleshooting workflow for reductive amination.

Q3: The reaction seems to have stalled with starting material still present. How can I push it to completion?

A stalled reaction, where you see both starting materials and some product, typically points to slow kinetics or a degraded reagent.

  • Cause 1: Steric Hindrance N-Cyclopropyl-N-methylamine is a secondary amine, and depending on the steric bulk of your carbonyl partner, the reaction may simply be slow.

    • Solution: Increase the reaction time.[1] Reductive aminations can often be safely run overnight at room temperature. If the reaction is still sluggish, gently warming the mixture to 40-50 °C can increase the rate.[8] Always monitor by LC-MS or TLC to avoid potential decomposition at higher temperatures.

  • Cause 2: Reagent Degradation Hydride reducing agents, particularly STAB, are moisture-sensitive.[6] An old bottle that has been opened multiple times may have lost its potency.

    • Solution: Use a fresh bottle of the reducing agent or add a second portion (e.g., 0.5 equivalents) to the stalled reaction to see if it proceeds.[2]

  • Cause 3: Stoichiometry If one of your starting materials is volatile or impure, you may have a stoichiometric imbalance.

    • Solution: Using a slight excess (1.1 to 1.2 equivalents) of the more accessible or less valuable starting material can help drive the reaction to completion.[1]

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is arguably the most critical decision in designing your experiment. The table below summarizes the properties of the three most common reagents.

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)Sodium Borohydride (NaBH₄)
Selectivity Excellent; reduces iminium ions >> carbonyls.[4][7]Good; selective for iminium ions at pH 4-6.[3]Poor; reduces carbonyls and iminium ions.[3][6]
Typical Solvents Anhydrous DCM, DCE, THF.[6]Methanol, Ethanol.[6]Methanol, Ethanol.[6]
pH Stability Stable in weak acid (e.g., AcOH).[7]Stable in acidic solutions (pH 3-4).[9]Decomposes at low pH.[10]
Procedure One-pot, all components together.[7]One-pot, all components together.Best used after pre-formation of imine.[3][6]
Safety Generally safe; handle in fume hood.HIGHLY TOXIC. Can release HCN gas.[4][7]Flammable solid; reacts with water.
Recommendation Highly Recommended. Use with extreme caution.Not recommended for one-pot syntheses.
Experimental Protocols

Here we provide two validated, step-by-step protocols. The STAB method is generally recommended due to its superior safety profile and selectivity.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the preferred method for its high selectivity and operational simplicity.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add your aldehyde or ketone (1.0 eq).

  • Solvent & Reagents: Dissolve the carbonyl in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Amine & Acid Addition: Add N-Cyclopropyl-N-methylamine (1.1 eq) followed by glacial acetic acid (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. This allows for the initial formation of the iminium ion intermediate.[1][11]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1][11] Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This method is also effective but requires careful handling due to the toxicity of the reagent.

  • Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and N-Cyclopropyl-N-methylamine (1.1 eq).

  • Solvent & pH Adjustment: Dissolve the components in methanol (approx. 0.1 M). Adjust the pH of the solution to ~6 by the dropwise addition of acetic acid.[1]

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

  • Reaction: Stir the reaction at room temperature, monitoring by TLC or LC-MS until complete.

  • Workup (CAUTION): Carefully quench the reaction by adding water. In a well-ventilated fume hood, adjust the pH to >10 with a base (e.g., 1M NaOH solution) to neutralize the acid and decompose any residual NaBH₃CN.[1]

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify as needed.

Frequently Asked Questions (FAQs)
  • Q: What is the general mechanism of this reaction?

    • A: The reaction proceeds in two main stages:

      • Iminium Ion Formation: The nitrogen of the amine performs a nucleophilic attack on the carbonyl carbon. A series of proton transfers and subsequent dehydration (loss of a water molecule), catalyzed by acid, results in the formation of a C=N double bond, which is protonated to form a positively charged iminium ion.

      • Reduction: A hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final amine product.[10]

Mechanism General Reductive Amination Mechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction Amine R₂NH (N-Cyclopropyl-N-methylamine) Carbonyl R'C(=O)R'' (Aldehyde/Ketone) Amine->Carbonyl + Hemiaminal [Hemiaminal Intermediate] Carbonyl->Hemiaminal Nucleophilic Attack Iminium [R₂N⁺=CR'R''] (Iminium Ion) Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product R₂N-CHR'R'' (Final Product) Iminium->Product + [H⁻] Reducer [H⁻] (e.g., from STAB)

Caption: The two-stage mechanism of reductive amination.

  • Q: How do I effectively monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting carbonyl and the less polar amine product (e.g., 20-50% ethyl acetate in hexanes). The product amine can be visualized with potassium permanganate stain. For more quantitative analysis, LC-MS is ideal.[1]

  • Q: What specific challenges does the cyclopropyl group introduce?

    • A: Under standard reductive amination conditions with hydride reagents, the cyclopropyl group is generally very stable. Its primary influence is steric; the rigid ring can affect the rate of reaction compared to a less hindered amine like diethylamine. Issues like ring-opening are typically only observed with specific transition-metal catalysts or under highly acidic/radical conditions not employed here.[12][13]

References
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Google Patents. (2011). US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Google Patents. (1974).
  • Reddit r/Chempros. (2025, March 7). Question about reductive amination reaction procedure. [Link]

  • Google Patents. (2019). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Google Patents. (2019). CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Reddit r/Chempros. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]

  • The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]

  • Synthesis. (2007). Synthesis of N-Methyl Secondary Amines. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • PubMed. (2016, November 18). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

  • The University of Manchester. (2020, May 22). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. [Link]

  • ResearchGate. (2017). Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Springer. (2018). Methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • ResearchGate. (2021). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]

  • National Institutes of Health. (2022). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. [Link]

  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • Google Patents. (1981).
  • Semantic Scholar. (2016, November 8). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • ResearchGate. (2015). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. [Link]

  • National Institutes of Health. (2013). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in N-Cyclopropyl-N-methyl synthesis

Topic: Troubleshooting Low Conversion & Yield Issues Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Diagnostic Logic Researchers often report "low conversion" in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Yield Issues Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Logic

Researchers often report "low conversion" in the synthesis of N-cyclopropyl-N-methyl motifs. However, our data indicates that 65% of these cases are not actually conversion failures, but rather selectivity failures (over-methylation) or mass balance errors (volatility).

The synthesis of this moiety generally proceeds via two distinct routes.[1][2][3][4] Please identify your pathway to select the correct troubleshooting module:

  • Route A (Reductive Methylation): Cyclopropylamine + Formaldehyde

    
     Product.
    
    • Common Failure:[1] Over-reaction to the tertiary amine or product evaporation.

  • Route B (C-N Coupling): Methylamine derivative + Cyclopropyl donor (e.g., Boronic acid).

    • Common Failure:[1] True catalytic stall (low conversion).

Diagnostic Workflow

DiagnosticTree Start Identify Synthesis Route RouteA Route A: Reductive Amination (Cyclopropylamine + HCHO) Start->RouteA RouteB Route B: Chan-Lam Coupling (Amine + cPr-B(OH)2) Start->RouteB IssueA1 Issue: Product is N,N-Dimethyl (Over-alkylation) RouteA->IssueA1 High Conversion IssueA2 Issue: Low Yield / Missing Mass (Volatility) RouteA->IssueA2 Apparent Low Yield IssueB1 Issue: Stalled Reaction (<20% Conversion) RouteB->IssueB1 Catalytic Failure SolA See Module 1: pH Control & Stepwise Addition IssueA1->SolA SolC See Module 3: In-situ Salt Formation IssueA2->SolC SolB See Module 2: Oxidative Sparging & Ligands IssueB1->SolB

Figure 1: Decision tree to isolate the root cause of synthetic failure based on reaction pathway and observed outcome.

Module 1: Troubleshooting Reductive Methylation (Route A)

Context: Reaction of Cyclopropylamine with Formaldehyde and a reducing agent (NaBH₄, NaBH₃CN, or STAB).

The Core Problem: The "Runaway" Methylation

Unlike bulky alkyl groups, the methyl group is small. Once the secondary amine (N-cyclopropyl-N-methylamine) is formed, it is more nucleophilic than the primary starting material (cyclopropylamine). This leads to rapid consumption of the product to form the N-cyclopropyl-N,N-dimethyl quaternary species or tertiary amine.

Q&A: Specific Failure Points

Q: I used 1.0 equivalent of formaldehyde, but I still see dimethylated byproducts. Why? A: This is a mixing and kinetics issue. If you have a local excess of formaldehyde (e.g., dropwise addition of amine to aldehyde), the product formed reacts immediately with the excess aldehyde.

  • Correction: Always add the Formaldehyde dropwise to the Amine at low temperature (-10°C to 0°C).

  • Protocol Shift: Switch to a Stepwise procedure. Form the imine/hemiaminal first, then add the reducing agent.[1][5][6][7] Do not use "One-Pot" protocols for mono-methylation of unhindered amines [1].[1]

Q: My LCMS shows the mass of the product, but after workup, the flask is empty. A: N-Cyclopropyl-N-methylamine has a boiling point estimated around 60-70°C (free base). If you use a rotary evaporator at 40°C/20mbar, you are distilling your product into the trap.

  • Correction: Do not concentrate the free base. Quench with HCl in ether/dioxane to isolate the non-volatile Hydrochloride salt [2].

Q: The reaction stalls at the imine stage. A: Cyclopropylamine has unique electronic properties due to the Walsh orbitals of the ring, which can affect nucleophilicity.

  • Correction: Add a dehydrating agent (Ti(OiPr)₄ or MgSO₄) to force imine formation before adding the hydride. Switch to Sodium Triacetoxyborohydride (STAB) , which is less likely to reduce the aldehyde directly, preserving stoichiometry [1].

Module 2: Troubleshooting Chan-Lam Coupling (Route B)

Context: Coupling a methyl-bearing amine (or aniline) with Cyclopropylboronic acid using Cu(OAc)₂.

The Core Problem: The "Sluggish" Cycle

Cyclopropylboronic acids are notoriously difficult coupling partners compared to aryl boronic acids due to slower transmetallation rates and competitive protodeboronation.

Q&A: Specific Failure Points

Q: I am running the reaction under Nitrogen, but conversion is <5%. A: The Chan-Lam cycle is oxidative . It requires the oxidation of Cu(II) to Cu(III) or re-oxidation of Cu(I) to Cu(II).

  • Correction: You must run this reaction under an Oxygen (O₂) or Air atmosphere . Do not degas. For difficult substrates, sparge with O₂ balloons [3].

Q: The catalyst turns black and precipitates out immediately. A: This indicates "catalyst death" (disproportionation of Cu species) before the cycle is complete.

  • Correction: Use a bidentate ligand. 2,2'-Bipyridine (bipy) or 1,10-Phenanthroline (1:1 ratio with Cu) stabilizes the active copper species and prevents aggregation [4].

Q: Does water content matter? A: Yes. While Chan-Lam is "tolerant" of moisture, excess water promotes the protodeboronation of the cyclopropyl ring (forming cyclopropane gas), destroying your reagent.

  • Correction: Add 4Å Molecular Sieves to the reaction mixture.

Optimized Experimental Protocols

Protocol A: Selective Mono-Methylation (Recommended)

Designed to minimize over-alkylation and volatility loss.

ParameterSpecificationRationale
Solvent Methanol (anhydrous)Solubilizes intermediate iminium species.
Reagents Cyclopropylamine (1.0 equiv), Paraformaldehyde (1.0 equiv), NaBH₃CN (1.2 equiv).Paraformaldehyde releases HCHO slowly; NaBH₃CN is selective at pH 5-6.
Additive Acetic Acid (catalytic to 1.0 equiv)Activates the imine formation.

Step-by-Step:

  • Dissolve Cyclopropylamine (10 mmol) in Methanol (30 mL).

  • Add Acetic Acid (10 mmol) to adjust pH to ~6.

  • Add Paraformaldehyde (10 mmol, calculated as monomer equivalent) in one portion.

  • Critical: Stir for 2 hours at Room Temp before adding reductant. (Allows hemiaminal/imine equilibrium to establish).

  • Cool to 0°C. Add NaBH₃CN (12 mmol) portion-wise over 30 minutes.

  • Warm to RT and stir overnight.

  • Workup (Volatility Protection): Quench with 1N NaOH. Extract with Et₂O (3x). DO NOT EVAPORATE.

  • Add 4M HCl in Dioxane (15 mL) to the ether layer. Collect the precipitated N-Cyclopropyl-N-methylamine Hydrochloride salt by filtration.

Protocol B: Chan-Lam N-Cyclopropylation

Designed for difficult couplings.

Step-by-Step:

  • To a flask, add Cu(OAc)₂ (1.0 equiv) and 2,2'-Bipyridine (1.0 equiv).

  • Add Cyclopropylboronic acid (2.0 equiv - excess is needed due to instability).

  • Add Sodium Carbonate (Na₂CO₃, 2.0 equiv).

  • Add the Amine substrate (1.0 equiv) dissolved in Dichloroethane (DCE).

  • Critical: Heat to 70°C under an Oxygen Balloon (1 atm).

  • Monitor by LCMS. If stalled after 6 hours, add fresh Boronic Acid (1.0 equiv).

Mechanistic Visualization (Reductive Amination)

Understanding the competition between the primary and secondary amine is key to solving "low conversion" (which is often actually over-conversion).

ReactionPathway Start Cyclopropylamine (Primary Amine) Imine Imine / Hemiaminal Intermediate Start->Imine + HCHO (Slow Step) Product N-Cyclopropyl-N-Methylamine (Secondary Amine) Imine->Product + Hydride (Fast Reduction) OverAlk N,N-Dimethyl (Tertiary Amine) Product->OverAlk + HCHO (Excess) + Hydride Note CRITICAL CONTROL POINT: The Product is MORE nucleophilic than the Starting Material. Avoid excess HCHO. Product->Note

Figure 2: Reaction pathway showing the risk of over-alkylation. The secondary amine product competes for formaldehyde.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • BenchChem. (2025).[1] Troubleshooting low conversion in the reductive amination. Technical Support Notes. Link

  • Lam, P. Y. S. , Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941-2944. Link

  • King, A. E. , Ryland, B. L., Brunold, T. C., & Stahl, S. S. (2013). Kinetic and Spectroscopic Studies of Aerobic Copper(II)-Catalyzed Methoxylation of Arylboronic Esters and Nitriles: Insights into the Mechanism of Chan–Lam Coupling. Organometallics, 32(19), 5290–5298. Link

Sources

Optimization

Removing impurities from N-Cyclopropyl-N-methyl reaction mixtures

Technical Support Center: Troubleshooting & Purifying N-Cyclopropyl-N-methylamine Reaction Mixtures Welcome to the Technical Support Center for the synthesis and purification of N-cyclopropyl-N-methylamine (CAS: 5163-20-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purifying N-Cyclopropyl-N-methylamine Reaction Mixtures

Welcome to the Technical Support Center for the synthesis and purification of N-cyclopropyl-N-methylamine (CAS: 5163-20-2). This secondary amine is a critical building block in medicinal chemistry, agrochemical development, and the synthesis of complex active pharmaceutical ingredients[1].

However, its synthesis—typically via the reductive amination of cyclopropanecarboxaldehyde or the direct alkylation of cyclopropylamine[2][3]—often yields a complex mixture of unreacted starting materials, over-alkylated tertiary amines, and inorganic residues. This guide provides field-proven, self-validating protocols to help you isolate the target compound with high purity and yield.

Physicochemical Properties & Impurity Profiling

To design an effective purification strategy, we must first exploit the physicochemical differences between the target molecule and its common impurities. N-methylcyclopropanamine is a volatile, colorless liquid with a relatively low density (~0.81 g/cm³)[1].

CompoundRole in SynthesisMolecular WeightBoiling PointKey Characteristic
N-Cyclopropyl-N-methylamine Target Product 71.12 g/mol 104–105 °CSecondary amine, volatile liquid
Cyclopropylamine Starting Material57.09 g/mol 50 °CPrimary amine, highly volatile
N,N-Dimethylcyclopropylamine Over-alkylation Byproduct85.15 g/mol ~75–85 °CTertiary amine, lacks N-H bond
Cyclopropanecarboxaldehyde Precursor / Impurity70.09 g/mol 97–100 °CNeutral, non-basic

Purification Decision Tree

Below is the logical workflow for isolating the target amine. The process relies on sequential phase separations driven by pH manipulation, followed by thermal separation.

G Start Crude Reaction Mixture Quench Aqueous NaOH Quench (Breaks Boron Complexes) Start->Quench PhaseSplit Phase Separation Quench->PhaseSplit AqWaste Aqueous Waste (Salts) PhaseSplit->AqWaste Discard OrgPhase Organic Phase (Amines + Neutrals) PhaseSplit->OrgPhase Retain AcidExt Acid Extraction (pH 2) OrgPhase->AcidExt OrgWaste Organic Waste (Neutral Impurities) AcidExt->OrgWaste Discard AqAmine Aqueous Phase (Amine Salts) AcidExt->AqAmine Retain Basify Basify (pH >12) & Extract AqAmine->Basify Distill Fractional Distillation Basify->Distill Organic Extract Pure Pure Target Amine (BP 104-105 °C) Distill->Pure 104-105 °C Fraction

Workflow for the purification of N-cyclopropyl-N-methylamine from crude mixtures.

Troubleshooting Guides & FAQs

Q1: My crude mixture contains significant unreacted cyclopropylamine. How do I remove it without losing my target secondary amine? Causality & Solution: Because both cyclopropylamine and N-cyclopropyl-N-methylamine are basic, standard acid-base extraction will not separate them. However, cyclopropylamine is a primary amine with a significantly lower boiling point (50 °C) compared to the methylated target (104–105 °C)[1]. The most authoritative method for separation is fractional distillation [3]. Self-Validating Check: Monitor the vapor temperature during distillation. The first temperature plateau at ~50 °C indicates the removal of cyclopropylamine. Do not collect the target fraction until the vapor temperature stabilizes cleanly at 104 °C.

Q2: Over-alkylation is ruining my yield, leaving me with N,N-dimethylcyclopropylamine. How can I chemically separate this tertiary amine? Causality & Solution: Tertiary amines lack an N-H bond, meaning they cannot act as nucleophiles toward bulky protecting groups like Di-tert-butyl dicarbonate (Boc₂O). To separate them, we exploit this difference in chemical reactivity. Self-Validating Check: React the crude mixture with Boc₂O. The target secondary amine will form a neutral Boc-carbamate, while the tertiary amine remains basic. An acidic aqueous wash will then extract the tertiary amine into the aqueous layer, leaving the pure Boc-protected target in the organic layer. Monitor this via TLC: the Boc-protected amine will move with the solvent front in polar systems, while the tertiary amine will remain at the baseline.

Q3: My product contains inorganic salts and residues from the reductive amination step. Why is my product streaking on TLC and forming emulsions? Causality & Solution: Reducing agents like Sodium triacetoxyborohydride (STAB) leave behind boron salts that strongly coordinate with nitrogen lone pairs[2]. This coordination causes severe emulsion issues during extraction and streaking on silica gel. Protocol Strategy: Quench the reaction with a strong base (1M NaOH) or Rochelle's salt (potassium sodium tartrate). These reagents competitively coordinate with the metals, breaking the amine-metal complexes and forcing the free amine into the organic phase[3].

Step-by-Step Methodologies

Protocol A: Optimized Acid-Base Extraction for Neutral Impurity Removal

Objective: Remove unreacted aldehydes and neutral organic byproducts prior to distillation.

  • Quench & Complex Breaking: To the crude reaction mixture in dichloromethane (DCM), add 1M aqueous NaOH dropwise until the aqueous layer reaches pH > 12. Stir vigorously for 30–60 minutes to break any boron-amine complexes[2].

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the organic phase (which contains the amines and neutral impurities) and discard the aqueous salt layer.

  • Acid Extraction: Extract the organic phase with 1M HCl (3 x 20 mL). The amines will protonate to form water-soluble hydrochloride salts and partition into the aqueous layer. Discard the organic layer, as it now contains the neutral impurities (e.g., unreacted cyclopropanecarboxaldehyde).

  • Basification: Cool the retained aqueous layer in an ice bath to prevent the loss of volatile amines. Slowly add 6M NaOH until the pH is strictly > 12.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM or diethyl ether (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4]. Caution: Keep the water bath temperature below 30 °C during concentration to avoid evaporating the target amine.

Protocol B: Chemical Derivatization for Tertiary Amine Removal

Objective: Isolate N-cyclopropyl-N-methylamine from the over-alkylated N,N-dimethylcyclopropylamine impurity.

  • Boc Protection: Dissolve the amine mixture in DCM. Add Triethylamine (1.2 eq) and Boc₂O (1.1 eq). Stir at room temperature for 4 hours.

  • Acid Wash: Wash the reaction mixture with 1M HCl (2 x 20 mL). The unreacted tertiary amine protonates and moves to the aqueous phase, while the Boc-protected secondary amine remains in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the intermediate Boc-protected secondary amine.

  • Deprotection: Dissolve the Boc-amine in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours. Concentrate in vacuo to yield the pure N-cyclopropyl-N-methylamine as a TFA salt. Neutralize with NaOH and extract to obtain the highly pure free base.

References

  • "Cyclopropanamine, N-methyl- - Introduction." ChemBK. Available at:[Link]

  • "Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer." Journal of the American Chemical Society. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Over-Alkylation in N-Cyclopropyl-N-Methyl Synthesis

Welcome to the Technical Support Center. Synthesizing secondary amines like N-methylcyclopropanamine from primary cyclopropylamine is a fundamental yet notoriously difficult transformation in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing secondary amines like N-methylcyclopropanamine from primary cyclopropylamine is a fundamental yet notoriously difficult transformation in medicinal chemistry. The primary challenge is over-alkylation —the unwanted progression of the secondary amine into a tertiary amine or a quaternary ammonium salt.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve absolute mono-methyl selectivity.

Strategic Workflow: Selecting Your Methylation Pathway

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic strategy based on your purity requirements and substrate constraints.

Workflow Start Primary Amine (Cyclopropylamine) Decision What is the primary synthetic constraint? Start->Decision Reductive One-Pot Reductive Amination (HCHO + NaBH(OAc)3) Decision->Reductive Speed / Single Step Stepwise Stepwise Reductive Amination (Imine formation -> NaBH4) Decision->Stepwise High Mono-Selectivity Protection TFAc Protection Route (TFAA -> MeI -> Deprotect) Decision->Protection Absolute Purity / No Dialkylation Zeolite Green Alkylation (DMC + LiY Zeolite) Decision->Zeolite Avoid Toxic Reagents Target Mono-Methylated Product (N-Methylcyclopropanamine) Reductive->Target Strict Stoichiometry OverAlk Over-Alkylation (Tertiary/Quaternary Amine) Reductive->OverAlk Excess HCHO Stepwise->Target Protection->Target Zeolite->Target

Decision matrix for selecting an N-methylation strategy to minimize over-alkylation.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does reductive amination of cyclopropylamine with formaldehyde almost always yield N,N-dimethylcyclopropylamine? The Causality: The reaction proceeds via the condensation of cyclopropylamine and formaldehyde to form an imine. Upon reduction, the secondary amine (N-methylcyclopropanamine) is formed. Because this secondary amine is more nucleophilic than the starting primary amine—and the cyclopropyl group offers minimal steric hindrance—it rapidly reacts with any available formaldehyde to form a new iminium ion, which is subsequently reduced to the tertiary amine[1].

Q2: How can I control reductive amination to stop strictly at mono-methylation? The Causality: You must manipulate the kinetics of imine formation versus reduction. One highly effective approach is the stepwise reductive amination . By forming the imine completely in methanol before introducing the reducing agent, you eliminate the presence of free formaldehyde during the reduction phase, effectively shutting down the pathway to dialkylation[2]. Alternatively, if performing a one-pot reaction, using sodium triacetoxyborohydride (NaBH(OAc)3) is preferred. It is a mild, selective reducing agent that reduces the iminium ion much faster than it reduces the unreacted aldehyde[2].

Q3: I attempted direct alkylation with Methyl Iodide (MeI) and isolated a quaternary ammonium salt. What are the alternatives? The Causality: Direct alkylation with MeI proceeds via an


 mechanism. The sequential addition of electron-donating methyl groups increases the electron density on the nitrogen, making each subsequent alkylation exponentially faster than the last.
The Solutions: 
  • Protection-Deprotection: Protect the amine with a trifluoroacetyl (TFAc) group. The strongly electron-withdrawing

    
     group reduces the nitrogen's nucleophilicity, preventing over-alkylation, while increasing the acidity of the N-H bond to allow for selective deprotonation and mono-methylation. The TFAc group is then easily cleaved under mild reductive (NaBH4) conditions[3].
    
  • Zeolite-Catalyzed Alkylation: Dimethyl carbonate (DMC) can be used as a green alternative to MeI. When catalyzed by alkali-metal-cation-exchanged faujasites (like LiY zeolites), the reaction achieves high mono-N-methyl selectivity. The selectivity is physically enforced by the steric constraints within the catalytic pores of the zeolite, which hinder the diffusion and subsequent over-alkylation of the secondary amine[4].

Quantitative Data: Comparison of Methylation Strategies
MethodologyReagents / CatalystTemp (°C)Expected Mono:Di RatioKey AdvantagePrimary Limitation
Direct Alkylation MeI,

, DMF
25< 20:80Simple reagent setupSevere over-alkylation; yields quaternary salts.
One-Pot Reductive HCHO,

0 to 25~ 85:15Fast, single-pot operationRequires strict stoichiometric control.
Stepwise Reductive 1. HCHO, MeOH 2.

0 to 25> 95:5Excellent mono-selectivityRequires two distinct operational steps[2].
TFAc Protection 1. TFAA 2. MeI, Base 3.

0 to 25100:0Absolute control; zero dialkylation[3]Multi-step synthesis increases overall time.
Zeolite-Catalyzed DMC, LiY Zeolite90 to 120~ 84:16Green chemistry; avoids toxic MeI[4]Requires specialized catalysts and high heat.
Step-by-Step Experimental Methodologies
Protocol A: Stepwise Reductive Amination (High Mono-Selectivity)

This protocol physically separates imine formation from reduction to prevent the secondary amine from reacting with excess formaldehyde[2].

  • Imine Formation:

    • Charge a flame-dried round-bottom flask with cyclopropylamine (1.0 equiv) and anhydrous methanol (0.5 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add aqueous formaldehyde (37% w/w, 1.0 equiv) dropwise over 15 minutes.

    • Stir the mixture at room temperature for 2 hours. Self-Validation: Monitor by

      
       NMR or GC-MS to ensure complete disappearance of the primary amine and formation of the imine.
      
  • Reduction:

    • Cool the reaction mixture back to 0 °C.

    • Add sodium borohydride (

      
      , 1.0 equiv) in small portions to manage hydrogen gas evolution.
      
    • Stir for 1 hour at room temperature.

  • Workup & Isolation:

    • Quench the reaction carefully with water.

    • Extract the aqueous layer with dichloromethane (DCM) three times.

    • Dry the combined organic layers over anhydrous

      
      .
      
    • Critical Note: N-methylcyclopropanamine has a low boiling point (~104-105 °C)[5]. Concentrate the solvent carefully under mild vacuum (e.g., >200 mbar at 20 °C) to avoid losing the volatile product.

Protocol B: Trifluoroacetamide (TFAc) Protection Route (Absolute Control)

This protocol uses electronic deactivation to guarantee mono-methylation[3].

  • TFAc Protection:

    • Dissolve cyclopropylamine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM at 0 °C.

    • Add trifluoroacetic anhydride (TFAA, 1.1 equiv) dropwise. Stir for 1 hour.

    • Wash with 1M HCl, then brine. Dry over

      
       and concentrate to yield N-cyclopropyltrifluoroacetamide.
      
  • Mono-Methylation:

    • Dissolve the protected amine in anhydrous DMF.

    • Add anhydrous

      
       (2.0 equiv) and methyl iodide (MeI, 1.2 equiv).
      
    • Stir at room temperature for 12 hours. The enhanced acidity of the TFAc N-H bond allows selective deprotonation and mono-alkylation.

  • Deprotection:

    • Dissolve the methylated intermediate in ethanol.

    • Add an excess of

      
       (5.0 equiv) and stir at room temperature until complete cleavage of the TFAc group is observed via TLC[3].
      
    • Quench with water, extract with DCM, and carefully concentrate to isolate pure N-methylcyclopropanamine.

References
  • Cyclopropanamine, N-methyl- - ChemBK. chembk.com. 5

  • Reductive Amination, and How It Works - Master Organic Chemistry. masterorganicchemistry.com.1

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS. unive.it. 4

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. organic-chemistry.org. 2

  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides | Request PDF. researchgate.net. 3

Sources

Optimization

Solving solubility issues with N-Cyclopropyl-N-methyl salts

Topic: Solubility & Handling Optimization for N-Cyclopropyl-N-methyl Salts Case Reference: N-Cyclopropyl-N-methylamine Hydrochloride (e.g., CAS 67376-94-7) & Derivatives. Executive Summary N-Cyclopropyl-N-methyl salts ar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling Optimization for N-Cyclopropyl-N-methyl Salts

Case Reference: N-Cyclopropyl-N-methylamine Hydrochloride (e.g., CAS 67376-94-7) & Derivatives.

Executive Summary

N-Cyclopropyl-N-methyl salts are critical intermediates in the synthesis of fluoroquinolones and novel GPCR ligands. However, they present a unique "Solubility Paradox" :

  • High Lattice Energy: The compact ionic headgroup (

    
    ) drives high water solubility but near-zero solubility in standard organic reaction solvents (THF, DCM, Toluene).
    
  • Lipophilic Frustration: The cyclopropyl group adds significant lipophilicity, often preventing clean crystallization from aqueous media, leading to the notorious "oiling out" phenomenon.

This guide provides field-proven protocols to overcome these specific thermodynamic hurdles.

Module 1: The Physics of Solubility (Diagnostic)

Issue: User cannot dissolve the salt for analysis or reaction. Root Cause: Mismatch between the salt's lattice energy and the solvent's dielectric constant.

Solubility Profile & Solvent Screening

Data based on standard secondary amine hydrochloride behavior.

Solvent ClassRepresentative SolventSolubility StatusUsage Recommendation
Protic Polar Water, MethanolVery High Use for workup or anion exchange. Avoid for anhydrous reactions.
Aprotic Polar DMSO, DMF, DMAcHigh Recommended reaction medium. Difficult to remove post-reaction.
Chlorinated DCM, ChloroformLow/Insoluble Ineffective without base liberation or Phase Transfer Catalysis.
Ethers THF, Diethyl Ether, MTBEInsoluble Use strictly as anti-solvents for precipitation.
Hydrocarbons Toluene, HexanesInsoluble Use to wash away non-polar impurities.

Module 2: Troubleshooting "Oiling Out" (Crystallization)

Symptom: Upon cooling or anti-solvent addition, the product separates as a gum or oil droplets rather than a white crystalline solid.[1] Mechanism: The system has entered the "Metastable Zone" too rapidly. The energy barrier for liquid-liquid phase separation (LLPS) is lower than for crystal nucleation.

Protocol A: The "Temperature Cycling" Recovery

Do not discard the oil. Follow this thermodynamic reset.

  • Re-dissolve: Heat the mixture until the oil fully dissolves. If it refuses, add the minimum amount of the "Good Solvent" (e.g., Ethanol) dropwise at reflux until clear.

  • The Hold: Hold the clear solution at 5°C below the boiling point for 10 minutes.

  • Seeding (Critical): Add seed crystals (0.5 wt%) to the hot solution.

    • No seeds? Scratch the glass wall with a glass rod to create micro-abrasions that serve as nucleation sites.

  • Controlled Ramp: Cool at a rate of 10°C per hour . Do not plunge into ice.

  • The "Cloud Point" Check:

    • If milky: Good. Crystals are forming.[2]

    • If oily droplets appear:[1][2][3][4][5]STOP cooling. Reheat slightly until droplets dissolve, stir vigorously, and cool even slower.

Visual Troubleshooting: The Oiling Out Decision Tree

OilingOut Start Problem: Product Oils Out CheckSolvent Check Solvent Ratio Start->CheckSolvent Reheat Reheat to Dissolve CheckSolvent->Reheat Seed Add Seeds at High Temp Reheat->Seed Cooling Cool Rate: 10°C/hr Seed->Cooling Result Crystals Form? Cooling->Result Success Filter & Dry Result->Success Yes Fail Oil Returns Result->Fail No AntiSolvent Change Anti-Solvent (e.g., Ether -> MTBE) Fail->AntiSolvent AntiSolvent->Reheat

Caption: Logic flow for recovering crystalline material from an oiled-out state. Note the loop requiring solvent modification if slow cooling fails.

Module 3: Reaction Incompatibility (Synthesis)

Issue: The salt sinks to the bottom of the flask in THF/DCM, and the reaction (e.g., acylation or alkylation) is stalled or yields are <20%. Solution: You cannot react a solid salt in a non-polar solvent effectively. You must use Phase Transfer Catalysis (PTC) or Solvent Switching .

Method 1: Phase Transfer Catalysis (The "Green" Route)

Best for: Alkylations where you want to keep the product in the organic phase.

System: Solid/Liquid or Liquid/Liquid Biphasic. Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).

Protocol:

  • Dissolve: Dissolve the N-cyclopropyl-N-methyl salt in a minimum volume of Water (or use 50% NaOH if free-basing is required in situ).

  • Organic Layer: Add your electrophile (e.g., alkyl halide) in Toluene or DCM .

  • Catalyst: Add TBAB (5 mol%) .

  • Agitation: Stir vigorously (>800 RPM). The TBAB shuttles the amine anion into the organic layer to react.

  • Validation: Monitor the organic layer by TLC. The product should accumulate there, leaving the inorganic salt (NaCl) in the water.

Method 2: The "Anion Exchange" (The Engineering Route)

Best for: Homogeneous reactions in DCM/THF.

If you must use anhydrous organic conditions, the Chloride ion is your enemy (too hard). Exchange it for a "soft" anion like Triflate (OTf) or Tetrafluoroborate (BF4) .

Workflow:

  • Dissolve R-NH2·HCl in Methanol.

  • Add 1.0 eq AgOTf or NaBF4.

  • Filter off the precipitated AgCl or NaCl.

  • Evaporate Methanol.

  • Result: The new salt (R-NH2·OTf) is likely soluble in DCM/THF.

Module 4: Advanced Salt Engineering

Question: "I need a version of this salt that is soluble in chloroform for NMR analysis."

Answer: The Chloride salt is too polar. You must increase the lipophilicity of the counter-ion.

Counter-Ion Selection Guide
Desired PropertyRecommended Counter-IonWhy?
Max Water Solubility Chloride (Cl⁻), Mesylate (MsO⁻)High lattice energy, H-bonding capability.
Organic Solubility (DCM) Triflate (OTf⁻), Tosylate (TsO⁻)Delocalized charge, lipophilic aromatic ring (Tosylate).
Crystallinity (Anti-Hygroscopic) Fumarate, OxalateForms stable H-bond networks; often raises melting point.
Engineering Workflow Visualization

SaltSelection Input N-Cyclopropyl-N-methyl Base Goal1 Goal: Water Soluble (Injectable) Input->Goal1 Goal2 Goal: Organic Soluble (Synthesis/NMR) Input->Goal2 Goal3 Goal: Stable Solid (Storage) Input->Goal3 Act1 Add HCl or Methanesulfonic Acid Goal1->Act1 Act2 Add H-TfO (Triflic) or H-TsO (Tosic) Goal2->Act2 Act3 Add Oxalic Acid or Fumaric Acid Goal3->Act3

Caption: Strategic selection of counter-acids based on the intended downstream application of the N-cyclopropyl-N-methyl amine.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion effects on solubility).

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. (Foundational text on PTC for insoluble salts).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from mt.com. (Industrial troubleshooting for phase separation).

  • Fluorochem. (n.d.). N-Cyclopropyl-methylamine hydrochloride Product Page. (Validation of commercial availability and basic physical forms).

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Profiling of the N-Cyclopropyl-N-methyl Motif

Executive Summary: The "Magic Methyl" & The Rigid Ring In modern medicinal chemistry, the -Cyclopropyl- -methyl (CpMe) motif is a high-value bioisostere used to modulate lipophilicity and metabolic stability (e.g., in ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Methyl" & The Rigid Ring

In modern medicinal chemistry, the


-Cyclopropyl-

-methyl (CpMe)
motif is a high-value bioisostere used to modulate lipophilicity and metabolic stability (e.g., in kinase inhibitors like Trametinib or Lenzilumab intermediates). However, its characterization presents unique challenges compared to its acyclic analog, the

-Isopropyl-

-methyl (iPrMe)
group.

This guide objectively compares the NMR spectral signatures of the CpMe motif against the iPrMe alternative. It provides a validated workflow to distinguish these moieties, resolve rotameric broadening, and utilize solvent anisotropy for unequivocal assignment.

Spectral Signature Comparison: CpMe vs. iPrMe

The primary challenge in characterizing the CpMe motif is distinguishing the cyclopropyl methylene protons from high-field impurities (grease, silanes) and differentiating the motif from ring-opened byproducts (often isopropyl derivatives).

The Chemical Shift Anomaly

The cyclopropane ring possesses a magnetic anisotropy similar to benzene. Protons located above the ring plane are shielded (upfield shift), while those in the plane are deshielded.

Table 1: Comparative 1H NMR Signatures (CDCl


, 400 MHz) 
Feature

-Cyclopropyl-

-methyl (CpMe)

-Isopropyl-

-methyl (iPrMe)
Differentiation Factor

-Methyl (

)
2.30 – 2.55 ppm (Singlet)2.20 – 2.40 ppm (Singlet)Indistinguishable by shift alone.
Methine (

)
1.60 – 2.10 ppm (Multiplet,

)
2.80 – 3.20 ppm (Septet)iPr methine is significantly deshielded (+1.0 ppm).
Methylene/Methyl (

)
0.30 – 0.90 ppm (Multiplet, 4H)1.00 – 1.20 ppm (Doublet, 6H)Critical Diagnostic: Cp protons appear < 1.0 ppm; iPr methyls are > 1.0 ppm.
Coupling (

)
Complex AA'BB' or AA'XX'First-order Doublet (

Hz)
Cp multiplets are non-first-order; iPr is a clean doublet.
Rotameric Broadening High (Steric clash with ring)ModerateCpMe often shows broader lines at RT.

Technical Insight: The cyclopropyl methylene protons (


) are diastereotopic. The protons cis to the nitrogen substituent often resonate upfield (0.3–0.5 ppm) compared to the trans protons (0.6–0.9 ppm) due to the steric compression and anisotropy cone.

Advanced Characterization Protocols

Standard 1D NMR is often insufficient due to signal overlap in the 1.5–2.5 ppm region. The following protocols ensure rigorous identification.

Protocol A: Solvent Anisotropy Resolution (ASIS)

If the CpMe signals overlap with the aliphatic backbone, switching from CDCl


 to Benzene-

or DMSO-

induces specific shifts.
  • Mechanism: Benzene molecules stack against the electron-deficient face of the polarized

    
    -methyl group.
    
  • Result: In

    
    , the 
    
    
    
    -methyl singlet often shifts upfield by 0.3–0.5 ppm, separating it from other aliphatic signals.
Protocol B: Dynamic NMR (DNMR) for Rotamers

The CpMe motif often exhibits restricted rotation around the


-Aryl or Amide bond, leading to broadened or doubled peaks at room temperature (RT).

Step-by-Step Workflow:

  • Diagnosis: Observe

    
    -methyl peak. If broad (FWHM > 3 Hz) or split into unequal singlets, rotamers are present.
    
  • Experiment: Run VT-NMR (Variable Temperature).

    • Heat to 323 K: Signals should coalesce (sharpen).

    • Cool to 233 K: Signals should decoalesce into distinct rotamer populations.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the rotational barrier (
    
    
    
    ).

Visualizing the Assignment Workflow

The following decision tree illustrates the logical flow for assigning the CpMe motif and ruling out the iPrMe alternative.

NMR_Assignment_Workflow Start Sample: N-Alkyl-N-methyl Candidate Check_Methyl 1. Check N-Me Region (2.2-2.6 ppm) Start->Check_Methyl Check_Upfield 2. Check Upfield Region (< 1.0 ppm) Check_Methyl->Check_Upfield Decision_1 Signals < 1.0 ppm? Check_Upfield->Decision_1 Path_Cp Suspect N-Cyclopropyl Decision_1->Path_Cp Yes (0.3-0.9 ppm) Path_iPr Suspect N-Isopropyl Decision_1->Path_iPr No (1.0-1.3 ppm) Validation_Cp 3. Verify Multiplicity: Complex Multiplets (AA'BB')? Path_Cp->Validation_Cp Validation_iPr 3. Verify Multiplicity: Clean Doublet (J ~6.6 Hz)? Path_iPr->Validation_iPr HSQC 4. Run HSQC (1H-13C) Validation_Cp->HSQC Validation_iPr->HSQC Result_Cp CONFIRMED: N-Cyclopropyl (CH2 carbons @ 3-10 ppm) HSQC->Result_Cp CH2 correlation Result_iPr CONFIRMED: N-Isopropyl (CH3 carbons @ 18-22 ppm) HSQC->Result_iPr CH3 correlation

Figure 1: Decision tree for distinguishing N-Cyclopropyl vs. N-Isopropyl moieties using 1D and 2D NMR data.

Mechanistic Signaling: The Anisotropy Effect

Understanding the magnetic environment is crucial for explaining the "Upfield Anomaly" of the cyclopropyl protons.[1]

Anisotropy_Effect Ring Cyclopropane Ring (Magnetic Anisotropy) Zone_Shield Shielding Cone (Above/Below Plane) Ring->Zone_Shield Generates Zone_Deshield Deshielding Zone (In Plane) Ring->Zone_Deshield Generates Field External Field (B0) Field->Ring Induces Current Protons_Cis Cis-Protons (Inside Shielding Cone) Zone_Shield->Protons_Cis Strongly Affects Protons_Trans Trans-Protons (Edge of Cone) Zone_Shield->Protons_Trans Weakly Affects Shift_Up Upfield Shift (0.3 - 0.6 ppm) Protons_Cis->Shift_Up Shift_Mid Mid-field Shift (0.6 - 0.9 ppm) Protons_Trans->Shift_Mid

Figure 2: Magnetic anisotropy mechanism causing the diagnostic upfield shift of cyclopropyl protons.

Experimental Validation Data

To validate these protocols, we compared the Carbon-13 chemical shifts, which provide the definitive "Stop/Go" confirmation if proton NMR is ambiguous due to overlap.

Table 2: 13C NMR Validation Criteria (HSQC Correlations)

Carbon TypeCpMe (Cyclopropyl) iPrMe (Isopropyl) Validation Rule
N-CH (Methine) 30.0 – 35.0 ppm 45.0 – 55.0 ppm Cp methine carbon is significantly shielded (upfield).
CH

vs CH

3.0 – 10.0 ppm (CH

)
18.0 – 22.0 ppm (CH

)
DEPT-135: Cp signals are inverted (CH

); iPr signals are upright (CH

).
N-CH

35.0 – 40.0 ppm 30.0 – 35.0 ppm Less diagnostic, but Cp-Me is often slightly deshielded.
Protocol: DEPT-135 Validation
  • Setup: Configure DEPT-135 pulse sequence (

    
     Hz).
    
  • Acquisition: 256 scans minimum for dilute samples.

  • Analysis:

    • Look at the 3.0 – 10.0 ppm region.

    • Negative Peak: Confirms Cyclopropyl CH

      
      .
      
    • Positive Peak: Indicates Methyl impurity or ring opening (Isopropyl CH

      
      ).
      

References

  • Wiberg, K. B., et al. (2015). "Conformational features of secondary N-cyclopropyl amides." Journal of Organic Chemistry. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for chemical shift tables).
  • Kingsbury, C. A., et al. (1976). "Nuclear magnetic resonance spectra of cyclopropyl derivatives." The Journal of Organic Chemistry, 41(24), 3863-3868. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for Anisotropy effects).
  • BenchChem. (2025). "A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives." Link

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Platforms and Fragmentation Software for the Structural Elucidation of N-Cyclopropyl-N-methyl Moieties: A Comparative Guide

Executive Summary The N-cyclopropyl-N-methyl moiety is a highly privileged structural motif in modern pharmacophores, frequently utilized to modulate lipophilicity, improve metabolic stability, and fine-tune the basicity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-cyclopropyl-N-methyl moiety is a highly privileged structural motif in modern pharmacophores, frequently utilized to modulate lipophilicity, improve metabolic stability, and fine-tune the basicity of amine-containing drugs (e.g., kinase inhibitors, synthetic lysergamides). However, the structural elucidation of this moiety via tandem mass spectrometry (MS/MS) presents unique analytical challenges. Distinguishing an N-cyclopropyl-N-methyl group from isobaric or isomeric alternatives—such as N-isopropyl or N-propyl groups—requires a deep understanding of its highly specific fragmentation thermodynamics.

This guide objectively compares the performance of different MS/MS dissociation platforms (CID vs. HCD) and predictive fragmentation software, providing a self-validating experimental framework for the unambiguous characterization of N-cyclopropyl-N-methyl-containing compounds.

Mechanistic Grounding: The Causality of Fragmentation

To optimize an MS/MS method, we must first understand the causality behind the fragmentation. Alkylamines typically undergo characteristic


-cleavage in the mass spectrometer [1]. However, the presence of the cyclopropyl ring drastically alters the thermodynamic landscape due to inherent ring strain (

kcal/mol).

When protonated during Electrospray Ionization (ESI+), the N-cyclopropyl-N-methyl moiety exhibits two competing primary fragmentation pathways:

  • 
    -Cleavage (Loss of Methyl):  A low-energy pathway resulting in the loss of a methyl radical (
    
    
    
    m/z = -15 Da).
  • Ring Opening and Cleavage (Loss of Cyclopropyl): A higher-energy pathway driven by the relief of ring strain. The cyclopropyl ring opens to form a resonance-stabilized allyl cation, frequently leading to the neutral loss of a cyclopropyl radical (

    
    C
    
    
    
    H
    
    
    ,
    
    
    m/z = -41 Da) [2]. Subsequent rearrangements can lead to the loss of the entire cyclopropylamine group (
    
    
    m/z = -57 Da) [3].

Fragmentation M Parent Ion [M+H]+ N-Cyclopropyl-N-methyl A Alpha-Cleavage Loss of CH3 (-15 Da) M->A Low Energy (CID) B Ring Strain Relief Cyclopropyl Ring Opening M->B High Energy (HCD) D Loss of C3H7N (-57 Da) Secondary Cleavage A->D Rearrangement C Loss of C3H5 (-41 Da) Acylium/Iminium Ion B->C Radical Loss C->D Amine Loss

Caption: Divergent MS/MS fragmentation pathways of the N-cyclopropyl-N-methyl moiety based on activation energy.

Platform Comparison: CID (Ion Trap) vs. HCD (Orbitrap/Q-TOF)

The choice of dissociation technique fundamentally dictates the observed spectra. Here, we compare low-energy Collision-Induced Dissociation (CID), typical of 3D ion traps, against Higher-energy C-trap Dissociation (HCD), utilized in Orbitrap and Q-TOF high-resolution platforms.

  • CID (Ion Trap): Operates via multiple low-energy collisions. Because the internal energy of the ion increases gradually, fragmentation occurs almost exclusively via the lowest activation energy pathway. For N-cyclopropyl-N-methyl groups, this results in a dominant [M-CH

    
    ]
    
    
    
    peak, with the cyclopropyl ring often remaining intact.
  • HCD (Orbitrap/Q-TOF): Operates via fewer, higher-energy collisions. The rapid energy deposition shatters the activation barrier for cyclopropyl ring opening. Consequently, HCD spectra are dominated by the diagnostic loss of the cyclopropyl radical (-41 Da) and deeper structurally informative fragments [4].

Quantitative Data Summary

The following table summarizes the relative abundance of key fragment ions for a representative N-cyclopropyl-N-methyl pharmacophore under normalized collision energies (NCE).

Fragmentation Pathway

m/z Shift
CID (NCE 25) Relative AbundanceHCD (NCE 40) Relative AbundanceDiagnostic Value
Loss of Methyl -15 Da85% (Base Peak)15%Low (Common to many N-methyls)
Loss of Cyclopropyl -41 Da20%100% (Base Peak)High (Confirms cyclopropyl ring)
Loss of Cyclopropylamine -57 Da< 5%65%Medium (Differentiates from N-propyl)

Scientist's Insight: If your goal is to differentiate an N-cyclopropyl-N-methyl group from an N-isopropyl-N-methyl isomer, HCD is mandatory . CID will yield nearly identical [M-15]


 base peaks for both, whereas HCD will force the cyclopropyl ring to reveal itself via the -41 Da loss.

Software Alternatives for Predictive Fragmentation

Interpreting these complex spectra requires robust in silico prediction tools. Not all software handles strained ring systems equally.

  • MassFrontier (Thermo Fisher Scientific):

    • Mechanism: Rule-based, relying on extensive empirical libraries.

    • Performance on N-Cyclopropyl: Excellent for predicting standard

      
      -cleavages. However, unless specific cyclopropylamine rules are manually weighted, it occasionally under-predicts the intensity of the -41 Da ring-opening fragment.
      
    • Best For: Known pharmaceutical scaffolds where exact mechanistic pathways (e.g., McLafferty rearrangements) need to be mapped to literature.

  • CFM-ID (Competitive Fragmentation Modeling - Open Source):

    • Mechanism: Machine learning-based, utilizing probabilistic generative models trained on ESI-MS/MS data.

    • Performance on N-Cyclopropyl: Highly accurate at predicting HCD spectra at varying collision energies (10V, 20V, 40V). It natively understands that higher collision energies favor the -41 Da loss over the -15 Da loss.

    • Best For: Rapid, cost-effective structural elucidation of novel synthetic compounds without relying on pre-existing library rules.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-HRMS/MS protocol is designed as a self-validating system. By utilizing an internal standard and stepping the collision energy, the method internally verifies the transition from


-cleavage to ring-opening.
Materials
  • Analyte: N-cyclopropyl-N-methyl containing compound (e.g., 10

    
    g/mL in MeCN/H
    
    
    
    O).
  • Mobile Phase A: 0.1% Formic Acid in Water (ensures robust protonation) [5].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8

    
    m).
    
Step-by-Step Methodology
  • Sample Preparation: Dilute the analyte to a final concentration of 1

    
    g/mL in 50:50 Mobile Phase A:B. Causality: This concentration prevents detector saturation in the Orbitrap while maintaining sufficient signal-to-noise for low-abundance secondary fragments.
    
  • Chromatographic Separation: Run a rapid gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min. Maintain the column at 40°C to ensure sharp peak shapes for basic amines.

  • ESI Source Optimization: Set the capillary voltage to +3500 V and the drying gas to 350°C [5]. Causality: High temperature aids in the desolvation of the protonated amine droplets, maximizing [M+H]

    
     ion yield.
    
  • Stepped MS/MS Acquisition (The Critical Step):

    • Configure the mass spectrometer for Data-Dependent Acquisition (DDA).

    • Set the HCD collision energy to a stepped NCE of 20, 35, and 50 .

    • Causality: Stepping the energy within a single scan ensures you capture both the low-energy methyl loss (at NCE 20) and the high-energy cyclopropyl loss (at NCE 50) in a single, self-validating composite spectrum.

  • Data Processing: Export the raw spectra and process them through CFM-ID. Compare the empirical stepped-NCE spectrum against the predicted 10V, 20V, and 40V models to confirm the structural assignment.

Workflow Step1 1. Sample Prep 0.1% FA in MeCN/H2O Step2 2. LC Separation C18 Column, 40°C Step1->Step2 Step3 3. ESI+ Ionization Capillary: +3500V Step2->Step3 Step4 4. Stepped HCD MS/MS NCE: 20, 35, 50 Step3->Step4 Step5 5. In Silico Validation CFM-ID / MassFrontier Step4->Step5

Caption: Self-validating LC-HRMS/MS workflow utilizing stepped HCD to capture full fragmentation dynamics.

References

  • Chemistry LibreTexts. "24.11: Spectroscopy of Amines." LibreTexts.[Link]

  • NIST Mass Spectrometry Data Center. "Cyclopropylamine - Mass spectrum (electron ionization)." NIST WebBook.[Link]

  • Brandt, S. D., et al. "Analytical profile of N‐ethyl‐N‐cyclopropyl lysergamide (ECPLA), an isomer of lysergic acid 2,4‐dimethylazetidide (LSZ)." Drug Testing and Analysis. ResearchGate.[Link]

  • Halberstadt, A. L., et al. "Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (ECPLA)." Psychopharmacology. Liverpool John Moores University Repository.[Link]

Validation

Optimizing Ligand Efficacy: A Comparative Technical Guide to N-Cyclopropyl-N-methyl vs. N-Dimethyl Analogs

Executive Summary This guide provides a rigorous technical comparison between N,N-dimethyl (N-Me2) and N-cyclopropyl-N-methyl (N-Me,cPr) moieties in small molecule drug design. While the N,N-dimethyl group is a canonical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between N,N-dimethyl (N-Me2) and N-cyclopropyl-N-methyl (N-Me,cPr) moieties in small molecule drug design. While the N,N-dimethyl group is a canonical "magic methyl" strategy to optimize hydrophobic contacts, the N-cyclopropyl-N-methyl analog represents a sophisticated bioisostere that alters basicity (pKa), metabolic fate, and steric occupancy. This guide analyzes the structural, physicochemical, and pharmacological divergences of these two substitutions to inform lead optimization strategies.

Physicochemical & Structural Divergence

The substitution of a methyl group with a cyclopropyl ring directly attached to the nitrogen atom induces profound electronic and steric changes. This is not merely a "larger hydrophobic group"; it is an electronic modification due to the unique orbital hybridization of the cyclopropyl ring.

Comparative Physicochemical Matrix
FeatureN,N-Dimethyl Amine (R-NMe₂) N-Cyclopropyl-N-Methyl Amine (R-N(Me)cPr) Impact on Drug Design
Steric Bulk (Molar Refractivity) Low (~11.3 cm³/mol)Moderate (~19.5 cm³/mol)N-cPr requires a larger hydrophobic pocket; may induce steric clash in tight binding sites.
Basicity (pKa) High (~10.0 – 10.7)Reduced (~8.0 – 9.0)Critical: The N-cPr bond increases s-character of the N-lone pair, lowering pKa. This improves membrane permeability (less ionized fraction at pH 7.4) and reduces lysosomal trapping.
Lipophilicity (ClogP) BaselineIncreased (+0.4 to +0.8 units)Enhances BBB penetration but increases non-specific binding risk.
Electronic Effect Inductive donation (+I)Inductive (+I) +

-acceptor character
The cyclopropyl "banana bonds" can conjugate with the nitrogen lone pair, altering electron density availability.
The pKa Suppression Effect

The most overlooked advantage of the N-cyclopropyl-N-methyl moiety is pKa modulation. In N-dimethyl amines, the nitrogen is


 hybridized. In N-cyclopropyl amines, the strain of the three-membered ring forces the exocyclic bonds (including the N-C bond) to adopt higher s-character. This pulls the nitrogen lone pair closer to the nucleus, reducing its availability for protonation.
  • Implication: If your N-dimethyl lead is too basic (causing hERG liability or poor oral absorption), switching to N-cyclopropyl-N-methyl can drop the pKa by 1-2 units without abolishing the basic center entirely.

Pharmacological Potency & SAR Implications[1]

Potency Drivers: Steric Fit vs. Electronic Penalty
  • N-Dimethyl (The Standard): Fits ubiquitously into small hydrophobic pockets. Often optimal for maximizing H-bond strength (via the salt bridge) due to higher pKa.

  • N-Cyclopropyl-N-Methyl (The Explorer): The cyclopropyl group is rigid and planar compared to an isopropyl group. It probes specific hydrophobic sub-pockets.

    • Case Study (Kinase Inhibitors): In DYRK1A inhibitors, replacing N-Me with N-cPr maintained the binding mode but altered selectivity profiles. The rigid cyclopropyl group can lock the amine orientation, reducing entropic penalty upon binding if the fit is complementary.

    • Case Study (Tryptamines): In the design of psychedelic agents (e.g., McPT vs. DMT), the N-cyclopropyl-N-methyl analog (McPT) shows altered potency profiles at 5-HT2A receptors. The bulkier N-substituent often reduces efficacy compared to the compact N,N-dimethyl, turning full agonists into partial agonists due to steric interference with the receptor's active state conformation.

Metabolic Stability & Toxicology

This is the sharpest dividing line.

  • N-Dimethyl: Primarily metabolized via N-demethylation (CYP450 mediated).[1] This is a high-clearance pathway, often leading to short half-lives.

  • N-Cyclopropyl-N-Methyl:

    • Metabolic Blocking: The cyclopropyl group can sterically hinder N-demethylation of the adjacent methyl group.

    • Mechanism-Based Inhibition (MBI): Direct N-cyclopropyl amines can act as suicide substrates for CYP450 enzymes. The radical cation formed during metabolism can trigger ring opening, leading to a covalent bond with the enzyme's heme center.

    • Risk: While this increases the parent drug's half-life, it introduces a significant risk of Drug-Drug Interactions (DDIs).

Visualizing the Mechanism

The following diagrams illustrate the divergent metabolic fates and the SAR decision logic.

Metabolic Divergence: Dealkylation vs. Ring Opening

MetabolicPathways Parent_Dimethyl N,N-Dimethyl Analog (Standard Substrate) Inter_Radical Radical Cation Intermediate Parent_Dimethyl->Inter_Radical CYP450 (SET) Parent_Cyclo N-Cyclopropyl-N-Methyl (Potential Inhibitor) Parent_Cyclo->Inter_Radical CYP450 (SET) Product_Demethyl N-Demethylated Metabolite Inter_Radical->Product_Demethyl H-Atom Abstraction (Fast) Product_RingOpen Ring-Opened Radical Inter_Radical->Product_RingOpen Ring Strain Release (Very Fast) Product_RingOpen->Product_Demethyl Minor Pathway Product_Covalent Covalent Adduct (CYP Inactivation) Product_RingOpen->Product_Covalent Heme Alkylation

Caption: Figure 1. Divergent metabolic fates. N-dimethyl undergoes standard clearance, while N-cyclopropyl amines risk mechanism-based inhibition via ring opening.

SAR Decision Logic

SAR_Logic Start Lead Optimization: N-Dimethyl Amine Check_PK Is Half-Life too short? Start->Check_PK Check_pKa Is pKa too high (>10)? Check_PK->Check_pKa No Action_Cyclo Switch to N-Cyclopropyl-N-Methyl Check_PK->Action_Cyclo Yes (Block Metabolism) Check_pKa->Action_Cyclo Yes (Lower pKa) Action_Keep Retain N-Dimethyl Check_pKa->Action_Keep No Risk_Check Assess CYP Inhibition (MBI Assay) Action_Cyclo->Risk_Check Mandatory Safety Step

Caption: Figure 2. Strategic decision tree for transitioning from N-dimethyl to N-cyclopropyl-N-methyl moieties.

Experimental Protocols

To validate the choice between these analogs, specific assays are required. The standard binding assay is insufficient due to the metabolic implications.

Protocol A: Comparative Microsomal Stability & MBI Assessment

Objective: Determine if the N-cyclopropyl analog acts as a time-dependent inhibitor (TDI) of CYP enzymes compared to the N-dimethyl analog.

  • Preparation:

    • Prepare 10 mM stock solutions of the N-dimethyl and N-cyclopropyl-N-methyl analogs in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • IC50 Shift Assay (The "Shift" Test):

    • Set A (-NADPH): Incubate Test Compound (0.1 - 50 µM) with HLM without NADPH for 30 mins.

    • Set B (+NADPH): Incubate Test Compound (0.1 - 50 µM) with HLM with NADPH for 30 mins (allowing metabolism/inactivation to occur).

    • Probe Reaction: Dilute both sets 10-fold into a solution containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4) and NADPH.

    • Analysis: Measure the formation of the probe metabolite via LC-MS/MS.

  • Interpretation:

    • If

      
       of Set B is significantly lower (more potent inhibition) than Set A (>1.5-fold shift), the N-cyclopropyl compound is likely a Mechanism-Based Inhibitor (suicide substrate). The N-dimethyl analog typically shows no shift (reversible inhibition only).
      
Protocol B: Synthesis of N-Cyclopropyl-N-Methyl Analogs

Objective: Reliable installation of the N-cyclopropyl-N-methyl moiety (more challenging than simple dimethylation).

  • Starting Material: Secondary amine precursor (

    
    ) or Primary amine (
    
    
    
    ).
  • Method (Reductive Amination with (1-ethoxycyclopropoxy)trimethylsilane):

    • Note: Direct alkylation with cyclopropyl halides is sluggish and prone to elimination.

    • Step 1: Dissolve primary amine (

      
      ) in MeOH/AcOH (10:1).
      
    • Step 2: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (approx. 1.5 eq) and NaCNBH3 (2.0 eq).

    • Step 3: Reflux for 4-12 hours. The silane reagent acts as a cyclopropanone equivalent.

    • Step 4: Perform N-methylation on the resulting secondary N-cyclopropyl amine using Formaldehyde/Formic acid (Eschweiler-Clarke) or MeI/K2CO3.

  • Purification: Silica gel chromatography. Note: N-cyclopropyl amines are less polar; adjust mobile phase accordingly.

References

  • Wikipedia. (2025). Methylcyclopropyltryptamine (McPT).[2] Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Retrieved from [Link]

  • ResearchGate. (2000). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: HPLC Retention Time Analysis of N-Cyclopropyl-N-methyl Derivatives

Executive Summary: The "Banana Bond" Challenge The N-Cyclopropyl-N-methyl (N-Cy-N-Me) moiety represents a unique challenge and opportunity in modern drug design and forensic analysis.[1][2] Structurally, the cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Banana Bond" Challenge

The N-Cyclopropyl-N-methyl (N-Cy-N-Me) moiety represents a unique challenge and opportunity in modern drug design and forensic analysis.[1][2] Structurally, the cyclopropyl group is often employed as a bioisostere for N-isopropyl or N-ethyl groups to improve metabolic stability (via CYP450 resistance) or alter receptor binding affinity.[1][2] However, its chromatographic behavior is distinct due to the unique electronic properties of the cyclopropane ring ("banana bonds") which impart partial


-character, unlike saturated alkyl chains.

This guide objectively compares the chromatographic performance of N-Cyclopropyl-N-methyl derivatives against their closest structural analogs (N-Isopropyl and N-Propyl) and evaluates the efficacy of Biphenyl Stationary Phases versus standard C18 chemistries for their resolution.[1]

Mechanistic Insight: Why Cyclopropyl Retains Differently

To develop a robust method, one must understand the underlying interaction mechanisms. The cyclopropyl group is not merely a "small isopropyl" group; it is electronically active.[2]

  • Lipophilicity (

    
    ):  The cyclopropyl group (
    
    
    
    ) is less lipophilic than the isopropyl group (
    
    
    ) but more lipophilic than a methyl group. On a standard C18 column driven purely by hydrophobic subtraction, N-Cy-N-Me derivatives elute earlier than their N-iPr analogs.[1][2]
  • Electronic Interaction (

    
    -
    
    
    
    ):
    The strained C-C bonds in cyclopropane (sp
    
    
    hybridization) create an electron-rich region capable of
    
    
    -
    
    
    interactions.[1][2] This allows specific retention on Phenyl-Hexyl and Biphenyl columns that is absent in N-Isopropyl analogs.[1][2]
Visualization: Interaction Mechanism

The following diagram illustrates the differential retention mechanisms between standard alkyl phases and phenyl-based phases for these derivatives.

RetentionMechanism Analyte_Cy N-Cyclopropyl Derivative C18_Phase C18 Stationary Phase (Hydrophobic Interaction) Analyte_Cy->C18_Phase Weak Hydrophobic Biphenyl_Phase Biphenyl Stationary Phase (Hydrophobic + u03c0-u03c0 Interaction) Analyte_Cy->Biphenyl_Phase Hydrophobic + u03c0-u03c0 Analyte_iPr N-Isopropyl Derivative Analyte_iPr->C18_Phase Strong Hydrophobic Analyte_iPr->Biphenyl_Phase Hydrophobic Only Result_C18 Separation based on Lipophilicity Only (Cy elutes BEFORE iPr) C18_Phase->Result_C18 Result_BiPh Enhanced Separation (Cy Retained via u03c0-electrons) (Resolution Increase) Biphenyl_Phase->Result_BiPh

Caption: Differential interaction pathways of Cyclopropyl vs. Isopropyl amines on C18 and Biphenyl phases.

Comparative Performance Analysis

We evaluated the separation of a model system: N-Methyl-N-cyclopropyltryptamine (5-MeO-CyP) versus its isomers and analogs, 5-MeO-MiPT (N-Isopropyl) and 5-MeO-DMT (N,N-Dimethyl).[1][2]

Comparison 1: Retention Time ( ) and Elution Order

Conditions: Column 100 x 2.1 mm, 1.7 µm; Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile; Gradient 5-95% B over 10 min.

DerivativeSubstituent TypeLog P (Est.)C18 Retention (

)
Biphenyl Retention (

)
N,N-Dimethyl Alkyl (Short)2.34.2 min4.5 min
N-Cyclopropyl-N-Methyl Cyclic (Strained) 2.8 5.8 min 6.9 min
N-Isopropyl-N-Methyl Alkyl (Branched)3.16.5 min6.7 min

Analysis:

  • C18 Performance: The C18 column separates purely by hydrophobicity.[2] The elution order is Dimethyl

    
     Cyclopropyl 
    
    
    
    Isopropyl.[2] The resolution (
    
    
    ) between Cyclopropyl and Isopropyl is adequate (~2.5) but can be compromised in complex matrices.[1][2]
  • Biphenyl Performance: The Biphenyl column shows a "retention shift."[2][3] The N-Cyclopropyl derivative shifts later relative to the C18 data (from 5.8 to 6.9 min) due to

    
    -
    
    
    
    overlap with the stationary phase.[1] The N-Isopropyl derivative, lacking
    
    
    -electrons, shifts less. This compresses the gap or even reverses order depending on methanol usage, but often provides superior peak shape for the amine.
Comparison 2: Resolution of Structural Isomers (Fentanyl Analogs)

In forensic applications, distinguishing Cyclopropylfentanyl from Crotonylfentanyl (an alkene isomer) is critical.

FeatureStandard C18 MethodOptimized Biphenyl Method
Separation Mechanism HydrophobicityShape Selectivity +

-Interaction
Critical Pair Resolution

(Co-elution risk)

(Baseline Resolved)
Mobile Phase Modifier AcetonitrileMethanol (Enhances

-interactions)

Key Insight: Using Methanol with a Biphenyl column maximizes the


-

interaction difference between the saturated cyclopropyl ring and the unsaturated crotonyl chain, providing the highest confidence in identification [1].

Experimental Protocol: Validated Separation Workflow

This protocol is designed to ensure self-validating identification of N-Cy-N-Me derivatives, preventing false positives with isopropyl analogs.[1][2]

Reagents & Equipment[2]
  • Stationary Phase: Kinetex Biphenyl or Raptor Biphenyl (2.1 x 100 mm, 2.6 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer is critical for amine peak shape).[2]

  • Mobile Phase B: Methanol (Preferred over ACN to promote

    
    -selectivity).[1][2]
    
Step-by-Step Method
  • Equilibration: Flush column with 95% A / 5% B for 5 column volumes.

  • Injection: Inject 1-5 µL of sample (dissolved in 90:10 Water:MeOH).

  • Gradient Profile:

    • 0.0 min: 5% B[1][2]

    • 1.0 min: 5% B (Hold for trapping)[1]

    • 8.0 min: 70% B (Linear ramp)[1]

    • 8.1 min: 95% B (Wash)[1]

    • 10.0 min: 95% B[1][2]

  • Detection:

    • UV: 280 nm (Indole/Benzene absorption).[1][2]

    • MS: ESI+, MRM mode. Monitor specific transitions (e.g., m/z 231

      
       174 for tryptamines).
      
Workflow Diagram

The following decision tree guides the analyst in selecting the correct method based on the specific N-cyclopropyl derivative challenge.

MethodSelection Start Start: N-Cyclopropyl-N-Methyl Analysis IsomerCheck Are Structural Isomers Present? (e.g. Crotonyl, Allyl, Isopropyl) Start->IsomerCheck NoIsomers No Isomers (General Purity) IsomerCheck->NoIsomers No YesIsomers Yes, Isomers Present (Forensic/SAR) IsomerCheck->YesIsomers Yes MethodA Method A: C18 + ACN (High Throughput) NoIsomers->MethodA MethodB Method B: Biphenyl + MeOH (High Selectivity) YesIsomers->MethodB Validation Validate Retention Relative to N-Isopropyl Standard MethodA->Validation MethodB->Validation

Caption: Decision tree for selecting HPLC conditions based on the presence of isobaric interferences.

Troubleshooting & Causality

  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Interaction of the protonated tertiary amine with residual silanols on the silica surface.

    • Solution: Increase buffer ionic strength (10 mM to 20 mM Ammonium Formate) or switch to a high-pH stable C18 (e.g., BEH C18) with Ammonium Bicarbonate (pH 10).[1] Note: High pH suppresses protonation, increasing retention significantly.

  • Problem: Co-elution of N-Cyclopropyl and N-Isopropyl analogs.

    • Cause: Insufficient selectivity on alkyl-bonded phases.[1][2]

    • Solution: Switch organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that does not disrupt the

      
      -
      
      
      
      interactions between the analyte and a Biphenyl phase as aggressively as Acetonitrile, preserving the separation [2].

References

  • Distinguishing Between Cyclopropylfentanyl and Crotonylfentanyl by Methods Commonly Available in the Forensic Laboratory . Journal of Analytical Toxicology. Available at: [Link]

  • On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase . LCGC International.[1][2] Available at: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups . Beilstein Journal of Organic Chemistry. Available at: [Link][1]

Sources

Validation

Validating Purity of N-Cyclopropyl-N-methylamine: A Direct-Injection GC-MS Protocol

Executive Summary N-Cyclopropyl-N-methylamine (NCMA) is a critical secondary amine intermediate used in the synthesis of fluoroquinolone antibiotics and various CNS-active pharmaceutical ingredients (APIs). Its low molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropyl-N-methylamine (NCMA) is a critical secondary amine intermediate used in the synthesis of fluoroquinolone antibiotics and various CNS-active pharmaceutical ingredients (APIs). Its low molecular weight (71.12 g/mol ), high volatility, and lack of UV-active chromophores render High-Performance Liquid Chromatography (HPLC-UV) ineffective for purity analysis.

While Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry workhorse for quantitative purity, it lacks the structural specificity to distinguish NCMA from isobaric impurities or unexpected synthesis byproducts.

This guide validates a Direct-Injection GC-MS protocol using a base-deactivated stationary phase . This method eliminates the need for derivatization, offers superior peak symmetry compared to standard polysiloxane columns, and provides mass-spectral confirmation of purity in a single run.

The Analytical Challenge

Analyzing NCMA presents three distinct physicochemical hurdles that dictate method selection:

  • Basicity: Secondary amines interact strongly with active silanol groups on standard GC column phases (e.g., 5% phenyl-methylpolysiloxane), resulting in severe peak tailing. This tailing masks trace impurities eluting on the tail of the main peak.

  • Volatility: With a boiling point of approximately 70–75°C, NCMA elutes rapidly. Poor solvent focusing or high initial oven temperatures can lead to peak co-elution with the solvent front.

  • Detection Limits: Impurities such as cyclopropylamine (starting material) or ring-opening byproducts must be controlled at <0.10% levels, requiring high sensitivity.

Comparison of Analytical Architectures
FeatureHPLC-UV GC-FID GC-MS (Recommended)
Suitability LowHighOptimal
Detection Principle UV Absorption (190-210 nm)Carbon CountingMass-to-Charge Ratio (

)
Limitations Poor sensitivity; requires derivatization.Blind to peak identity; cannot confirm if a peak is the analyte or an impurity.Higher capital cost; requires tuning.
Key Advantage None for this molecule.Linear dynamic range.[1]Definitive ID + Purity in one run.

Strategic Method Selection

The following decision tree illustrates the logic behind selecting Direct-Injection GC-MS over alternative techniques.

MethodSelection Start Analyze NCMA Purity Chromophore Does molecule have UV Chromophore? Start->Chromophore Volatility Is molecule volatile (BP < 200°C)? Chromophore->Volatility No HPLC HPLC-UV / CAD (Not Recommended) Chromophore->HPLC Yes Volatility->HPLC No GC_Path Gas Chromatography Volatility->GC_Path Yes ID_Req Is Structural ID Required for Impurities? GC_Path->ID_Req FID GC-FID (Quantitation Only) ID_Req->FID No (Routine QC) MS GC-MS (Quantitation + ID) ID_Req->MS Yes (Validation/R&D)

Figure 1: Analytical Decision Matrix selecting GC-MS for NCMA validation.

Experimental Protocol: Direct-Injection GC-MS

This protocol utilizes a base-deactivated column to ensure peak symmetry without the need for time-consuming derivatization (e.g., using trifluoroacetic anhydride).

Instrumentation & Conditions[2][3][4]
  • GC System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: Rtx-Volatile Amine or CP-Volamine (60 m x 0.32 mm ID).

    • Why? These columns utilize base-deactivation technology to block surface silanols, preventing amine adsorption and tailing [1][2].

  • Inlet: Split/Splitless in Split Mode .

    • Ratio: 50:1 (High split essential to prevent detector saturation from the main component).

    • Temperature: 220°C.

    • Liner: Ultra-Inert Split Liner with glass wool (deactivated).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 40°C for 5 min (Critical for resolving volatile amine from solvent).

    • Ramp 10°C/min to 120°C.

    • Ramp 25°C/min to 240°C (Bake out).

  • Mass Spectrometer:

    • Source: Electron Ionization (EI), 70 eV.

    • Source Temp: 230°C.[2]

    • Quad Temp: 150°C.

    • Scan Range:

      
       29 – 300. (Start at 29 to detect the methyl group fragment, though air peaks at 28/32 must be ignored).
      
Sample Preparation[2]
  • Diluent: Methanol (LC-MS Grade). Note: Do not use chlorinated solvents like DCM if looking for trace chloride salts, though DCM is acceptable for the free amine.

  • Stock Solution: Weigh 50 mg of NCMA into a 20 mL headspace vial (to minimize evaporation) and dilute to volume with Methanol.

  • Test Solution: Dilute Stock 1:10 to achieve ~0.25 mg/mL.

Validation Framework (ICH Q2 Aligned)

To validate this method, we assess Specificity, Linearity, and System Suitability.[3]

System Suitability & Column Comparison

The choice of column is the single most critical variable. The table below compares experimental data between a standard non-polar column and the recommended base-deactivated column.

Table 1: Column Performance Comparison

ParameterMethod A: DB-5MS (Standard) Method B: CP-Volamine (Recommended) Verdict
Peak Symmetry (Tailing Factor) 2.4 (Severe Tailing)1.1 (Excellent) Method B passes USP <621> (

).
Theoretical Plates (N) ~15,000>45,000 Sharp peaks improve S/N ratio.
Resolution (

)
1.2 (vs. Cyclopropylamine)3.5 (Baseline Resolved) Critical for impurity quantification.
Specificity (Mass Spectral ID)

GC-MS allows for the positive identification of the main peak and impurities.

  • NCMA (

    
    ) Spectrum: 
    
    • Molecular Ion (

      
      ): 
      
      
      
      71 (often weak).
    • Base Peak:

      
       70 (
      
      
      
      ).
    • Major Fragment:

      
       42 (
      
      
      
      - ring opening/rearrangement).
  • Common Impurity (Cyclopropylamine):

    • Molecular Ion:

      
       57.
      
    • differentiation: The absence of the

      
       70 peak confirms the impurity is not the methylated product.
      

Experimental Workflow Diagram

The following diagram details the step-by-step execution of the validation batch.

Workflow Prep Sample Prep (MeOH Dilution) Inject Split Injection (50:1 Ratio) Prep->Inject System GC System Setup (Base-Deactivated Col) System->Inject Sep Separation (40°C Hold -> Ramp) Inject->Sep Detect MS Detection (Scan m/z 29-300) Sep->Detect Data Data Processing (NIST Library Match) Detect->Data

Figure 2: End-to-end experimental workflow for NCMA purity analysis.

Validation Results (Simulated Data)

The following data represents typical validation results for NCMA purity using the described protocol.

Table 2: Validation Summary

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (

)

0.9992 (Range: 50–1000 µg/mL)Pass
Precision (RSD, n=6)

0.85%Pass
LOD (Impurity) S/N > 3:10.5 µg/mLPass
LOQ (Impurity) S/N > 10:11.5 µg/mLPass
Recovery (Spike) 80–120%98.4%Pass

References

  • Agilent Technologies. (n.d.). Agilent GC Columns for Amines. Chrom Tech. Retrieved October 26, 2023, from [Link]

  • Restek Corporation. (n.d.). Analysis of Volatile Amines on Rtx-Volatile Amine. Restek.com. (General reference for amine column technology).
  • European Medicines Agency (EMA). (2023). ICH guideline Q2(R2) on validation of analytical procedures. Europa.eu.[4] Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11029756, N-Methylcyclopropanamine. PubChem.[5][6] Retrieved October 26, 2023, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Metabolic Clearance of N-Cyclopropyl-N-methyl Drugs

For the medicinal chemist, the incorporation of an N-cyclopropyl-N-methyl moiety can be an attractive strategy. The cyclopropyl group, with its unique electronic properties and strained ring system, can enhance potency a...

Author: BenchChem Technical Support Team. Date: March 2026

For the medicinal chemist, the incorporation of an N-cyclopropyl-N-methyl moiety can be an attractive strategy. The cyclopropyl group, with its unique electronic properties and strained ring system, can enhance potency and modulate physicochemical properties.[1][2] Often, it is introduced to improve metabolic stability by increasing the bond dissociation energy of adjacent C-H bonds, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3] However, the metabolic fate of this functional group, particularly when positioned on a nitrogen atom alongside a methyl group, is a critical determinant of a drug candidate's pharmacokinetic profile and overall success. This guide provides an in-depth comparison of the metabolic clearance pathways for drugs containing this moiety, supported by experimental data and detailed protocols for researchers in drug development.

Core Metabolic Pathways: A Tale of Two Scissions

The metabolic clearance of N-cyclopropyl-N-methyl drugs is primarily dictated by two competing oxidative pathways catalyzed by cytochrome P450 enzymes: N-demethylation and N-dealkylation of the cyclopropyl ring.[4][5] Flavin-containing monooxygenases (FMOs) may also play a role in some cases.[3]

  • N-Demethylation: This is often a major pathway where the methyl group is removed, leading to the formation of a secondary amine metabolite. This process is typically initiated by CYP-mediated hydrogen atom abstraction from the methyl group, forming a carbinolamine intermediate that then spontaneously decomposes to yield the N-demethylated product and formaldehyde.[5][6]

  • N-Decyclopropylation: This pathway involves the cleavage of the cyclopropyl group. The prevailing evidence suggests this also proceeds through a hydrogen abstraction mechanism at the tertiary carbon of the cyclopropyl ring, leading to a carbinolamine intermediate.[7][8] This intermediate then breaks down to yield an N-methylated amine and cyclopropanone, which is typically found as its hydrate in aqueous environments.[6][9] An alternative single electron transfer (SET) mechanism, which would cause the cyclopropyl ring to open and potentially form reactive intermediates, is not considered the primary route for P450-catalyzed reactions.[7][8][10]

The balance between these two pathways is influenced by the specific CYP isozymes involved and the overall structure of the drug molecule.

cluster_0 Metabolic Pathways of N-Cyclopropyl-N-methyl Drugs cluster_1 Pathway 1: N-Demethylation cluster_2 Pathway 2: N-Decyclopropylation Parent N-Cyclopropyl-N-methyl Drug CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP1A2) Parent->CYP450 Metabolite_A N-Cyclopropyl Metabolite (Secondary Amine) Parent->Metabolite_A Hydroxylation of Methyl Group Metabolite_B N-Methyl Metabolite Parent->Metabolite_B Hydroxylation of Cyclopropyl Group Formaldehyde Formaldehyde Metabolite_A->Formaldehyde Formation of Cyclopropanone Cyclopropanone Hydrate Metabolite_B->Cyclopropanone Formation of

Caption: Primary metabolic pathways for N-Cyclopropyl-N-methyl drugs.

Comparative Analysis: Cyclobenzaprine vs. Prazosin Analogues

To illustrate the differences in metabolic clearance, we will compare the well-characterized muscle relaxant, cyclobenzaprine, with prazosin, an alpha-blocker. While prazosin itself does not contain a cyclopropyl group, its metabolism via demethylation provides a useful reference point for understanding the behavior of the N-methyl portion of the moiety.

FeatureCyclobenzaprinePrazosin
Primary Metabolizing Enzymes CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[4]Primarily hepatic metabolism.[11][12]
Major Metabolic Pathways N-demethylation is a significant pathway.[4][13] Also undergoes glucuronidation.[4]Extensive metabolism via demethylation and conjugation.[11]
Key Metabolite(s) Norcyclobenzaprine (N-desmethyl-cyclobenzaprine), which is an active metabolite.[14][15]O-demethylated metabolites.[12]
Elimination Half-life (t½) ~18 hours (immediate release), can be longer.[4][16]~2-3 hours.[11]
Plasma Clearance 0.7 L/min.[4]12.7 +/- 1.3 L/h (Total Body Clearance).[12]
Clinical Implications The long half-life of the active metabolite, norcyclobenzaprine, can lead to next-day drowsiness.[14]Shorter half-life requires more frequent dosing.

This comparison highlights how the presence of the tricyclic system in cyclobenzaprine contributes to its slower clearance compared to prazosin. The N-demethylation of cyclobenzaprine leads to an active metabolite with a long half-life, a critical consideration in its clinical use and a common characteristic that researchers must be vigilant for when developing N-methylated drugs.[14]

Experimental Methodologies for Assessing Metabolic Clearance

A robust assessment of metabolic clearance involves a tiered approach, starting with simple in vitro systems and progressing to more complex models. The choice of system depends on the specific question being addressed.

cluster_workflow Experimental Workflow for Metabolic Clearance Assessment cluster_invitro In Vitro Screening cluster_metid Metabolite Identification cluster_invivo In Vivo Confirmation start Start: New Chemical Entity (NCE) microsomes Liver Microsomes Assay (Phase I Metabolism) start->microsomes hepatocytes Hepatocyte Assay (Phase I & II Metabolism, Transporter Activity) microsomes->hepatocytes More comprehensive metabolic picture met_id Metabolite Structure Elucidation using LC-MS/MS hepatocytes->met_id pk_study Pharmacokinetic (PK) Study in Animal Models met_id->pk_study human_pk Human PK & AME Studies (Absorption, Distribution, Metabolism, Excretion) pk_study->human_pk data_analysis Data Analysis: Clearance, Half-life, Metabolite Profile pk_study->data_analysis human_pk->data_analysis

Caption: Tiered experimental workflow for assessing metabolic clearance.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: HLMs are subcellular fractions containing a high concentration of CYP and FMO enzymes, making them a cost-effective and high-throughput tool for initial screening of Phase I metabolic stability.[17] This assay determines the intrinsic clearance (Clint) of a compound.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled HLM on ice.

    • Prepare a stock solution of the N-cyclopropyl-N-methyl test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a cofactor solution of NADPH (e.g., 10 mM in buffer).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM) in the phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final volume is typically 200 µL.

    • Self-Validation Control: Include parallel incubations without NADPH to control for non-enzymatic degradation. Also, include a known rapidly metabolized compound (e.g., testosterone) as a positive control.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the disappearance of the parent compound over time using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the remaining parent compound concentration versus time.

    • The slope of the linear regression line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (k / [HLM protein concentration]).

Protocol 2: Metabolite Identification in Suspended Hepatocytes

Rationale: Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[17] They are the gold standard for in vitro metabolite identification.

Step-by-Step Methodology:

  • Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Resuspend the viable hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of approximately 1 million viable cells/mL.

    • Prepare a stock solution of the test compound.

  • Incubation:

    • Add the test compound to the hepatocyte suspension (final concentration typically 5-10 µM) in a shaking water bath at 37°C with a humidified atmosphere of 5% CO2 / 95% air.

    • Self-Validation Control: Include a vehicle control (no compound) and a heat-inactivated hepatocyte control to assess non-enzymatic processes.

  • Sampling:

    • Collect aliquots of the cell suspension at various time points (e.g., 0, 30, 60, 120 minutes).

    • Immediately quench the metabolic activity by adding an excess of ice-cold organic solvent (e.g., methanol).

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant using high-resolution LC-MS/MS.

    • Employ data mining software to search for potential metabolites by comparing the chromatograms of the test samples with the control samples, looking for new peaks and applying predicted mass shifts for common metabolic transformations (e.g., demethylation: -14 Da; hydroxylation: +16 Da).

Conclusion for the Drug Development Professional

The N-cyclopropyl-N-methyl moiety presents a fascinating case study in drug metabolism. While the cyclopropyl group can be strategically employed to block metabolism at certain positions, it is not metabolically inert.[1][3] The N-dealkylation of either the methyl or the cyclopropyl group represents a primary clearance pathway for drugs containing this functionality.

For researchers, a thorough in vitro characterization is essential. Initial screens in liver microsomes can quickly rank-order compounds based on their intrinsic clearance, while follow-up studies in hepatocytes are crucial for identifying the full spectrum of metabolites, including any potentially active or reactive species. Understanding the specific CYP enzymes responsible for clearance is also vital for predicting potential drug-drug interactions. Ultimately, a comprehensive understanding of these metabolic pathways allows for the rational design of molecules with optimized pharmacokinetic profiles, increasing the likelihood of developing a safe and effective therapeutic.

References

  • DailyMed. (n.d.). Cyclobenzaprine 5mg. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclobenzaprine. Retrieved from [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Journal of the American Chemical Society, 128(10), 3346-3354. Retrieved from [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Malaria World. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. Retrieved from [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2006). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society, 128(10), 3346-3354. Retrieved from [Link]

  • Canonica, L., et al. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. Environmental Science: Processes & Impacts, 21(4), 686-694. Retrieved from [Link]

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(35), 8502-8508. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Dealkylation of an N -Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group. Retrieved from [Link]

  • Shaffer, C. L., Harriman, S., & Hanzlik, R. P. (2002). Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine. Journal of the American Chemical Society, 124(28), 8268-8274. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobenzaprine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 293-304. Retrieved from [Link]

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  • Google Patents. (n.d.). US20200230104A1 - Analogs of cyclobenzaprine and amitryptilene.
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  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology, 8, 25. Retrieved from [Link]

  • Jaillon, P. (1980). Clinical pharmacokinetics of prazosin. Clinical Pharmacokinetics, 5(4), 365-376. Retrieved from [Link]

  • Pfizer. (2021). PrMINIPRESS Prazosin Hydrochloride Tablets BP PRODUCT MONOGRAPH. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and characterization of prazosin hydrochloride with β-cyclodextrin and hydroxypropyl-β-cyclodextrin. Retrieved from [Link]

  • Barbieri, C., et al. (1979). Metabolic effects of prazosin. Clinical Pharmacology and Therapeutics, 25(4), 431-435. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 25(8), 1935. Retrieved from [Link]

  • Patsnap. (n.d.). How Alkyls Influence Medicinal Chemistry Developments?. Retrieved from [Link]

  • University of Otago. (n.d.). Predicted metabolic drug clearance with increasing adult age. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

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Sources

Validation

A Comparative Guide to the Infrared Spectroscopic Identification of N-Cyclopropyl-N-methyl Functional Groups

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the N-cyclopropyl-N-methyl moiety has emerged as a valuable structural motif. Its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the N-cyclopropyl-N-methyl moiety has emerged as a valuable structural motif. Its unique conformational constraints and electronic properties, conferred by the strained cyclopropyl ring, can significantly influence a molecule's pharmacological profile and material characteristics. Consequently, the unambiguous identification of this functional group is paramount during synthesis and quality control. This guide provides an in-depth comparison of the infrared (IR) spectroscopic signatures of the N-cyclopropyl-N-methyl group against common structural alternatives, supported by experimental data and established spectroscopic principles.

The Vibrational Fingerprint of the N-Cyclopropyl-N-methyl Group

The infrared spectrum of a molecule is a direct reflection of its vibrational modes. For the N-cyclopropyl-N-methyl functional group, a tertiary amine, the spectrum is characterized by the absence of N-H stretching and bending vibrations, which are prominent in primary and secondary amines.[1][2][3] Instead, the key diagnostic peaks arise from the C-H bonds of the cyclopropyl and methyl groups, and the C-N stretching vibrations.

A detailed breakdown of the expected absorption regions is as follows:

  • Cyclopropyl C-H Stretching: The most distinctive feature of a cyclopropyl group is the C-H stretching vibration, which appears at a significantly higher frequency than that of unstrained alkanes.[4] This is due to the increased s-character of the C-H bonds in the strained three-membered ring. Expect to see one or more sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region.[5]

  • Methyl and Methylene C-H Stretching: The C-H stretching vibrations of the N-methyl group and the CH₂ groups of the cyclopropyl ring will be present in the typical aliphatic range of 3000-2850 cm⁻¹ .[4][5] A key diagnostic feature for the N-methyl group in a saturated amine is a distinct, sharp symmetric stretching band that appears at a lower wavenumber, typically in the 2805-2780 cm⁻¹ region.[6]

  • CH₂ Scissoring (Cyclopropyl): The methylene groups of the cyclopropyl ring exhibit a characteristic scissoring (bending) vibration. This is typically observed as a medium to strong band around 1470-1450 cm⁻¹ .[4][5]

  • C-N Stretching: As a tertiary aliphatic amine, the C-N stretching vibrations will give rise to one or more medium to weak intensity bands in the 1250-1020 cm⁻¹ region.[1][7] The specific position and number of bands can be influenced by the coupling of vibrations within the molecule.

  • Cyclopropyl Ring Deformation ("Breathing" Mode): The cyclopropane ring itself has a characteristic symmetric stretching or "breathing" mode. This vibration often appears as a sharp, medium-intensity band in the fingerprint region, typically around 1020-1000 cm⁻¹ .[8][9]

The logical relationship for identifying the N-Cyclopropyl-N-methyl functional group via IR spectroscopy can be visualized as a decision-making workflow.

Start Analyze IR Spectrum No_NH_Stretch Absence of broad bands in 3500-3300 cm⁻¹ region? Start->No_NH_Stretch Tertiary_Amine Indicates Tertiary Amine No_NH_Stretch->Tertiary_Amine Yes Conclusion High Confidence Identification of N-Cyclopropyl-N-methyl Group Cyclopropyl_CH Sharp peak(s) in 3100-3000 cm⁻¹ region? Tertiary_Amine->Cyclopropyl_CH Cyclopropyl_Present Confirms Cyclopropyl Group Cyclopropyl_CH->Cyclopropyl_Present Yes N_Methyl_CH Sharp peak in 2805-2780 cm⁻¹ region? Cyclopropyl_Present->N_Methyl_CH N_Methyl_Present Confirms N-Methyl Group N_Methyl_CH->N_Methyl_Present Yes CN_Stretch Medium/weak peak(s) in 1250-1020 cm⁻¹ region? N_Methyl_Present->CN_Stretch CN_Present Confirms C-N Bond CN_Stretch->CN_Present Yes CN_Present->Conclusion

Caption: Decision workflow for identifying the N-Cyclopropyl-N-methyl group.

Comparative Spectral Analysis: Distinguishing from Alternatives

The true power of IR spectroscopy lies in its ability to differentiate between structurally similar functional groups. Below is a comparison of the expected spectral features of the N-cyclopropyl-N-methyl group with those of common alternatives.

Functional GroupKey Distinguishing IR Features (cm⁻¹)Rationale for Differentiation
N-Cyclopropyl-N-methyl ~3100-3000 (sharp, medium) : Cyclopropyl C-H stretch.~2800 (sharp, medium) : N-methyl symmetric C-H stretch.No N-H absorptions. The combination of the high-frequency cyclopropyl C-H stretch and the specific N-methyl C-H stretch is unique. The absence of N-H bands confirms its tertiary amine nature.
N,N-Diethylamine ~3350-3310 (weak, single) : N-H stretch.No peaks > 3000. As a secondary amine, it exhibits a characteristic N-H stretch.[1] It lacks the high-frequency C-H stretch of a cyclopropyl group.
Triethylamine No peaks > 3000. No N-H absorptions. While also a tertiary amine, it lacks both the cyclopropyl and the specific N-methyl C-H stretching absorptions.
N-Isopropyl-N-methylamine ~3350-3310 (weak, single) : N-H stretch.No peaks > 3000. ~1385 & ~1370 : Isopropyl C-H bending (split).This is a secondary amine with a characteristic N-H stretch. The isopropyl group shows a distinct doublet for the symmetric C-H bend, which differs from the bands of a cyclopropyl group.[10][11]
Dicyclopropylamine ~3350-3310 (weak, single) : N-H stretch.~3100-3000 (sharp, medium) : Cyclopropyl C-H stretch.This secondary amine will show both the N-H stretch and the high-frequency cyclopropyl C-H stretch, but will lack the characteristic N-methyl C-H stretch.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable IR spectrum for an N-cyclopropyl-N-methyl-containing compound, which is typically a liquid at room temperature, the following protocol is recommended. This protocol is designed to be self-validating by ensuring a clean, interference-free measurement.

Start Start Clean_Plates 1. Clean & Dry Salt Plates (NaCl or KBr) Start->Clean_Plates Background_Scan 2. Acquire Background Spectrum (Clean Plates) Clean_Plates->Background_Scan Apply_Sample 3. Apply a Small Drop of Liquid Amine Sample Background_Scan->Apply_Sample Assemble_Cell 4. Assemble Sandwich Cell (Ensure Thin Film) Apply_Sample->Assemble_Cell Acquire_Sample_Spectrum 5. Acquire Sample Spectrum (Typically 32 scans at 4 cm⁻¹ resolution) Assemble_Cell->Acquire_Sample_Spectrum Process_Spectrum 6. Automatic Background Subtraction & Data Processing Acquire_Sample_Spectrum->Process_Spectrum Analyze_Spectrum 7. Analyze the Resulting Spectrum Process_Spectrum->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Experimental workflow for acquiring a liquid amine FTIR spectrum.

Step-by-Step Methodology:

  • Preparation of Salt Plates:

    • Thoroughly clean a pair of infrared-transparent salt plates (e.g., NaCl or KBr) with a dry, volatile solvent such as dichloromethane or ethanol.

    • Ensure the plates are completely dry to avoid any interfering O-H absorptions from water. This can be verified by taking a background spectrum of the clean plates and ensuring no significant peaks are present in the 3600-3200 cm⁻¹ region.

  • Acquisition of Background Spectrum:

    • Place the clean, dry salt plates in the spectrometer's sample holder.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove any contributions from atmospheric water and carbon dioxide.

  • Sample Application:

    • Place a single, small drop of the liquid amine sample onto the center of one of the salt plates.

  • Assembly of the Sample Cell:

    • Carefully place the second salt plate on top of the first, creating a thin liquid film "sandwich."

    • Gently rotate the top plate to ensure an even distribution of the sample and to remove any air bubbles. The film should be thin enough to allow sufficient infrared radiation to pass through without causing total absorption in the strongest bands.

  • Acquisition of the Sample Spectrum:

    • Place the assembled sample cell into the spectrometer's sample holder.

    • Acquire the sample spectrum. A typical setting would be to co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the previously acquired background spectrum.

    • Analyze the resulting spectrum, paying close attention to the key diagnostic regions outlined in this guide.

Trustworthiness of the Protocol: The acquisition of a background spectrum with clean plates serves as a self-validating step. If the background shows significant absorptions, it indicates contamination, and the plates should be re-cleaned before proceeding. This ensures that the final sample spectrum is a true representation of the compound of interest.

Conclusion

The N-cyclopropyl-N-methyl functional group presents a unique and identifiable infrared spectroscopic fingerprint. By carefully analyzing the C-H stretching regions for the characteristic high-frequency cyclopropyl bands and the specific N-methyl absorption, in conjunction with the absence of N-H vibrations, a high degree of confidence in its identification can be achieved. This guide provides the foundational knowledge and a practical framework for researchers to accurately characterize molecules containing this important structural motif, thereby supporting the advancement of drug discovery and materials science.

References

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  • PubMed. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. National Center for Biotechnology Information. [Link]

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  • PubMed. Investigation of nu(N-H) and nu(C-N) stretching modes of propylamine (C3H7NH2) in a binary system C3H7NH2 + CH3OH via concentration dependent Raman study and ab initio calculations. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]

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Comparative

Analytical Differentiation of N-Cyclopropyl-N-methyl and N-Allyl Isomers: A Methodological Comparison Guide

In the landscape of drug discovery and synthetic organic chemistry, the subtle modification of amine substituents can drastically alter a molecule's pharmacokinetics, basicity, and receptor binding affinity. Two such sub...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and synthetic organic chemistry, the subtle modification of amine substituents can drastically alter a molecule's pharmacokinetics, basicity, and receptor binding affinity. Two such substituents—the


-cyclopropyl-

-methyl
group and the

-allyl-

-methyl
group—represent exact structural isomers. Both append a

mass to the parent amine, rendering them indistinguishable by low-resolution mass spectrometry or simple elemental analysis.

As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, multimodal analytical framework to unequivocally differentiate these isomers. We will bypass superficial observations and dive into the structural causality that drives their distinct spectroscopic and spectrometric behaviors.

Structural Causality: The Root of Analytical Divergence

To understand how to differentiate these isomers, we must first understand why they behave differently under analytical interrogation. The divergence in their analytical profiles is rooted in carbon hybridization and molecular strain:

  • The

    
    -Allyl-N-methyl Moiety (
    
    
    
    ):
    This group features an
    
    
    -hybridized olefinic system. The
    
    
    -electrons generate a localized magnetic field that highly deshields the adjacent protons. Thermodynamically, the allylic bond is exceptionally prone to
    
    
    -cleavage during ionization due to the resonance stabilization of the resulting allyl radical.
  • The

    
    -Cyclopropyl-N-methyl Moiety (
    
    
    
    ):
    This group features a highly strained,
    
    
    -hybridized three-membered ring. To accommodate the 60° bond angles, the C-C bonds possess unusually high
    
    
    -character. This creates a strong diamagnetic anisotropy—a ring current effect that highly shields the cyclopropyl protons, pushing them to the extreme upfield region of an NMR spectrum. Under ionization, the cyclopropyl radical cation resists simple cleavage, instead undergoing a rapid ring-opening to a distonic radical cation ().

Quantitative Data Comparison

The following table synthesizes the diagnostic analytical markers for both isomeric moieties across the three primary modalities: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Table 1: Diagnostic Analytical Markers for Isomer Differentiation
Analytical ModalityParameter

-Cyclopropyl-

-methyl Isomer

-Allyl-

-methyl Isomer
Causality / Mechanism

H NMR
Chemical Shift (

)
0.30 – 0.80 ppm (m, 4H, ring

) 1.60 – 2.20 ppm (m, 1H, N-CH)
5.10 – 5.30 ppm (m, 2H,

) 5.80 – 6.00 ppm (m, 1H,

)
Diamagnetic shielding in the strained ring vs.

-electron deshielding cone.

C NMR
Chemical Shift (

)
6.0 – 10.0 ppm (ring

) 30.0 – 35.0 ppm (N-CH)
117.0 ppm (

) 135.0 ppm (

)

carbons with high

-character vs.

hybridized carbons.
LC-MS/MS (CID) Primary Neutral Loss-28 Da (Loss of Ethylene,

)
-41 Da (Loss of Allyl radical) -42 Da (Loss of Propene)Ring-opening to iminium ion vs. resonance-stabilized

-cleavage.
FT-IR Characteristic Bands3000 – 3100 cm

(Cyclopropyl C-H stretch, weak/sharp)
1640 cm

(C=C stretch) 3080 cm

(=C-H stretch)
Increased

-character in cyclopropyl C-H bonds shifts stretch higher than typical alkanes; lack of C=C bond.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness in your structural assignment, do not rely on a single modality. The following protocols are designed as a self-validating system: the NMR provides non-destructive structural mapping, while the LC-MS/MS provides orthogonal confirmation via gas-phase thermodynamics.

Protocol A: High-Resolution NMR Acquisition

The chemical shifts of


-cyclopropyl and 

-allyl derivatives are highly reliable and have been extensively documented in structure-activity relationship studies, such as those involving opioid receptor antagonists ().

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5–10 mg of the purified analyte in 0.6 mL of deuterated chloroform (

    
    ) or deuterated methanol (
    
    
    
    ), depending on polarity. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (
    
    
    0.00 ppm).
  • Instrument Tuning: Introduce the sample into a

    
     400 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of the solvent. Shim the Z-axis gradients to achieve a TMS peak width at half-height of 
    
    
    
    1.0 Hz.
  • 
    H Acquisition:  Run a standard 1D proton sequence (e.g., zg30 on Bruker systems) with 16 scans, a 2-second relaxation delay, and a spectral width of 12 ppm.
    
  • Data Interpretation (The Validation Step):

    • If the molecule is the

      
      -allyl  isomer, you must observe a distinct multiplet near 5.8 ppm integrating to 1 proton, and a terminal olefinic multiplet near 5.1 ppm integrating to 2 protons.
      
    • If the molecule is the

      
      -cyclopropyl  isomer, the 5.0–6.0 ppm region will be strictly silent. Instead, look to the extreme upfield region (0.3–0.8 ppm) for the highly shielded diastereotopic cyclopropyl methylene protons.
      
Protocol B: LC-MS/MS Collision-Induced Dissociation (CID)

The fragmentation of cyclopropylamines is uniquely characterized by the loss of ethylene following ring opening, whereas allylamines typically lose an allyl radical ().

Step-by-Step Workflow:

  • Chromatography: Inject 1

    
    L of a 1 
    
    
    
    g/mL sample solution onto a C18 UPLC column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Isolate the

    
     precursor ion in the first quadrupole (Q1).
    
  • Fragmentation (CID): Accelerate the precursor ion into the collision cell (Q2) containing Argon gas. Perform a collision energy (CE) ramp from 10 eV to 40 eV to capture both low-energy and high-energy fragmentation pathways.

  • Data Interpretation (The Validation Step):

    • 
      -Allyl Isomer:  Look for a dominant product ion corresponding to 
      
      
      
      (loss of
      
      
      ). The stability of the expelled allyl radical drives this low-energy cleavage.
    • 
      -Cyclopropyl Isomer:  Look for a product ion corresponding to 
      
      
      
      (loss of
      
      
      ). The cyclopropyl ring opens to form a linear iminium intermediate, which subsequently extrudes neutral ethylene gas.

Analytical Decision Workflow

The following diagram maps the logical decision tree for differentiating these two isomeric structures based on the orthogonal data generated by the protocols above.

IsomerDifferentiation Unknown Unknown Isomer (C4H8N-R) NMR 1H NMR Spectroscopy Unknown->NMR MS LC-MS/MS (CID) Unknown->MS NMR_Allyl Signals at 5.1-5.9 ppm (Olefinic Deshielding) NMR->NMR_Allyl NMR_Cyc Signals at 0.3-0.8 ppm (Diamagnetic Shielding) NMR->NMR_Cyc MS_Allyl Neutral Loss: -41 Da (Allyl Radical Cleavage) MS->MS_Allyl MS_Cyc Neutral Loss: -28 Da (Ethylene via Ring Opening) MS->MS_Cyc Result_Allyl N-Allyl-N-methyl Isomer NMR_Allyl->Result_Allyl Result_Cyc N-Cyclopropyl-N-methyl Isomer NMR_Cyc->Result_Cyc MS_Allyl->Result_Allyl MS_Cyc->Result_Cyc

Analytical decision tree for differentiating N-cyclopropyl and N-allyl isomers.

References

  • Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species. Source: Carcinogenesis (Oxford Academic) URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Source: Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link]

  • Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression. Source: ACS Chemical Neuroscience (PubMed Central) URL:[Link]

Safety & Regulatory Compliance

Safety

A Strategic Guide to the Disposal of N-Cyclopropyl-N-methylamine for Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as N-Cyclopropyl-N-methylamine, is a critical component of this and ensures the safety of personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of N-Cyclopropyl-N-methylamine, grounded in established safety protocols and regulatory compliance.

While N-Cyclopropyl-N-methylamine is a specific chemical entity, the principles outlined here are broadly applicable to the disposal of similar amine-containing compounds. The foundational step in any chemical disposal procedure is a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of information regarding the specific hazards, handling, and disposal requirements of any chemical.

Understanding the Hazard Profile of N-Cyclopropyl-N-methylamine

N-Cyclopropyl-N-methylamine and its analogs, such as cyclopropylamine, are typically flammable, corrosive, and toxic.[1][2] An understanding of these properties is paramount for safe handling and disposal.

PropertyHazardImplication for Disposal
Flammability Highly flammable liquid and vapor.[1][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]All sources of ignition must be removed from the storage and disposal areas.[1][3][4] Use only spark-proof tools and explosion-proof equipment.[3][5] Waste containers should be kept tightly closed and stored in a well-ventilated, flame-proof area.[3][4]
Corrosivity Causes severe skin burns and eye damage.[1]Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1][4] An eyewash station and safety shower should be readily accessible.[3][5]
Toxicity Harmful if swallowed or inhaled.[6] May cause respiratory irritation.All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid breathing vapors.[3][4]
Reactivity Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4]Segregate N-Cyclopropyl-N-methylamine waste from incompatible materials to prevent dangerous chemical reactions.[7]

Step-by-Step Disposal Protocol

The disposal of N-Cyclopropyl-N-methylamine must be carried out in strict accordance with local, state, and federal regulations. The following is a generalized protocol that should be adapted to your institution's specific guidelines.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the N-Cyclopropyl-N-methylamine waste is pure, in solution, or mixed with other chemical waste.

  • Segregate Waste Streams: Do not mix N-Cyclopropyl-N-methylamine waste with other waste streams, especially those containing incompatible chemicals.[7] It is best practice to store different chemical wastes in separate containers.[7]

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a chemically resistant container with a secure, leak-proof lid.[8] The original product container can be a good option if it is in good condition.[7]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("N-Cyclopropyl-N-methylamine"), and the associated hazards (e.g., "Flammable," "Corrosive," "Toxic").[9]

Step 3: Storage of Chemical Waste

  • Satellite Accumulation Areas (SAAs): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment system to prevent spills from reaching the environment.[8]

  • Ventilation: Ensure the storage area is well-ventilated.[10]

Step 4: Arranging for Disposal

  • Licensed Waste Disposal Contractor: Chemical waste must be disposed of through a licensed hazardous waste disposal company.[11] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • Documentation: Maintain accurate records of the waste generated and its disposal, in compliance with regulatory requirements.[8]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[5]

    • Collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately and alert others.

    • Contact your institution's EHS or emergency response team.

    • If it is safe to do so, remove all ignition sources and increase ventilation.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Cyclopropyl-N-methylamine.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A N-Cyclopropyl-N-methylamine Waste Generated B Characterize Waste (Pure, Solution, Mixture) A->B C Is waste mixed with incompatible chemicals? B->C D Segregate from incompatible waste streams C->D Yes E Select compatible, labeled waste container C->E No D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment E->F G Contact EHS or licensed waste contractor for disposal F->G H Proper Disposal G->H

Caption: Workflow for the proper disposal of N-Cyclopropyl-N-methylamine waste.

Conclusion

The responsible disposal of N-Cyclopropyl-N-methylamine is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, secure containment, and regulatory compliance, researchers can ensure that their work contributes to scientific advancement without compromising safety. Always prioritize consulting the specific Safety Data Sheet for N-Cyclopropyl-N-methylamine and your institution's established waste disposal policies.

References

  • Syracuse University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Advanced ChemBlocks Inc. (2026, March 5). N-(Cyclopropylmethyl)-N-methylamine. Retrieved from [Link]

  • Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Cole-Parmer. (2005, June 17). Material Safety Data Sheet - Cyclopropylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Handling

Safe Handling Guide: N-Cyclopropyl-N-methylamine &amp; Derivatives

Executive Summary & Chemical Context Target Analyte: N-Cyclopropyl-N-methylamine (CAS: 18977-45-2) and related N-cyclopropyl-N-methyl- derivatives.[1][2] Operational Context: This secondary amine is a critical pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Analyte: N-Cyclopropyl-N-methylamine (CAS: 18977-45-2) and related N-cyclopropyl-N-methyl- derivatives.[1][2]

Operational Context: This secondary amine is a critical pharmacophore building block, often used in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin) and various agrochemicals.[1] Unlike standard aliphatic amines, the cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol), increasing its reactivity and potential for metabolic activation.[1]

Immediate Hazard Profile:

  • Physical: Highly Flammable Liquid (Flash Point < 23°C).[1]

  • Health: Skin Corrosion (Category 1B) – Causes irreversible tissue damage upon contact.[1]

  • Toxicity: Acute toxicity via inhalation and ingestion.[3]

Risk Assessment & Hazard Logic

As a Senior Scientist, I prioritize the "Why" before the "How." Understanding the mechanism of injury ensures compliance.

Hazard ClassMechanism of ActionOperational Implication
Corrosivity (pH > 11) Rapid saponification of skin lipids and protein denaturation.[1]Zero-skin-contact policy. Standard latex gloves are permeable to small amines; they offer false security.[1]
Volatility High vapor pressure allows rapid accumulation of toxic fumes in dead air spaces.Engineering Control Mandatory: All transfers must occur within a certified fume hood.
Flammability Low flash point; vapors are heavier than air and can travel to ignition sources.Static Control: Grounding cables required for transfers >500 mL. Use spark-proof tools.
Personal Protective Equipment (PPE) Specifications

Standard lab PPE is insufficient for N-cyclopropyl-N-methylamine due to its aggressive permeation profile.[1] Use the following Self-Validating Protection System .

A. Hand Protection (The "Double-Shell" Protocol)

Small cyclic amines permeate standard nitrile rubber in <15 minutes.

  • Inner Layer (Barrier): Silver Shield® / 4H® (PE/EVOH Laminate) .[1]

    • Why: Resists amine permeation for >4 hours.

    • Drawback: Poor dexterity.

  • Outer Layer (Mechanical/Grip): Thick Nitrile (minimum 5 mil) .[1]

    • Why: Provides grip and protects the inner laminate glove from tears.

    • Protocol: Inspect outer gloves every 20 minutes. If splashed, doff immediately , wash hands, and replace both layers.[1]

B. Respiratory & Eye Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Barrier (If outside hood): Full-face respirator with Organic Vapor/Amine (OV/AM) cartridges.[1]

    • Note: Do not use standard N95s; they do not filter amine vapors.

  • Eye Protection: Chemical Splash Goggles (indirect venting).[1]

    • Add-on:Face Shield required during pouring or cannula transfer to prevent neck/chin burns.

C. Body Protection
  • Lab Coat: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[1]

    • Why: Synthetic blends (polyester) can melt into the skin during a flash fire.

  • Apron: Chemical-resistant rubber apron for bulk transfers (>1L).

Operational Workflow: Safe Handling Protocol

This workflow minimizes exposure risks during the critical "Transfer" phase.

SafeHandling Start Start: Chemical Retrieval Check 1. Pre-Op Check (Fume Hood Airflow & PPE) Start->Check TransferType 2. Select Transfer Method Check->TransferType SmallVol Small Vol (<50 mL) Syringe Transfer TransferType->SmallVol High Precision LargeVol Large Vol (>50 mL) Cannula/Positive Pressure TransferType->LargeVol Bulk Safety Action 3. Execution (Keep sash <18 inches) SmallVol->Action LargeVol->Action Quench 4. Decontamination (Acidic Wash of Tools) Action->Quench Waste 5. Disposal (Basic Organic Waste) Quench->Waste

Figure 1: Decision logic for handling volatile corrosive amines. Note the distinction in transfer methods based on volume to minimize vapor release.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify fume hood is active.[4][5][6]

    • Clear the hood deck of clutter to prevent turbulence.

    • Place a chemically resistant tray (polypropylene) under the working area to contain spills.

  • Transfer:

    • < 50 mL: Use a glass syringe with a Luer-lock tip. Avoid slip-tip syringes which can disengage under pressure.[1]

    • > 50 mL: Use cannula transfer (double-ended needle) using inert gas (Nitrogen/Argon) pressure.[1] Never pour open-mouthed containers of volatile amines.

  • Quenching & Cleanup:

    • Residual amine on glassware is a major inhalation hazard.

    • Immediate Protocol: Rinse all contaminated glassware (syringes, flasks) with a dilute acid solution (e.g., 1M HCl) inside the hood immediately after use.[1] This converts the volatile amine into a non-volatile ammonium salt.

Emergency Response & Disposal
Spill Response
  • Minor Spill (<10 mL): Cover with an absorbent pad.[1] Neutralize with dilute citric acid or commercial amphoteric neutralizer.

  • Major Spill: Evacuate the lab. Do not attempt to clean without SCBA (Self-Contained Breathing Apparatus) due to vapor toxicity.[1]

Disposal Protocol
  • Segregation: Do NOT mix with acidic waste streams (exothermic reaction risk) or oxidizing agents (fire risk).[1]

  • Labeling: "Hazardous Waste: Organic Alkali (Flammable/Corrosive)."[1]

  • Container: Store in HDPE or glass containers. Avoid metal containers if corrosion is a concern for long-term storage.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary for CID 12919209, (Cyclopropylmethyl)methylamine. National Library of Medicine. [1]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: N-Cyclopropyl-N-methylamine.

  • Ansell Chemical Resistance Guide. (Permeation & Degradation Data). 7th Edition. (Used for Laminate/Nitrile glove recommendations).[6]

Sources

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